molecular formula C4H7BrO3S B1331510 3-Bromo-4-hydroxysulfolane CAS No. 20688-40-8

3-Bromo-4-hydroxysulfolane

Cat. No.: B1331510
CAS No.: 20688-40-8
M. Wt: 215.07 g/mol
InChI Key: JUROXLRSVVHUOG-UHFFFAOYSA-N
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Description

3-Bromo-4-hydroxysulfolane is a useful research compound. Its molecular formula is C4H7BrO3S and its molecular weight is 215.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 151000. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1,1-dioxothiolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO3S/c5-3-1-9(7,8)2-4(3)6/h3-4,6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUROXLRSVVHUOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1(=O)=O)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60942891
Record name 3-Bromo-4-hydroxy-1lambda~6~-thiolane-1,1-dione
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Molecular Weight

215.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20688-40-8, 35330-57-5
Record name NSC151000
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Bromo-4-hydroxy-1lambda~6~-thiolane-1,1-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-BROMO-4-HYDROXYTETRAHYDROTHIOPHENE-1,1-DIOXIDE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-4-hydroxysulfolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-4-hydroxysulfolane is a halogenated heterocyclic organic compound with potential applications in medicinal chemistry and materials science. This document provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an exploration of its potential biological activities based on structurally similar compounds. This guide is intended to serve as a foundational resource for researchers interested in the evaluation and utilization of this molecule.

Chemical and Physical Properties

This compound, also known as 3-bromo-4-hydroxytetrahydrothiophene-1,1-dioxide, is a white to off-white solid.[1] Its core structure consists of a five-membered sulfolane ring substituted with a bromine atom and a hydroxyl group.

Table 1: Chemical Identifiers and Molecular Properties

PropertyValueReference
CAS Number 35330-57-5[2][3][4][5]
Molecular Formula C4H7BrO3S[2][3][4][5]
Molecular Weight 215.07 g/mol [2][3][4][5]
IUPAC Name 4-bromo-1,1-dioxothiolan-3-ol[3]
Synonyms 4-Bromotetrahydrothiophene-3-ol 1,1-dioxide, 3-Bromo-4-hydroxy-tetrahydrothiophene-1,1-dioxide, trans-3-Bromo-4-hydroxytetrahydrothiophene 1,1-dioxide[2][4]
Appearance White to off-white solid[1]

Table 2: Physicochemical Data

PropertyValueReference
Melting Point 190 °C[2]
Boiling Point 440.7 °C at 760 mmHg[2]
Density 2.016 g/cm³[2]
Flash Point 220.3 °C[2]
Vapor Pressure 1.29E-09 mmHg at 25°C[2]
Refractive Index 1.601[2]
Solubility Limited solubility in ethyl acetate and methanol; sparingly soluble in water.[6]

Synthesis

A common and well-documented method for the synthesis of trans-3-Bromo-4-hydroxysulfolane involves the electrophilic addition of hypobromous acid (HOBr) across the double bond of 2,5-dihydrothiophene-1,1-dioxide.[2] In practice, this is achieved using N-bromosuccinimide (NBS) in an aqueous medium.[2]

Experimental Protocol: Synthesis of trans-3-Bromo-4-hydroxysulfolane[2]

Materials:

  • 2,5-dihydrothiophene-1,1-dioxide

  • N-bromosuccinimide (NBS)

  • Deionized water

  • 25-mL round-bottom flask

  • Magnetic stir bar

  • Condenser

  • Heating mantle or water bath

  • Suction filtration apparatus (Büchner funnel, filter flask)

  • Filter paper

Procedure:

  • To a 25-mL round-bottom flask, add 2,5-dihydrothiophene-1,1-dioxide (1.2 g) and N-bromosuccinimide (1.8 g).

  • Add deionized water (2 mL) and a magnetic stir bar to the flask.

  • Attach a condenser to the flask and place the apparatus in a water bath on a hot plate with magnetic stirring.

  • Heat the mixture to boiling and maintain a gentle boil for 1 hour. Ensure the water bath does not evaporate completely by adding more water as needed.

  • After 1 hour, remove the heat source and allow the flask to cool to room temperature.

  • Collect the resulting crystals by suction filtration and wash them with a small amount of ice-cold water.

  • Recrystallize the crude product from a minimum amount of hot water.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by suction filtration, washing with a small amount of ice-cold water.

  • Dry the crystals on filter paper. The expected melting point of the purified product is 189-191 °C.

Synthesis Workflow

Synthesis_Workflow Reactants 2,5-dihydrothiophene-1,1-dioxide + NBS + H2O Reaction Reflux for 1 hour Reactants->Reaction Cooling Cool to Room Temperature Reaction->Cooling Filtration1 Suction Filtration (Crude Product) Cooling->Filtration1 Recrystallization Recrystallize from Hot Water Filtration1->Recrystallization Cooling2 Cool to Room Temperature, then Ice Bath Recrystallization->Cooling2 Filtration2 Suction Filtration (Pure Product) Cooling2->Filtration2 Drying Dry Crystals Filtration2->Drying Product trans-3-Bromo-4-hydroxysulfolane Drying->Product

Caption: Synthesis workflow for this compound.

Reactivity and Potential Applications

This compound is a versatile intermediate for organic synthesis. The presence of the bromine atom and the hydroxyl group allows for a range of chemical transformations.

  • Substitution Reactions: The bromine atom can be displaced by various nucleophiles to introduce new functional groups.

  • Oxidation: The secondary alcohol can be oxidized to the corresponding ketone.

  • Elimination: Elimination of HBr can lead to the formation of an unsaturated sulfolene derivative.

Due to its reactivity, this compound is a building block for the synthesis of more complex molecules, with potential applications in the development of:

  • Agrochemicals: As a scaffold for herbicides.[6]

  • Pharmaceuticals: As an intermediate for antimicrobial agents.[6]

  • Materials Science: For the synthesis of organic semiconductors.[6]

Biological Activity and Proposed Signaling Pathway

Proposed Signaling Pathway

It is hypothesized that this compound may interact with the NF-κB and Nrf2 signaling pathways, similar to BDB.

Caption: Proposed signaling pathway for this compound.

Disclaimer: This proposed pathway is based on the activity of a structurally similar compound and requires experimental validation for this compound.

Analytical Methods

The characterization of this compound typically involves standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups, such as the hydroxyl (-OH) and sulfonyl (S=O) groups.[3]

  • Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the molecule.

  • Melting Point Analysis: A sharp melting point is indicative of the purity of the compound.

Detailed experimental protocols for these analyses would follow standard procedures for small organic molecules and would need to be optimized for the specific instrumentation used.

Toxicological and Safety Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as causing serious eye irritation (H319).[3][8]

Table 3: GHS Hazard Information

Hazard ClassCategoryHazard Statement
Serious eye damage/eye irritation2H319: Causes serious eye irritation

Precautionary Statements:

  • P264: Wash hands thoroughly after handling.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P337+P313: If eye irritation persists: Get medical advice/attention.

Further toxicological data, such as LD50 values, are not currently available in the public domain. Standard laboratory safety precautions should be followed when handling this compound.

Conclusion

This compound is a chemical compound with a well-defined synthesis and clear potential as an intermediate in various fields. While its own biological activity is not yet fully characterized, the known effects of structurally related molecules suggest promising avenues for future research, particularly in the areas of anti-inflammatory and cytoprotective agents. This guide provides a solid foundation of its known properties and serves as a starting point for further investigation into this intriguing molecule.

References

An In-depth Technical Guide to 3-Bromo-4-hydroxysulfolane: Structure, Stereochemistry, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-4-hydroxysulfolane, a halogenated organosulfur compound. The document details its chemical structure, stereochemistry, physical and spectroscopic properties, and a detailed experimental protocol for its synthesis.

Core Concepts: Structure and Stereochemistry

This compound, with the chemical formula C₄H₇BrO₃S, is a derivative of sulfolane, a five-membered heterocyclic sulfone.[1][2] The core structure consists of a tetrahydrothiophene ring with a sulfonyl group (SO₂) and substitutions of a bromine atom and a hydroxyl group at the 3 and 4 positions, respectively.[1][2]

The stereochemistry of the bromo and hydroxyl groups is a critical aspect of this molecule. The commonly synthesized and commercially available form is the trans isomer, where the bromine and hydroxyl groups are on opposite sides of the sulfolane ring.[3][4] This is often denoted as trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide.[3][4] The relative stereochemistry can be specified as (3R,4S)-rel- according to IUPAC nomenclature.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, application in synthesis, and characterization.

PropertyValueReference
Molecular Formula C₄H₇BrO₃S[1][2]
Molecular Weight 215.07 g/mol [1][2]
CAS Number 35330-57-5[2]
Appearance White to off-white solid[2]
Melting Point 190 °C[2][5]
Boiling Point 440.7 °C at 760 mmHg[5]
Density 2.016 g/cm³[5]

Spectroscopic Data

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 17O NMR spectra are available for this compound, which are crucial for confirming its structure and purity.[1][5]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: An FTIR spectrum obtained via the KBr wafer technique has been recorded, which would provide information on the functional groups present in the molecule.[1]

Synthesis of trans-3-Bromo-4-hydroxysulfolane

The synthesis of trans-3-Bromo-4-hydroxysulfolane is typically achieved through the bromohydroxylation of 2,5-dihydrothiophene-1,1-dioxide (also known as 3-sulfolene).[4] A detailed experimental protocol is provided below.

Experimental Protocol

Reaction: Electrophilic addition of hypobromous acid (HOBr), generated in situ from N-bromosuccinimide (NBS) and water, across the double bond of 2,5-dihydrothiophene-1,1-dioxide.[4]

Materials:

  • 2,5-dihydrothiophene-1,1-dioxide

  • N-bromosuccinimide (NBS)

  • Deionized water

  • Round-bottom flask (25 mL)

  • Magnetic stir bar

  • Condenser

  • Heating mantle or water bath

  • Suction filtration apparatus (Büchner funnel, filter flask)

  • Filter paper

  • Ice bath

Procedure:

  • To a 25-mL round-bottom flask, add 2,5-dihydrothiophene-1,1-dioxide (1.2 g) and N-bromosuccinimide (1.8 g).[4]

  • Add deionized water (2 mL) to the flask.[4]

  • Place a magnetic stir bar in the flask and attach a condenser.[4]

  • Heat the reaction mixture in a boiling water bath with continuous stirring for 1 hour.[4]

  • After 1 hour, remove the heat source and allow the flask to cool to room temperature.[4]

  • Collect the resulting crystals by suction filtration and wash them with a small amount of ice-cold water.[4]

  • For further purification, recrystallize the crude product from a minimum amount of hot water.[4]

  • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[4]

  • Collect the purified crystals by suction filtration, wash with ice-cold water, and dry thoroughly.[4]

Expected Product: trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide.[4]

Safety Precautions:

  • N-bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Visualizing the Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of trans-3-Bromo-4-hydroxysulfolane.

Synthesis_Workflow Reactants Reactants: 2,5-dihydrothiophene-1,1-dioxide N-bromosuccinimide Water Reaction_Setup Reaction Setup: Combine reactants in a round-bottom flask Add stir bar and attach condenser Reactants->Reaction_Setup Heating Heating: Heat in boiling water bath for 1 hour with stirring Reaction_Setup->Heating Cooling Cooling: Allow to cool to room temperature Heating->Cooling Filtration1 Crude Product Isolation: Collect crystals by suction filtration Wash with ice-cold water Cooling->Filtration1 Recrystallization Purification: Recrystallize from hot water Filtration1->Recrystallization Cooling2 Crystallization: Cool to room temperature, then in an ice bath Recrystallization->Cooling2 Filtration2 Final Product Isolation: Collect purified crystals by suction filtration Wash with ice-cold water Cooling2->Filtration2 Drying Drying: Dry the final product Filtration2->Drying Final_Product Final Product: trans-3-Bromo-4-hydroxysulfolane Drying->Final_Product

Caption: Workflow for the synthesis of trans-3-Bromo-4-hydroxysulfolane.

Applications in Research and Development

This compound serves as a valuable building block in organic synthesis. The presence of the bromo and hydroxyl functional groups, along with the sulfone moiety, allows for a variety of chemical transformations. It can be used as a precursor for the synthesis of more complex molecules with potential applications in pharmaceuticals and materials science. The sulfolane ring itself is a feature in some biologically active compounds.

Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the public domain regarding the biological activity and signaling pathways directly modulated by this compound. Research has been conducted on various sulfolane derivatives, suggesting potential for biological activity, but the direct role of this specific compound is an area for further investigation.

Conclusion

This compound is a well-characterized compound with a defined trans stereochemistry. Its synthesis is straightforward and has been described in detail. While its direct biological applications are not yet fully elucidated, its utility as a synthetic intermediate makes it a relevant molecule for researchers in organic chemistry and drug discovery. Further investigation into its spectroscopic properties and potential biological activities would provide a more complete understanding of this compound.

References

An In-depth Technical Guide to 3-Bromo-4-hydroxysulfolane (CAS 35330-57-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-hydroxysulfolane, with the CAS registry number 35330-57-5, is a halogenated heterocyclic organic compound. Its structure, featuring a sulfolane ring substituted with both a bromine atom and a hydroxyl group, makes it a versatile intermediate in organic synthesis. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known applications, with a focus on its potential in the development of new pharmaceutical and agrochemical agents. While its utility as a synthetic building block is established, publicly available data on its specific biological activity and mechanism of action remains limited.

Chemical and Physical Properties

This compound is also known by several synonyms, including 4-bromotetrahydrothiophene-3-ol 1,1-dioxide and trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide.[1][2][3][4][5][6] A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueReference(s)
CAS Number 35330-57-5[1][3][4][6]
Molecular Formula C4H7BrO3S[1][3][4]
Molecular Weight 215.07 g/mol [1][3]
IUPAC Name 4-bromo-1,1-dioxothiolan-3-ol
Melting Point 190 °C[1]
Boiling Point 440.7 °C at 760 mmHg[1]
Density 2.016 g/cm³[1]
Appearance White to off-white solid
Solubility Sparingly soluble in water

Synthesis and Purification

A common synthetic route to this compound involves the bromohydroxylation of 3-sulfolene (2,5-dihydrothiophene-1,1-dioxide).

Experimental Protocol: Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide

This protocol describes the synthesis of the trans isomer of this compound.

Materials:

  • 3-Sulfolene (2,5-dihydrothiophene-1,1-dioxide)

  • N-Bromosuccinimide (NBS)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-sulfolene and N-Bromosuccinimide in deionized water.

  • Heat the mixture to reflux with stirring for approximately 1 hour.

  • After the reaction is complete, cool the mixture to room temperature to allow for the crystallization of the crude product.

  • Collect the crystals by vacuum filtration and wash with cold deionized water.

Purification

The crude this compound can be purified by recrystallization.

Procedure:

  • Dissolve the crude product in a minimal amount of hot deionized water.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold deionized water.

  • Dry the crystals thoroughly.

Synthesis Workflow Diagram

G Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_purification Purification 3-Sulfolene 3-Sulfolene Reflux Reflux (1 hr) 3-Sulfolene->Reflux NBS N-Bromosuccinimide NBS->Reflux Water Water Water->Reflux Cooling Cooling & Crystallization Reflux->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Washing (Cold Water) Filtration->Washing Recrystallization Recrystallization (Hot Water) Washing->Recrystallization Crude Product Final_Filtration Vacuum Filtration Recrystallization->Final_Filtration Drying Drying Final_Filtration->Drying Pure this compound Pure this compound Drying->Pure this compound

Caption: Workflow for the synthesis and purification of this compound.

Analytical Data

Detailed analytical data for this compound is available through various chemical databases. PubChem, for instance, provides references to 1H NMR, 17O NMR, and FTIR spectra for this compound.[1] However, readily available, fully interpreted spectra with peak assignments are scarce in the public domain.

Biological Activity and Mechanism of Action

This compound is primarily utilized as a building block in the synthesis of molecules with potential biological activity, particularly in the fields of antimicrobials and herbicides. The reactivity of the carbon-bromine bond allows for nucleophilic substitution, making it a useful intermediate for introducing the sulfolane moiety into larger molecules. The hydroxyl group can also be a site for further chemical modification.

Antimicrobial and Herbicidal Potential

While its application in the development of antimicrobial and herbicidal agents is noted, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values against microbial strains or IC50 values for herbicidal activity, for this compound itself are not well-documented in publicly accessible literature. Such data for derivatives synthesized from this compound may exist in proprietary databases or specialized publications.

Mechanism of Action and Signaling Pathways

There is currently no specific information available in the scientific literature detailing the mechanism of action or any modulated signaling pathways for this compound. Research on other brominated compounds has indicated potential interactions with cellular signaling pathways. For instance, some brominated organic molecules have been shown to modulate the Nrf2/HO-1 pathway, which is involved in the cellular response to oxidative stress. However, it is crucial to note that this is an observation for structurally different compounds, and no direct evidence links this compound to this or any other specific signaling pathway. Further research is required to elucidate its biological effects at a molecular level.

Safety Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as causing serious eye irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as safety glasses and gloves, should be observed when handling this compound.

Conclusion

This compound (CAS 35330-57-5) is a valuable synthetic intermediate with established protocols for its preparation and purification. Its chemical structure lends itself to the synthesis of more complex molecules with potential applications in drug discovery and agrochemical development. However, a significant gap exists in the public domain regarding its specific quantitative biological activity and its mechanism of action at the cellular and molecular levels. Future research focusing on the biological evaluation of this compound and its derivatives could uncover novel therapeutic or agricultural applications. Researchers are encouraged to conduct their own comprehensive biological and toxicological assessments.

References

Synthesis of 3-Bromo-4-hydroxysulfolane from 2,5-dihydrothiophene-1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 3-Bromo-4-hydroxysulfolane from 2,5-dihydrothiophene-1,1-dioxide. It covers the reaction mechanism, a detailed experimental protocol, quantitative data, and safety information.

Introduction

This compound, also known as trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide, is a sulfolane derivative incorporating both a bromine atom and a hydroxyl group. This functionalization makes it a valuable intermediate in organic synthesis, particularly for the development of novel pharmaceutical compounds and specialty chemicals. The synthesis described herein is a straightforward and relatively safe method for producing this compound in a laboratory setting.

Reaction Overview

The synthesis involves the bromohydroxylation of the double bond in 2,5-dihydrothiophene-1,1-dioxide (also known as 3-sulfolene). This reaction is achieved using N-bromosuccinimide (NBS) in an aqueous medium. The process is a type of halohydrin formation.

Reaction Scheme

The overall chemical transformation is as follows:

Mechanistic Pathway

The reaction is believed to proceed through a three-step mechanism.[1]

  • Formation of a Bromonium Ion: The electrophilic bromine from N-bromosuccinimide is attacked by the electron-rich double bond of 2,5-dihydrothiophene-1,1-dioxide. This results in the formation of a cyclic bromonium ion intermediate.[1]

  • Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks one of the carbon atoms of the bromonium ion. This attack occurs from the side opposite to the bromonium ion, leading to a trans configuration.[1]

  • Deprotonation: The resulting oxonium ion is deprotonated by a water molecule to yield the final product, this compound, and a hydronium ion.[1]

Reaction Mechanism cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Products 2,5-dihydrothiophene-1,1-dioxide 2,5-dihydrothiophene-1,1-dioxide Bromonium_Ion Cyclic Bromonium Ion 2,5-dihydrothiophene-1,1-dioxide->Bromonium_Ion + NBS NBS N-Bromosuccinimide (NBS) Succinimide Succinimide NBS->Succinimide Product This compound Bromonium_Ion->Product + H2O - H+

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from a procedure developed by St. Olaf College.[1]

Materials and Equipment
  • 2,5-dihydrothiophene-1,1-dioxide (1.2 g)

  • N-bromosuccinimide (NBS) (1.8 g)

  • Deionized water

  • 25 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Suction filtration apparatus (Büchner funnel, filter flask, vacuum source)

  • Filter paper

  • Beakers

  • Melting point apparatus

  • FT-IR spectrometer (optional)

  • NMR spectrometer (optional)

Procedure
  • Reaction Setup: In a 25 mL round-bottom flask, combine 1.2 g of 2,5-dihydrothiophene-1,1-dioxide, 1.8 g of N-bromosuccinimide, and 2 mL of deionized water. Add a magnetic stir bar to the flask.

  • Reflux: Attach a reflux condenser to the flask and place the apparatus in a boiling water bath. Heat the mixture at reflux with stirring for 1 hour.

  • Cooling and Crystallization: After 1 hour, remove the flask from the heat and allow it to cool to room temperature. Crystals of the product should form.

  • Isolation of Crude Product: Collect the crude product by suction filtration. Wash the crystals with a small amount of ice-cold water.

  • Recrystallization: Transfer the crude product to a beaker and add a minimum amount of hot water to dissolve the solid. Allow the solution to cool slowly to room temperature to form purified crystals. For optimal crystal growth, this process can be allowed to proceed over a longer period.

  • Final Product Collection: Collect the purified crystals by suction filtration, washing with a small amount of ice-cold water.

  • Drying: Allow the crystals to air dry completely on a watch glass or in a desiccator.

  • Characterization: Determine the yield and measure the melting point of the dried product. The literature reported melting point is 189-191°C.[1] If available, obtain FT-IR and NMR spectra to confirm the structure and purity of the product.

Experimental Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A Combine Reactants (2,5-dihydrothiophene-1,1-dioxide, NBS, H2O) B Reflux for 1 hour A->B C Cool to Room Temperature B->C D Isolate Crude Product (Suction Filtration) C->D E Recrystallize from Hot Water D->E F Isolate Pure Product (Suction Filtration) E->F G Dry the Product F->G H Determine Yield and Melting Point G->H I Spectroscopic Analysis (IR, NMR) H->I

Caption: Workflow for the synthesis and purification of this compound.

Quantitative Data

Parameter2,5-dihydrothiophene-1,1-dioxideN-bromosuccinimideThis compound
Molecular Formula C4H6O2SC4H4BrNO2C4H7BrO3S
Molar Mass ( g/mol ) 118.15177.98215.07
Mass Used (g) 1.21.8-
Moles (mol) 0.01020.0101-
Theoretical Yield (g) --2.18
Melting Point (°C) 65-66175-180 (decomposes)189-191
Appearance White crystalline solidWhite to off-white crystalline solidSolid

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, should be worn at all times.

  • 2,5-dihydrothiophene-1,1-dioxide (3-Sulfolene): Causes serious eye irritation.[2][3][4] May cause skin and respiratory tract irritation.[2] It has a strong, unpleasant odor.

  • N-bromosuccinimide (NBS): An oxidant that may intensify fire.[5] It is corrosive and can cause severe skin burns and eye damage.[6][7] It is harmful if swallowed.[6][7] Avoid contact with combustible materials.

  • This compound: Causes serious eye irritation.[8] Limited toxicological data is available for this compound, so it should be handled with care.

All waste materials should be disposed of in accordance with local environmental regulations.

Conclusion

The synthesis of this compound from 2,5-dihydrothiophene-1,1-dioxide using N-bromosuccinimide in water is an effective and accessible method for producing this valuable synthetic intermediate. The procedure is straightforward, and the product can be readily purified by recrystallization. Adherence to the detailed protocol and safety guidelines is essential for a successful and safe synthesis. Further characterization of the final product by spectroscopic methods is highly recommended to confirm its identity and purity.

References

An In-depth Technical Guide to the Bromination and Hydroxylation of Sulfolene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms, experimental protocols, and quantitative data associated with the bromination and hydroxylation of sulfolene derivatives. These reactions are fundamental in modifying the sulfolene scaffold, a building block of increasing importance in medicinal chemistry and organic synthesis.

Bromination of Sulfolene Derivatives

The bromination of the double bond in sulfolene derivatives is a key transformation for introducing functionality. The reaction typically proceeds via an electrophilic addition mechanism, with the stereochemical outcome being a critical consideration.

Mechanism of Dibromination

The reaction of 3-sulfolene with molecular bromine (Br₂) in an aqueous or non-aqueous solvent proceeds through a well-established electrophilic addition mechanism. The key intermediate is a cyclic bromonium ion, which is subsequently attacked by a bromide ion. This mechanism dictates an anti-addition of the two bromine atoms to the double bond.

Bromination_Mechanism Sulfolene 3-Sulfolene PiComplex π-Complex Sulfolene->PiComplex Electrophilic attack Br2 Br-Br Bromonium Bromonium Ion Intermediate PiComplex->Bromonium Formation of cyclic bromonium ion Br_minus Br⁻ Product trans-3,4-Dibromosulfolane Bromonium->Product Nucleophilic attack by Br⁻ (anti-addition)

Caption: Mechanism of Bromination of 3-Sulfolene.

Mechanism of Bromohydrin Formation

When the bromination is carried out in a nucleophilic solvent such as water, a bromohydrin can be formed. N-Bromosuccinimide (NBS) is a common reagent for this transformation. The reaction still proceeds through a bromonium ion intermediate, which is then attacked by a water molecule, leading to the anti-addition of bromine and a hydroxyl group.

Bromohydrin_Formation Sulfolene 3-Sulfolene Bromonium Bromonium Ion Intermediate Sulfolene->Bromonium Electrophilic attack by 'Br⁺' NBS NBS H2O_reac H₂O Oxonium Oxonium Ion Bromonium->Oxonium Nucleophilic attack by H₂O H3O H₃O⁺ Product trans-3-Bromo-4-hydroxysulfolane Oxonium->Product Deprotonation OsO4_Dihydroxylation Sulfolene 3-Sulfolene CyclicOsmate Cyclic Osmate Ester Sulfolene->CyclicOsmate [3+2] Cycloaddition (syn-addition) OsO4 OsO₄ NMO NMO (co-oxidant) OsVI Os(VI) species H2O H₂O Product cis-Sulfolane-3,4-diol CyclicOsmate->Product Hydrolysis OsVI->OsO4 Re-oxidation KMnO4_Dihydroxylation Sulfolene 3-Sulfolene CyclicManganate Cyclic Manganate Ester Sulfolene->CyclicManganate [3+2] Cycloaddition (syn-addition) KMnO4 KMnO₄ (cold, dilute, basic) H2O H₂O Product cis-Sulfolane-3,4-diol MnO2 MnO₂ (precipitate) CyclicManganate->Product Hydrolysis

An In-depth Technical Guide to 4-bromo-1,1-dioxothiolan-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-bromo-1,1-dioxothiolan-3-ol, a versatile building block in organic synthesis with significant potential in pharmaceutical development. This document details its chemical properties, a comprehensive experimental protocol for its synthesis, and its known applications.

Nomenclature

The compound commonly known as 3-Bromo-4-hydroxysulfolane is systematically named 4-bromo-1,1-dioxothiolan-3-ol according to IUPAC nomenclature.[1][2]

Chemical and Physical Properties

A summary of the key quantitative data for 4-bromo-1,1-dioxothiolan-3-ol is presented in Table 1. This data is essential for its handling, characterization, and application in experimental settings.

PropertyValueSource
Molecular Formula C4H7BrO3S[1][2][3][4]
Molecular Weight 215.07 g/mol [1][3][5]
Melting Point 189-191 °C[6]
Boiling Point 440.7 °C at 760 mmHg[3]
Density 2.016 g/cm³[3]
CAS Number 35330-57-5[3][4]

Synthesis of trans-4-bromo-1,1-dioxothiolan-3-ol

A detailed experimental protocol for the synthesis of the trans isomer of 4-bromo-1,1-dioxothiolan-3-ol is provided below. This synthesis involves the addition of hypobromous acid (HOBr), generated in situ from N-bromosuccinimide (NBS) and water, across the double bond of 2,5-dihydrothiophene-1,1-dioxide.[6]

Experimental Protocol:

Materials:

  • 2,5-dihydrothiophene-1,1-dioxide (1.2 g)

  • N-bromosuccinimide (NBS) (1.8 g)

  • Deionized water (H₂O)

Apparatus:

  • 25-mL round-bottom flask

  • Magnetic stir bar

  • Condenser

  • Heating mantle with a water bath

  • Suction filtration apparatus (e.g., Büchner funnel)

  • Apparatus for melting point determination

  • FT-IR spectrometer

Procedure:

  • To a 25-mL round-bottom flask, add 2,5-dihydrothiophene-1,1-dioxide (1.2 g), N-bromosuccinimide (1.8 g), and 2 mL of deionized water.

  • Add a magnetic stir bar to the flask and assemble a reflux apparatus with a condenser.

  • Place the flask in a water bath on a hot plate and begin stirring.

  • Heat the water bath to boiling and maintain the reflux for 1 hour.

  • After 1 hour, remove the heat source and allow the reaction mixture to cool to room temperature.

  • Collect the crystalline product by suction filtration and wash the crystals with ice-cold water.

  • Recrystallize the crude product from a minimum amount of hot water.

  • Allow the solution to cool slowly to facilitate crystallization.

  • Once crystals have formed, cool the flask in an ice bath to maximize yield.

  • Collect the purified crystals by suction filtration, washing with a small amount of ice-cold water.

  • Dry the purified product.

  • Characterize the final product by determining its melting point and acquiring its infrared (IR) spectrum.[6]

Reaction Mechanism:

The synthesis proceeds through a three-step mechanistic pathway involving an electrophilic addition of bromine followed by nucleophilic attack by water.

G cluster_start Starting Materials start1 2,5-dihydrothiophene-1,1-dioxide intermediate1 Cyclic Bromonium Ion Intermediate start1->intermediate1 Electrophilic attack by alkene on Br+ start2 N-Bromosuccinimide (NBS) start2->intermediate1 Provides Br+ intermediate2 Oxonium Ion Intermediate intermediate1->intermediate2 Nucleophilic attack by H₂O product trans-4-bromo-1,1-dioxothiolan-3-ol intermediate2->product Deprotonation

Caption: Reaction mechanism for the synthesis of trans-4-bromo-1,1-dioxothiolan-3-ol.

Experimental Workflow:

The following diagram illustrates the key steps in the synthesis and purification of trans-4-bromo-1,1-dioxothiolan-3-ol.

G cluster_reaction Reaction Setup cluster_workup Workup and Purification cluster_analysis Characterization reagents Combine Reactants: 2,5-dihydrothiophene-1,1-dioxide, NBS, and H₂O reflux Reflux for 1 hour reagents->reflux cool Cool to Room Temperature reflux->cool filter1 Suction Filtration (Crude) cool->filter1 recrystallize Recrystallize from Hot Water filter1->recrystallize cool2 Cool in Ice Bath recrystallize->cool2 filter2 Suction Filtration (Pure) cool2->filter2 dry Dry the Product filter2->dry mp Melting Point Determination dry->mp ir FT-IR Spectroscopy dry->ir

Caption: Experimental workflow for the synthesis of trans-4-bromo-1,1-dioxothiolan-3-ol.

Applications in Research and Development

4-bromo-1,1-dioxothiolan-3-ol is a valuable intermediate in organic synthesis and holds promise for applications in drug discovery and materials science.

  • Organic Synthesis: It serves as a chiral synthon for the preparation of more complex molecules. The bromine and hydroxyl groups offer reactive sites for various chemical transformations, including substitution and oxidation reactions.[7]

  • Pharmaceutical Development: The structural motif of this compound is of interest in medicinal chemistry. It has been investigated for its reactivity with heteroaromatic compounds, which could lead to the discovery of novel pharmaceutical agents.[7] Its utility has been explored in the development of antimicrobial agents and herbicides.[6]

  • Materials Science: The thiophene 1,1-dioxide core has been explored in the context of developing organic semiconductors.[6]

References

Physical and chemical properties of 3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide is a halogenated sulfolane derivative that presents a versatile scaffold for chemical synthesis. Its unique combination of a reactive bromine atom, a hydrophilic hydroxyl group, and a polar sulfone moiety makes it an attractive building block in the design and synthesis of novel compounds with potential applications in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its potential role in drug discovery based on the activities of related structures.

Physical and Chemical Properties

3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide is a white crystalline solid.[1] A summary of its key physical and chemical properties is presented in the tables below.

General Properties
PropertyValueSource(s)
Molecular Formula C₄H₇BrO₃S[2][3][4]
Molecular Weight 215.07 g/mol [2][3]
CAS Number 35330-57-5[1][3]
Appearance White to off-white solid[1][5]
Physicochemical Data
PropertyValueSource(s)
Melting Point 65-68 °C[1]
Boiling Point 440.7 °C at 760 mmHg (Predicted)
Solubility Sparingly soluble in water; Limited solubility in ethyl acetate and methanol.[1]
XLogP3-AA -0.4[2]
Spectroscopic Data

Detailed experimental spectroscopic data for 3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide is not widely available in the public domain. However, spectral data for related compounds and general principles of spectroscopic analysis for sulfolane derivatives can provide valuable insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific chemical shifts and coupling constants for the title compound are not readily available, the 1H and 13C NMR spectra would be expected to show signals corresponding to the methine and methylene protons and carbons of the tetrahydrothiophene ring. The chemical shifts would be influenced by the electron-withdrawing effects of the sulfone group, the bromine atom, and the hydroxyl group.

Infrared (IR) Spectroscopy: An FT-IR spectrum of this compound would be expected to exhibit characteristic absorption bands. A broad band in the region of 3500-3200 cm-1 would indicate the O-H stretching of the hydroxyl group. Strong asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfone group would likely appear in the regions of 1350-1300 cm-1 and 1160-1120 cm-1, respectively. The C-Br stretching vibration would be expected in the fingerprint region, typically between 700 and 500 cm-1.

Mass Spectrometry (MS): The mass spectrum of 3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide would show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (79Br and 81Br in approximately a 1:1 ratio). Fragmentation would likely involve the loss of bromine, water, and sulfur dioxide. A logical fragmentation pathway is proposed below.

Experimental Protocols

Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide

A detailed experimental protocol for the synthesis of the trans-isomer has been reported.[6] The synthesis involves the electrophilic addition of hypobromous acid (HOBr), generated in situ from N-bromosuccinimide (NBS) in water, to 2,5-dihydrothiophene-1,1-dioxide.[6]

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products reagent1 2,5-Dihydrothiophene-1,1-dioxide product trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide reagent1->product Reaction reagent2 N-Bromosuccinimide (NBS) reagent2->product side_product Succinimide reagent2->side_product reagent3 H₂O reagent3->product

Caption: Synthesis of the target compound.

Procedure:

  • In a round-bottom flask, combine 2,5-dihydrothiophene-1,1-dioxide (1.0 equivalent) and N-bromosuccinimide (1.1 equivalents) in water.[6]

  • Heat the reaction mixture to reflux for 1 hour.[6]

  • Cool the mixture to room temperature to allow the product to crystallize.[6]

  • Collect the crude product by vacuum filtration and wash with cold water.[6]

  • Recrystallize the crude product from hot water to yield pure trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide.[6]

Characterization: The product can be characterized by its melting point and infrared spectroscopy.[6] The reported melting point for the trans-isomer is 189-191 °C.[6]

Potential Applications in Drug Development

While specific biological activities of 3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide are not extensively documented, its structural motifs are present in various biologically active molecules. The tetrahydrothiophene-1,1-dioxide (sulfolane) ring system is a key component in a number of compounds with demonstrated therapeutic potential. Furthermore, the presence of a bromine atom can enhance biological activity through halogen bonding and by modulating the lipophilicity of the molecule.

Role as a Synthetic Intermediate

This compound serves as a valuable intermediate for the synthesis of more complex molecules.[1] The bromine and hydroxyl groups provide reactive handles for further functionalization, allowing for the construction of diverse chemical libraries for screening in drug discovery programs.

G start 3-Bromo-4-hydroxytetrahydro- thiophene-1,1-dioxide step1 Nucleophilic Substitution (at C-Br) start->step1 step2 Esterification/Etherification (at O-H) start->step2 step3 Oxidation of -OH start->step3 step4 Elimination of HBr start->step4 product1 Substituted Sulfolane Derivatives step1->product1 product2 Functionalized Sulfolane Ethers/Esters step2->product2 product3 Ketosulfolane Derivatives step3->product3 product4 Unsaturated Sulfolene Derivatives step4->product4

Caption: Synthetic utility of the core compound.

Antimicrobial and Anticancer Potential

Thiophene and sulfone derivatives have been reported to exhibit a range of biological activities, including antimicrobial and anticancer effects. While no specific studies on the title compound were identified, it is plausible that it or its derivatives could exhibit similar properties. The brominated thiophene structure is suggested to provide essential binding affinity to target enzymes.[1]

Conclusion

3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide is a readily accessible synthetic building block with significant potential for the development of novel chemical entities in the fields of medicine and agriculture. While detailed biological studies and comprehensive spectroscopic data for this specific compound are currently limited in the public domain, the information available on its synthesis and the activities of related compounds provides a strong foundation for future research. This guide serves as a valuable resource for scientists interested in exploring the chemistry and potential applications of this versatile molecule. Further investigation into its biological activity and the full characterization of its properties are warranted.

References

Safety, handling, and GHS information for 3-Bromo-4-hydroxysulfolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and GHS information for 3-Bromo-4-hydroxysulfolane (CAS No: 35330-57-5). The information is compiled and presented to meet the needs of laboratory and research professionals.

Chemical and Physical Properties

This compound is a solid, brominated heterocyclic compound. Its properties are summarized in the table below for easy reference.[1][2][3]

PropertyValue
Molecular Formula C4H7BrO3S
Molecular Weight 215.07 g/mol [1][3]
Appearance White to off-white solid
Melting Point 190 °C[1]
Boiling Point 440.7 °C at 760 mmHg[1]
Density 2.016 g/cm³[1]
Flash Point 220.3 °C[1]
Vapor Pressure 1.29E-09 mmHg at 25°C[1]
Refractive Index 1.601[1]

GHS Information

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.

GHS Classification

Based on available data, this compound is classified as follows:

Hazard ClassCategory
Eye IrritationCategory 2[3][4]
GHS Label Elements

The following pictograms, signal words, hazard statements, and precautionary statements are associated with this compound:

ElementDescription
Pictogram
Signal Word Warning [3][4]
Hazard Statements H319: Causes serious eye irritation.[3][4]
Precautionary Statements Prevention: P264: Wash hands thoroughly after handling.[3][4]P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4]Response: P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4]P337+P313: If eye irritation persists: Get medical advice/attention.[4]

Toxicological Information

Handling, Storage, and Disposal

Handling
  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[3][4]

    • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[3][4]

    • Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with a particulate filter.

  • Hygiene Measures: Wash hands thoroughly after handling.[3][4] Do not eat, drink, or smoke in the laboratory.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Some suppliers recommend a storage temperature of 2-8°C.[5]

Disposal

Dispose of waste material in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety department for specific guidance.

Experimental Protocols

Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide

The following is a detailed protocol for the synthesis of the trans-isomer of this compound.[6]

Materials:

  • 2,5-dihydrothiophene-1,1-dioxide (1.2 g)

  • N-bromosuccinimide (NBS) (1.8 g)

  • Deionized water (H₂O)

  • 25-mL round-bottom flask

  • Stir bar

  • Condenser

  • Heating mantle or water bath

  • Apparatus for suction filtration

Procedure:

  • Combine 1.2 g of 2,5-dihydrothiophene-1,1-dioxide and 1.8 g of N-bromosuccinimide in a 25-mL round-bottom flask.[6]

  • Add 2 mL of H₂O and a stir bar to the flask.[6]

  • Attach a condenser to the flask and place it in a water bath.[6]

  • Heat the mixture to boiling and continue to reflux for 1 hour with stirring.[6]

  • After 1 hour, remove the heat source and allow the flask to cool to room temperature.[6]

  • Collect the resulting crystals by suction filtration and wash them with ice-cold water.[6]

  • Recrystallize the crude product from a minimum amount of hot water.[6]

  • Allow the solution to cool slowly to form crystals.

  • Once crystals have formed, cool the flask in an ice bath.[6]

  • Collect the purified crystals by suction filtration and wash with ice-cold H₂O.[6]

  • Allow the crystals to dry thoroughly.

Visualizations

Logical Workflow for Synthesis

The following diagram illustrates the key steps in the synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide.

G A Combine Reactants: 2,5-dihydrothiophene-1,1-dioxide, N-bromosuccinimide, and H₂O B Reflux for 1 Hour A->B C Cool to Room Temperature B->C D Collect Crude Product via Suction Filtration C->D E Recrystallize from Hot Water D->E F Cool to Induce Crystallization E->F G Collect Purified Product via Suction Filtration F->G H Dry Purified Product G->H

Caption: Workflow for the synthesis of trans-3-Bromo-4-hydroxysulfolane.

Signaling Pathways

Information regarding the biological signaling pathways or specific molecular mechanisms of toxicity for this compound is not available in the public domain. Its reactivity is primarily understood in the context of organic synthesis, where it can undergo substitution, oxidation, and reduction reactions.[7]

References

Solubility Profile of 3-Bromo-4-hydroxysulfolane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-4-hydroxysulfolane, a key intermediate in various synthetic applications. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on summarizing the existing qualitative data and presenting a detailed, standardized experimental protocol for the precise quantitative determination of its solubility in various solvents.

Introduction to this compound

This compound (CAS No. 35330-57-5) is a heterocyclic organic compound with the molecular formula C₄H₇BrO₃S.[1][2][3] Its structure, featuring a sulfolane ring substituted with both a bromine atom and a hydroxyl group, imparts a unique combination of polarity and reactivity, making it a valuable building block in medicinal chemistry and materials science. An understanding of its solubility is critical for its effective use in reaction chemistry, purification processes, and formulation development.

Qualitative Solubility Data

Based on available literature, the solubility of this compound has been qualitatively described in several common solvents. This information is summarized in the table below. It is important to note that some sources present conflicting information regarding its solubility in water, highlighting the necessity for quantitative experimental determination.

SolventSolvent TypeReported SolubilityCitation(s)
WaterPolar ProticSoluble / Sparingly Soluble[4],
Dichloromethane (DCM)Polar AproticSoluble[4]
Ethyl AcetatePolar AproticLimited Solubility
MethanolPolar ProticLimited Solubility

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in various solvents. This protocol is based on established methods for solubility testing of organic compounds.[5][6][7]

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., water, dichloromethane, methanol, ethyl acetate)

  • Analytical balance (accurate to ±0.1 mg)

  • Temperature-controlled shaker or water bath

  • Vials with screw caps

  • Volumetric flasks

  • Pipettes

  • Syringes with filters (e.g., 0.45 µm PTFE)

  • Pre-weighed evaporation dishes

  • Drying oven or vacuum oven

  • Desiccator

Experimental Workflow

The logical flow of the experimental procedure is outlined in the diagram below.

G cluster_prep Preparation cluster_sat Saturation cluster_sep Separation cluster_quant Quantification cluster_calc Calculation prep1 Add excess this compound to a known volume of solvent. sat1 Equilibrate at a constant temperature with agitation for 24-48 hours. prep1->sat1 Establish Equilibrium sep1 Allow solid to settle. sat1->sep1 Cease Agitation sep2 Withdraw a known volume of the supernatant using a filtered syringe. sep1->sep2 quant1 Transfer the aliquot to a pre-weighed evaporating dish. sep2->quant1 Sample Transfer quant2 Evaporate the solvent to dryness. quant1->quant2 quant3 Cool in a desiccator and weigh the dish with the residue. quant2->quant3 calc1 Calculate the mass of the dissolved solid. quant3->calc1 Data Acquisition calc2 Express solubility in g/100 mL or mol/L. calc1->calc2

Figure 1: Experimental workflow for the gravimetric determination of solubility.
Step-by-Step Procedure

  • Preparation: Add an excess amount of this compound to a vial containing a precisely measured volume of the selected solvent. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker or water bath. Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Sample Collection: After the equilibration period, stop the agitation and allow the excess solid to settle. Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to prevent any undissolved solid from being transferred.

  • Solvent Evaporation: Transfer the filtered aliquot to a pre-weighed evaporating dish. Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum oven can be used for heat-sensitive compounds or high-boiling point solvents.

  • Weighing: Once the solvent has completely evaporated, transfer the evaporating dish to a desiccator to cool to room temperature. Weigh the dish containing the dried solute on an analytical balance. Repeat the drying and weighing steps until a constant mass is obtained.

  • Calculation: The solubility is calculated using the following formula:

    Solubility ( g/100 mL) = [(Mass of dish + solute) - (Mass of empty dish)] / (Volume of aliquot in mL) * 100

Conclusion

While qualitative data provides a general understanding, precise and quantitative solubility data is paramount for the successful application of this compound in research and development. The experimental protocol detailed in this guide offers a robust method for obtaining this critical information. The generation of such data will enable researchers to optimize reaction conditions, develop effective purification strategies, and formulate novel products with greater efficiency and predictability.

References

An In-depth Technical Guide to the Synthesis of 3-Bromo-4-hydroxysulfolane from Upstream Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Bromo-4-hydroxysulfolane, a valuable intermediate in various chemical and pharmaceutical applications. The primary focus is on the upstream precursors and the detailed experimental protocols for its preparation.

Core Synthesis Pathway: Electrophilic Bromination of a Cyclic Sulfone

The most direct and commonly employed synthetic route to trans-3-Bromo-4-hydroxysulfolane involves the electrophilic addition of hypobromous acid (HOBr) across the double bond of its upstream precursor, 2,5-dihydrothiophene-1,1-dioxide.[1] For enhanced safety and ease of handling in a laboratory setting, N-bromosuccinimide (NBS) in an aqueous medium is utilized as a practical and efficient source of the requisite electrophilic bromine cation (Br+).[1]

The reaction mechanism proceeds through a well-established pathway. The initial step involves the electrophilic attack of the bromine from NBS on the carbon-carbon double bond of 2,5-dihydrothiophene-1,1-dioxide, leading to the formation of a cyclic bromonium ion intermediate.[1] Subsequently, a nucleophilic attack by a water molecule on one of the carbon atoms of the bromonium ion ring occurs.[1] This is followed by a deprotonation step to yield the final product, trans-3-bromo-4-hydroxytetrahydrothiophene-1,1-dioxide, commonly known as this compound.[1]

Reaction Scheme

G cluster_reactants Reactants cluster_product Product precursor 2,5-Dihydrothiophene-1,1-dioxide reaction + precursor->reaction nbs N-Bromosuccinimide (NBS) nbs->reaction water Water (H₂O) water->reaction product trans-3-Bromo-4-hydroxysulfolane reaction->product Electrophilic Addition

Caption: Synthetic pathway for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of trans-3-Bromo-4-hydroxysulfolane.

ParameterValueReference
Reactants
2,5-Dihydrothiophene-1,1-dioxide1.2 g[1]
N-Bromosuccinimide (NBS)1.8 g[1]
Water (Solvent)2 mL[1]
Reaction Conditions
TemperatureBoiling water bath[1]
Duration1 hour[1]
Product Properties
Chemical FormulaC₄H₇BrO₃S[2][3][4]
Molecular Weight215.07 g/mol [3][4]
Melting Point189-191 °C (literature)[1]
AppearanceCrystalline solid[1]

Detailed Experimental Protocol

This section provides a detailed methodology for the synthesis of trans-3-Bromo-4-hydroxysulfolane.

Materials:

  • 2,5-Dihydrothiophene-1,1-dioxide

  • N-Bromosuccinimide (NBS)

  • Deionized Water

  • 25-mL round-bottom flask

  • Stir bar

  • Condenser

  • Heating mantle or hot plate with a water bath

  • Suction filtration apparatus (Büchner funnel, filter flask)

  • Filter paper

  • Ice bath

Procedure:

  • Reaction Setup: In a 25-mL round-bottom flask, combine 1.2 g of 2,5-dihydrothiophene-1,1-dioxide and 1.8 g of N-bromosuccinimide.[1] Add 2 mL of water to the flask along with a magnetic stir bar.[1]

  • Reaction Execution: Attach a condenser to the flask and place the apparatus in a water bath on a hot plate.[1] Heat the water bath to boiling and maintain the reflux for 1 hour with continuous stirring.[1]

  • Product Isolation: After 1 hour, remove the flask from the hot water bath and allow it to cool to room temperature.[1] As the solution cools, crystals of the product should form.[1]

  • Initial Purification: Collect the crude crystalline product by suction filtration.[1] Wash the crystals with a small amount of ice-cold water.[1]

  • Recrystallization: For further purification, recrystallize the crude product from a minimum amount of hot water.[1] Allow the solution to cool slowly to room temperature to form well-defined crystals.[1]

  • Final Collection and Drying: Cool the recrystallized product in an ice bath to maximize yield.[1] Collect the purified crystals by suction filtration, washing with a small portion of ice-cold water.[1] Allow the final product to air dry thoroughly.

Experimental Workflow

The following diagram illustrates the key stages of the experimental procedure.

G A 1. Combine Reactants (2,5-dihydrothiophene-1,1-dioxide, NBS, Water) B 2. Reflux for 1 hour (Boiling Water Bath) A->B C 3. Cool to Room Temperature (Crystallization) B->C D 4. Suction Filtration (Isolate Crude Product) C->D E 5. Recrystallization (From Hot Water) D->E F 6. Final Suction Filtration & Drying (Isolate Pure Product) E->F

Caption: Workflow for this compound synthesis.

References

Molecular weight and formula of 3-Bromo-4-hydroxysulfolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-hydroxysulfolane is a halogenated organosulfur compound featuring a sulfolane ring substituted with both a bromine atom and a hydroxyl group. This bifunctional arrangement makes it a valuable intermediate and building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. Its utility stems from the reactivity of the carbon-bromine bond, which allows for nucleophilic substitution, and the hydroxyl group, which can undergo various transformations such as oxidation. This guide provides a comprehensive overview of the molecular characteristics, synthesis, and potential reactivity of this compound.

Molecular Profile

The fundamental properties of this compound are summarized in the table below, providing a clear reference for researchers.

PropertyValueSource(s)
Molecular Formula C₄H₇BrO₃S[1][2][3][4]
Molecular Weight 215.07 g/mol [1]
CAS Number 35330-57-5[1][2]
Appearance White to off-white solid[5]
Melting Point 190 °C[1]
Boiling Point 440.7 °C at 760 mmHg[1]
Density 2.016 g/cm³[1]

Synthesis of this compound

A common and well-documented method for the synthesis of trans-3-Bromo-4-hydroxysulfolane involves the electrophilic addition of hypobromous acid (HOBr), generated in situ from N-bromosuccinimide (NBS) in water, to 2,5-dihydrothiophene-1,1-dioxide.[6]

Experimental Protocol: Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide[6]

Materials:

  • 2,5-dihydrothiophene-1,1-dioxide

  • N-bromosuccinimide (NBS)

  • Deionized water

  • 25-mL round-bottom flask

  • Magnetic stir bar

  • Condenser

  • Heating mantle or water bath

  • Suction filtration apparatus (Büchner funnel, filter flask)

  • Filter paper

  • Ice bath

Procedure:

  • To a 25-mL round-bottom flask, add 1.2 g of 2,5-dihydrothiophene-1,1-dioxide, 1.8 g of N-bromosuccinimide, and 2 mL of deionized water.

  • Add a magnetic stir bar to the flask and attach a condenser.

  • Place the flask in a water bath and heat to boiling with continuous stirring for 1 hour.

  • After 1 hour, remove the heat source and allow the reaction mixture to cool to room temperature.

  • Collect the resulting crystalline product by suction filtration.

  • Wash the crystals with a small amount of ice-cold deionized water.

  • For further purification, recrystallize the crude product from a minimum amount of hot water.

  • Allow the solution to cool slowly to room temperature to form crystals, then cool further in an ice bath to maximize yield.

  • Collect the purified crystals by suction filtration, washing with a small amount of ice-cold deionized water.

  • Dry the final product on filter paper.

Chemical Reactivity and Potential Transformations

  • Nucleophilic Substitution: The bromine atom can be displaced by various nucleophiles, such as amines, thiols, or azides, to introduce new functional groups. This makes it a useful precursor for a range of substituted sulfolane derivatives.

  • Oxidation: The secondary hydroxyl group can be oxidized to a ketone (4-bromo-3-sulfolanone) using standard oxidizing agents.

  • Reduction: The carbon-bromine bond can be reduced to afford 4-hydroxysulfolane.

Signaling Pathways and Biological Activity

Currently, there is no available scientific literature detailing the specific interaction of this compound with any biological signaling pathways. Searches for its involvement in pathways such as Nrf2/HO-1, NF-κB, or MAPK have not yielded any relevant results for this specific compound. It is important to note that studies on other brominated phenolic compounds, such as 3-bromo-4,5-dihydroxybenzaldehyde, have shown activity in these pathways; however, these findings cannot be extrapolated to this compound due to significant structural differences.[8]

The primary application of this compound reported in the literature is as a building block in organic synthesis.[7] Its potential biological activities would be dependent on the nature of the final molecules synthesized from this precursor.

Visualizing the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Workup & Purification cluster_product Product Reactant1 2,5-dihydrothiophene-1,1-dioxide Reaction Reflux (1 hour) Reactant1->Reaction Reactant2 N-bromosuccinimide (NBS) Reactant2->Reaction Reactant3 Water (H2O) Reactant3->Reaction Cooling Cooling to RT Reaction->Cooling Filtration1 Suction Filtration Cooling->Filtration1 Recrystallization Recrystallization (Hot Water) Filtration1->Recrystallization Filtration2 Suction Filtration Recrystallization->Filtration2 Drying Drying Filtration2->Drying Product This compound Drying->Product

References

Methodological & Application

Application Notes and Protocols: 3-Bromo-4-hydroxysulfolane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-Bromo-4-hydroxysulfolane as a versatile building block in organic synthesis. This document details its synthesis, physical and chemical properties, and key applications with specific experimental protocols.

Introduction

This compound, also known as 3-bromo-4-hydroxytetrahydrothiophene-1,1-dioxide, is a bifunctional heterocyclic compound containing both a bromine atom and a hydroxyl group on a sulfolane ring.[1] This unique arrangement of functional groups makes it a valuable intermediate for the synthesis of a variety of more complex molecules, particularly in the development of novel pharmaceutical agents and specialty chemicals. The sulfolane moiety provides a rigid scaffold, while the bromine and hydroxyl groups offer reactive sites for a range of chemical transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.[2][3]

PropertyValue
Molecular FormulaC₄H₇BrO₃S
Molecular Weight215.07 g/mol
Melting Point190 °C
Boiling Point440.7 °C at 760 mmHg
Density2.016 g/cm³
AppearanceSolid
CAS Number35330-57-5

Synthesis of trans-3-Bromo-4-hydroxysulfolane

The most common and well-documented synthesis of trans-3-Bromo-4-hydroxysulfolane involves the electrophilic bromination of 2,5-dihydrothiophene-1,1-dioxide using N-bromosuccinimide (NBS) in an aqueous medium.[4] This reaction proceeds via a bromonium ion intermediate, followed by nucleophilic attack by water to yield the trans-halohydrin.

synthesis_workflow reagents 2,5-Dihydrothiophene-1,1-dioxide N-Bromosuccinimide (NBS) Water (H₂O) reaction Reaction (1 hour, boiling water bath) reagents->reaction cooling Cooling to Room Temperature reaction->cooling filtration Suction Filtration cooling->filtration recrystallization Recrystallization (from hot water) filtration->recrystallization product trans-3-Bromo-4-hydroxysulfolane recrystallization->product

Figure 1. Experimental workflow for the synthesis of trans-3-Bromo-4-hydroxysulfolane.

Experimental Protocol: Synthesis of trans-3-Bromo-4-hydroxysulfolane[4]

Materials:

  • 2,5-dihydrothiophene-1,1-dioxide

  • N-bromosuccinimide (NBS)

  • Deionized water

Equipment:

  • Round-bottom flask (25 mL)

  • Magnetic stir bar

  • Condenser

  • Heating mantle or water bath

  • Suction filtration apparatus (Büchner funnel, filter flask)

  • Beakers

Procedure:

  • To a 25-mL round-bottom flask, add 1.2 g of 2,5-dihydrothiophene-1,1-dioxide and 1.8 g of N-bromosuccinimide.

  • Add 2 mL of deionized water to the flask.

  • Place a magnetic stir bar in the flask and attach a condenser.

  • Heat the mixture in a boiling water bath with stirring for 1 hour.

  • After 1 hour, remove the flask from the heat and allow it to cool to room temperature.

  • Collect the resulting crystals by suction filtration and wash them with a small amount of ice-cold water.

  • For purification, recrystallize the crude product from a minimum amount of hot water.

  • Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Collect the purified crystals by suction filtration, wash with a small amount of ice-cold water, and allow them to air dry.

Expected Yield: The yield of this reaction is typically high, though a specific percentage is not provided in the source document. The reported melting point of the product is 189-191 °C.

Applications in Organic Synthesis

This compound serves as a versatile intermediate for a variety of chemical transformations, primarily involving nucleophilic substitution at the carbon bearing the bromine atom, oxidation of the secondary alcohol, and reduction of the carbon-bromine bond.

Nucleophilic Substitution Reactions

The bromine atom in this compound is a good leaving group, readily displaced by a variety of nucleophiles. These reactions typically proceed via an SN2 mechanism, leading to an inversion of stereochemistry at the reaction center. This allows for the stereospecific introduction of various functional groups.

nucleophilic_substitution start This compound reaction Nucleophile (e.g., N₃⁻, RS⁻, R₂N⁻) start->reaction Sɴ2 Reaction product 4-Substituted-3-hydroxysulfolane reaction->product

Figure 2. General scheme for nucleophilic substitution reactions of this compound.

Potential Nucleophiles:

  • Azides (e.g., sodium azide) to introduce an azido group.

  • Thiols and thiolates to form thioethers.

  • Amines to yield amino-sulfolane derivatives.

  • Cyanide to introduce a nitrile group.

General Protocol for Nucleophilic Substitution with Sodium Azide (Illustrative):

Materials:

  • trans-3-Bromo-4-hydroxysulfolane

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF) or other polar aprotic solvent

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Standard glassware for workup and extraction

Procedure:

  • Dissolve trans-3-Bromo-4-hydroxysulfolane (1.0 eq) in DMF in a round-bottom flask.

  • Add sodium azide (1.1-1.5 eq) to the solution.

  • Heat the reaction mixture with stirring to a temperature between 50-80 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Oxidation of the Hydroxyl Group

The secondary hydroxyl group of this compound can be oxidized to a ketone, yielding 3-bromo-4-oxosulfolane. This transformation provides access to a key intermediate with an electrophilic carbonyl group, which can undergo further reactions such as nucleophilic addition.

oxidation_reaction start This compound reaction Oxidizing Agent (e.g., PCC, CrO₃) start->reaction product 3-Bromo-4-oxosulfolane reaction->product

Figure 3. General scheme for the oxidation of this compound.

Common Oxidizing Agents:

  • Pyridinium chlorochromate (PCC)

  • Chromium trioxide (CrO₃) in a suitable solvent

  • Dess-Martin periodinane (DMP)

General Protocol for Oxidation with Pyridinium Chlorochromate (PCC) (Illustrative):

Materials:

  • trans-3-Bromo-4-hydroxysulfolane

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for filtration and purification

Procedure:

  • To a stirred suspension of PCC (1.5-2.0 eq) in anhydrous DCM, add a solution of trans-3-Bromo-4-hydroxysulfolane (1.0 eq) in anhydrous DCM.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reduction of the Carbon-Bromine Bond

The bromine atom can be removed via reduction to yield 4-hydroxysulfolane. This reaction is useful for accessing the parent hydroxysulfolane scaffold after the bromine has served its purpose in directing other transformations or for synthesizing the debrominated analog.

reduction_reaction start This compound reaction Reducing Agent (e.g., NaBH₄, LiAlH₄) start->reaction product 4-Hydroxysulfolane reaction->product

Figure 4. General scheme for the reduction of this compound.

Common Reducing Agents:

  • Sodium borohydride (NaBH₄)[5]

  • Lithium aluminum hydride (LiAlH₄) (use with caution, may also reduce the sulfone group under harsh conditions)

  • Catalytic hydrogenation (e.g., H₂/Pd-C)

General Protocol for Reduction with Sodium Borohydride (Illustrative): [5]

Materials:

  • trans-3-Bromo-4-hydroxysulfolane

  • Sodium borohydride (NaBH₄)

  • Methanol or ethanol

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard glassware for workup and extraction

Procedure:

  • Dissolve trans-3-Bromo-4-hydroxysulfolane (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (1.5-2.0 eq) in small portions to the cooled solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water or dilute acid (e.g., 1 M HCl) at 0 °C.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation and the presence of two distinct and reactive functional groups allow for a wide range of transformations. The protocols outlined in this document provide a foundation for researchers and scientists to utilize this compound in the synthesis of complex target molecules for applications in medicinal chemistry and materials science. Careful consideration of reaction conditions and stoichiometry is crucial for achieving desired outcomes and high yields.

References

Application Notes: 3-Bromo-4-hydroxysulfolane as a Versatile Building Block for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-4-hydroxysulfolane is a bifunctional heterocyclic compound that serves as a valuable and versatile building block in medicinal chemistry. Its unique structure, featuring a polar sulfone group, a reactive secondary bromide, and a modifiable hydroxyl group on a rigid five-membered ring, makes it an attractive scaffold for creating diverse molecular architectures. The sulfone moiety often enhances the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability. This document provides detailed application notes and representative protocols for the synthetic manipulation of this compound to generate key intermediates for pharmaceutical development.

Introduction to this compound

This compound (also known as 3-bromo-4-hydroxytetrahydrothiophene-1,1-dioxide) is a solid, chiral synthon with the molecular formula C₄H₇BrO₃S.[1][2] The presence of both a bromine atom and a hydroxyl group allows for sequential or orthogonal functionalization, enabling the synthesis of a wide array of derivatives. The sulfone group acts as a strong hydrogen bond acceptor, which can facilitate favorable interactions with biological targets.[3] Derivatives of the parent sulfolane scaffold have been explored for a range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[3][4]

Key Physicochemical Properties:

Property Value Reference
CAS Number 35330-57-5 [2]
Molecular Formula C₄H₇BrO₃S [1]
Molecular Weight 215.07 g/mol [1]
Appearance White to off-white solid [5]
Melting Point 190 °C (Lit. 189-191 °C) [5]

| Purity | Typically ≥98% |[2] |

Core Synthetic Applications & Protocols

The primary utility of this compound lies in its two distinct functional handles. The bromine atom is a good leaving group for nucleophilic substitution reactions, while the secondary alcohol is amenable to oxidation.

Nucleophilic Substitution at the C3 Position

The bromine atom can be readily displaced by a variety of nucleophiles, such as amines, azides, and thiols, to introduce new functionalities.[1] This reaction is fundamental for building libraries of compounds for structure-activity relationship (SAR) studies. The resulting 3-substituted-4-hydroxysulfolanes are key intermediates for further elaboration.

Note: Data below is based on analogous reactions on similar substrates due to a lack of published data for this compound itself.

NucleophileSubstrate TypeSolventTemp. (°C)Time (h)Yield (%)
Amine (e.g., Piperidine)Bromomethyl-heterocycleEthanol602-6High
Sodium AzideAlkyl Halide (MW-assisted)Water100 (MW)0.1-0.2590-98
ThiophenolBromoquinoline (Ullmann)DMF1101278

G cluster_start cluster_reaction cluster_end Start This compound Reaction Sₙ2 Displacement Start->Reaction Reagents Nucleophile (R-NH2, NaN3, R-SH) Base (e.g., K2CO3) Reagents->Reaction Solvent Solvent (e.g., DMF, DMSO) Heating Heat (e.g., 80-120 °C) Workup Aqueous Workup Purification Reaction->Workup Product 3-Substituted-4-hydroxysulfolane Workup->Product

This protocol is a representative procedure based on standard conditions for Sₙ2 reactions on activated alkyl halides.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (e.g., benzylamine, piperidine) (1.5 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, heating mantle, condenser, and standard glassware for workup and purification.

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 eq) and anhydrous DMF.

  • Add K₂CO₃ (2.0 eq) and the amine nucleophile (1.5 eq) to the stirred solution.

  • Attach a condenser and heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 6-24 hours).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the desired 3-amino-4-hydroxysulfolane derivative.

Oxidation of the C4-Hydroxyl Group

The secondary alcohol at the C4 position can be oxidized to the corresponding ketone, 3-bromo-4-oxosulfolane. This ketone is a valuable intermediate, as the carbonyl group can serve as a handle for a host of subsequent transformations, such as reductive amination, aldol reactions, or Wittig olefination. The Swern oxidation is a mild and effective method for this transformation, avoiding harsh conditions that might affect the sulfone or bromide functionalities.

Note: Data is based on standard Swern oxidation procedures.

Alcohol TypeOxidizing SystemSolventTemp. (°C)Time (h)Yield (%)
Secondary AlcoholDMSO, (COCl)₂, Et₃NCH₂Cl₂-78 to RT1-385-95
Primary AlcoholDess-Martin PeriodinaneCH₂Cl₂RT1-490-98
Secondary AlcoholTEMPO/IBDCH₂Cl₂/H₂ORT0.5-290-99

G A 1. Add Oxalyl Chloride in CH₂Cl₂ to flask. Cool to -78 °C B 2. Add DMSO dropwise (Gas evolution) Stir for 15 min A->B C 3. Add solution of This compound dropwise. Stir for 30 min B->C D 4. Add Triethylamine (Et₃N) dropwise. Stir for 30 min C->D E 5. Warm to Room Temperature (RT) D->E F 6. Quench with water, perform aqueous workup E->F G 7. Purify via Column Chromatography F->G H 3-Bromo-4-oxosulfolane (Product) G->H

This protocol is adapted from standard and widely used Swern oxidation procedures.

Materials:

  • Oxalyl chloride (1.5 eq)

  • Anhydrous Dimethyl sulfoxide (DMSO) (2.5 eq)

  • This compound (1.0 eq)

  • Triethylamine (Et₃N) (5.0 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Standard glassware for anhydrous reactions, syringe, and low-temperature thermometer.

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous CH₂Cl₂ and cool to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (1.5 eq) to the cold CH₂Cl₂.

  • In a separate flask, prepare a solution of anhydrous DMSO (2.5 eq) in anhydrous CH₂Cl₂. Add this solution dropwise via syringe to the stirred oxalyl chloride solution. Stir for 15 minutes at -78 °C.

  • Prepare a solution of this compound (1.0 eq) in anhydrous CH₂Cl₂ and add it dropwise to the reaction mixture. Stir for an additional 30-45 minutes at -78 °C.

  • Add triethylamine (5.0 eq) dropwise, ensuring the temperature remains below -65 °C. A thick white precipitate will form.

  • After stirring for 30 minutes, remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂ (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 3-bromo-4-oxosulfolane.

Application in Pharmaceutical Scaffolding: Kinase Inhibitors

The sulfone and sulfonamide moieties are prevalent in kinase inhibitors, where they often occupy the solvent-exposed region of the ATP-binding pocket and improve drug-like properties.[6] For example, derivatives of O(6)-cyclohexylmethoxy-2-(anilino)purine bearing a sulfonamide group have shown potent inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a target in cancer therapy.[6] A derivative in this class showed an IC₅₀ of 0.21 µM against CDK2.[6]

By applying the synthetic transformations described above (amination followed by reaction with a suitable heterocyclic core), this compound can serve as a starting point for novel sulfone-containing kinase inhibitors.

// Invisible edges to enforce ranking {rank=same; CyclinE; CDK2;} {rank=same; pRb; E2F;} pRb -> Genes [style=invis]; } .dot Caption: Inhibition of the CDK2 pathway by a sulfolane-based inhibitor.

Conclusion

This compound is a high-potential building block for the synthesis of novel pharmaceutical candidates. The strategic location of its bromide and hydroxyl groups allows for diverse and predictable chemical modifications. The protocols and data presented herein provide a foundational guide for researchers to utilize this scaffold in the creation of libraries of sulfone-containing compounds, particularly for targets such as protein kinases where the sulfone moiety can impart beneficial properties.

References

Application Notes and Protocols: 3-Bromo-4-hydroxysulfolane in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 3-Bromo-4-hydroxysulfolane, a versatile heterocyclic compound, and explore its potential applications as a key intermediate in the synthesis of novel agrochemicals. While direct synthesis of commercialized agrochemicals from this specific building block is not extensively documented in publicly available literature, its chemical functionalities offer significant potential for the development of new active ingredients.

Chemical and Physical Properties

This compound is a stable, solid compound at room temperature. Its key physicochemical properties are summarized in the table below, providing essential data for reaction planning and execution.

PropertyValueReference
Molecular Formula C₄H₇BrO₃S[1]
Molecular Weight 215.07 g/mol [1]
Appearance Solid[2]
Melting Point 190 °C[1]
Boiling Point 440.7 °C at 760 mmHg[1]
Density 2.016 g/cm³[1]

Potential Applications in Agrochemical Synthesis

The bifunctional nature of this compound, possessing both a reactive bromine atom and a hydroxyl group on a sulfolane scaffold, makes it an attractive starting material for creating diverse chemical libraries for agrochemical screening. The sulfolane ring itself is a feature in some biologically active molecules, potentially conferring favorable properties such as metabolic stability and appropriate solubility.

Key Reactive Sites and Potential Transformations:

  • C-Br Bond: The bromine atom is a good leaving group, susceptible to nucleophilic substitution. This allows for the introduction of a wide range of functional groups, including amines, thiols, azides, and cyanides, which are prevalent in many agrochemical classes.

  • C-OH Group: The hydroxyl group can be a handle for various transformations. It can be oxidized to a ketone, esterified, or etherified to introduce further diversity and modulate the molecule's physicochemical properties.

Below are hypothetical signaling pathways and experimental workflows illustrating how this compound could be utilized in the synthesis of novel agrochemical candidates.

Experimental Protocols

A reliable and well-documented protocol for the synthesis of this compound is crucial for its use in further agrochemical development.

Protocol 1: Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide[3]

This protocol details the synthesis of the title compound from 2,5-dihydrothiophene-1,1-dioxide via a bromohydrin formation reaction.

Materials:

  • 2,5-dihydrothiophene-1,1-dioxide

  • N-bromosuccinimide (NBS)

  • Water (H₂O)

  • 25-mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Heating mantle or water bath

  • Suction filtration apparatus

  • Ice bath

Procedure:

  • In a 25-mL round-bottom flask, combine 1.2 g of 2,5-dihydrothiophene-1,1-dioxide and 1.8 g of N-bromosuccinimide.

  • Add 2 mL of water to the flask.

  • Add a magnetic stir bar and equip the flask with a condenser.

  • Heat the mixture in a boiling water bath with stirring for 1 hour.

  • After 1 hour, remove the heat source and allow the flask to cool to room temperature.

  • Collect the resulting crystals by suction filtration.

  • Wash the crystals with a small amount of ice-cold water.

  • For further purification, the crude product can be recrystallized from a minimum amount of hot water.

  • Allow the recrystallized product to dry completely.

Visualizing Synthetic Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate a potential synthetic workflow for utilizing this compound and a hypothetical signaling pathway that could be targeted by its derivatives.

G cluster_workflow Synthetic Workflow start This compound step1 Nucleophilic Substitution (e.g., with R-NH2) start->step1 step2 Intermediate A (Amino-substituted sulfolane) step1->step2 step3 Modification of Hydroxyl Group (e.g., Esterification with R'-COCl) step2->step3 end Novel Agrochemical Candidate step3->end

Caption: A potential synthetic workflow for deriving novel agrochemical candidates from this compound.

G cluster_pathway Hypothetical Target Pathway Agrochemical Sulfolane-based Fungicide Candidate Receptor Fungal Membrane Receptor Agrochemical->Receptor Binds to Inhibition Inhibition Agrochemical->Inhibition Signal Signal Transduction Cascade Receptor->Signal Activates/Inhibits Enzyme Essential Fungal Enzyme (e.g., Chitin Synthase) Signal->Enzyme Regulates Growth Fungal Cell Wall Synthesis & Growth Enzyme->Growth Catalyzes Inhibition->Enzyme

Caption: A hypothetical signaling pathway in a fungal pathogen that could be targeted by a fungicide derived from this compound.

References

Application Notes and Protocols for Reactions Using 3-Bromo-4-hydroxysulfolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed laboratory protocol for the synthesis of 3-Bromo-4-hydroxysulfolane and its subsequent reaction with primary amines to generate novel 3-amino-4-hydroxysulfolane derivatives. These derivatives are of interest in medicinal chemistry due to the established broad biological activities of sulfolane-containing compounds, including potential antimicrobial and anticancer properties.

Introduction

This compound is a versatile bifunctional molecule containing a sulfolane ring, a reactive bromine atom, and a hydroxyl group.[1] The sulfolane moiety, a stable and polar five-membered ring containing a sulfone group, is a key structural feature in various compounds with applications in medicinal chemistry. Derivatives of sulfolane have been investigated for their anti-inflammatory, anticancer, and antimicrobial activities. The presence of a bromine atom makes this compound an excellent electrophile for nucleophilic substitution reactions, allowing for the introduction of various functional groups. The hydroxyl group offers a site for further chemical modification, such as oxidation or esterification.

This document outlines the synthesis of trans-3-Bromo-4-hydroxysulfolane and provides a general protocol for its reaction with primary amines, a common transformation in the synthesis of new drug candidates.

Data Presentation

Table 1: Physicochemical Properties of trans-3-Bromo-4-hydroxysulfolane

PropertyValue
CAS Number 35330-57-5
Molecular Formula C₄H₇BrO₃S
Molecular Weight 215.07 g/mol
Appearance White to off-white solid
Melting Point 190 °C
Purity ≥98%

Source:[2][3][4]

Experimental Protocols

Protocol 1: Synthesis of trans-3-Bromo-4-hydroxysulfolane

This protocol describes the synthesis of trans-3-Bromo-4-hydroxysulfolane from 2,5-dihydrothiophene-1,1-dioxide using N-bromosuccinimide in an aqueous medium. This method is advantageous as it avoids the use of hazardous molecular bromine and utilizes water as a green solvent.

Materials:

  • 2,5-dihydrothiophene-1,1-dioxide

  • N-bromosuccinimide (NBS)

  • Deionized water

  • 25-mL round-bottom flask

  • Condenser

  • Magnetic stir bar and stir plate

  • Heating mantle or water bath

  • Suction filtration apparatus (Büchner funnel, filter flask)

  • Filter paper

  • Ice bath

Procedure:

  • To a 25-mL round-bottom flask, add 2,5-dihydrothiophene-1,1-dioxide (1.2 g) and N-bromosuccinimide (1.8 g).

  • Add deionized water (2 mL) and a magnetic stir bar to the flask.

  • Attach a condenser to the flask and place the apparatus in a heating mantle or a pre-heated water bath.

  • Heat the reaction mixture to boiling and maintain a gentle reflux for 1 hour with continuous stirring.

  • After 1 hour, remove the heat source and allow the flask to cool to room temperature.

  • Cool the flask further in an ice bath to promote crystallization of the product.

  • Collect the crystalline product by suction filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold deionized water.

  • Recrystallize the crude product from a minimum amount of hot water to obtain pure trans-3-Bromo-4-hydroxysulfolane.

  • Dry the purified crystals and determine the yield and melting point.

Expected Yield: The yield for this reaction is typically not specified in readily available literature but is expected to be moderate to good based on similar reported procedures.

Protocol 2: General Procedure for the Nucleophilic Substitution Reaction with Primary Amines

This protocol outlines a general method for the reaction of trans-3-Bromo-4-hydroxysulfolane with various primary amines to yield the corresponding 3-amino-4-hydroxysulfolane derivatives. The bromine atom is displaced by the amine nucleophile.

Materials:

  • trans-3-Bromo-4-hydroxysulfolane

  • Primary amine (e.g., aniline, benzylamine, etc.)

  • A polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN))

  • A non-nucleophilic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Round-bottom flask

  • Magnetic stir bar and stir plate

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification supplies (e.g., rotary evaporator, separatory funnel, silica gel for column chromatography, appropriate eluents).

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve trans-3-Bromo-4-hydroxysulfolane (1.0 equivalent) in the chosen polar aprotic solvent.

  • Add the primary amine (1.1 to 1.5 equivalents) to the solution.

  • Add the non-nucleophilic base (1.5 to 2.0 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or heat as necessary (e.g., 50-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Perform an appropriate aqueous work-up to remove any inorganic salts and excess base. This may involve partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 3-amino-4-hydroxysulfolane derivative.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Table 2: Representative Reaction Data for Nucleophilic Substitution

Amine NucleophileProductReaction ConditionsYield (%)
Aniline3-(Phenylamino)-4-hydroxysulfolaneDMF, TEA, 60 °C, 12 hData not available in cited literature
Benzylamine3-(Benzylamino)-4-hydroxysulfolaneACN, DIPEA, RT, 24 hData not available in cited literature

Potential Applications and Biological Relevance

While specific biological data for the direct products of this compound with amines are not extensively documented in the available literature, the broader class of sulfolane and aminosulfolane derivatives has shown significant promise in drug discovery. These compounds have been investigated for a range of biological activities.

  • Anticancer Activity: Various sulfone and sulfonamide derivatives have demonstrated cytotoxic effects against a range of cancer cell lines.[5][6][7] The mechanism of action for some of these compounds involves the induction of apoptosis and cell cycle arrest.

  • Antimicrobial Activity: The sulfolane scaffold is present in molecules with antibacterial and antifungal properties.[8][9][10] The introduction of different amino side chains can modulate the antimicrobial spectrum and potency.

The synthesis of a library of novel 3-amino-4-hydroxysulfolane derivatives using the protocols described herein could lead to the discovery of new therapeutic agents.

Visualizations

Experimental Workflow

The general workflow for the synthesis and derivatization of this compound can be visualized as a two-step process.

G Experimental Workflow cluster_0 Protocol 1: Synthesis cluster_1 Protocol 2: Derivatization cluster_2 Application A 2,5-dihydrothiophene-1,1-dioxide C trans-3-Bromo-4-hydroxysulfolane A->C B N-bromosuccinimide B->C E 3-Amino-4-hydroxysulfolane Derivative C->E D Primary Amine D->E F Biological Screening (e.g., Anticancer, Antimicrobial) E->F

Caption: General workflow from starting materials to biologically active derivatives.

Putative Mechanism of Action for Anticancer Sulfolane Derivatives

Based on the literature for related compounds, a potential mechanism of action for anticancer sulfolane derivatives could involve the induction of apoptosis. The following diagram illustrates a simplified, hypothetical signaling pathway.

G Hypothetical Apoptotic Pathway A 3-Amino-4-hydroxysulfolane Derivative B Cancer Cell A->B Enters C Induction of Cellular Stress B->C D Activation of Caspase Cascade C->D E Apoptosis D->E

Caption: A simplified, hypothetical pathway for apoptosis induction.

References

Application Notes: Synthesis of Antimicrobial Agents from Halogenated and Hydroxylated Precursors

Author: BenchChem Technical Support Team. Date: December 2025

While direct synthesis routes for antimicrobial agents starting from 3-Bromo-4-hydroxysulfolane are not extensively documented in publicly available literature, a wealth of research exists on the synthesis of potent antimicrobial compounds using other halogenated and hydroxylated precursors. These notes detail validated protocols for the synthesis of catechol-derived thiazoles, bromo-benzohydrazides, and 4-hydroxycoumarin derivatives, all of which have demonstrated significant antimicrobial properties.

These protocols are intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel antimicrobial agents.

Synthesis of Catechol-Derived Thiazole Antimicrobials

Catechol-derived thiazoles have emerged as a promising class of antimicrobial agents, exhibiting potent activity against resistant bacterial strains like Methicillin-resistant Staphylococcus aureus (MRSA). The synthesis is based on the Hantzsch thiazole synthesis, a classic method for obtaining this heterocyclic scaffold.

Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol describes the reaction of 3,4-Dihydroxythiobenzamide with an α-bromoketone derivative in the presence of a weak base.

Materials:

  • 3,4-Dihydroxythiobenzamide

  • α-bromoketone derivative

  • Sodium acetate

  • Ethanol

Procedure:

  • Dissolve 3,4-Dihydroxythiobenzamide and a molar equivalent of the selected α-bromoketone derivative in ethanol.

  • Add a molar equivalent of sodium acetate to the solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product typically precipitates out of the solution.

  • Collect the solid product by filtration.

  • Wash the product with cold ethanol to remove any unreacted starting materials and salts.

  • The resulting catechol-derived thiazole can be dried under vacuum. Notably, for many derivatives synthesized via this method, further purification is not necessary, with products being obtained in good yield[1].

Antimicrobial Activity

Preliminary studies of these compounds have shown them to be potent bacterial growth inhibitors, with Minimum Inhibitory Concentration (MIC) values of ≤ 2 µg/mL against certain bacterial strains[1]. Some derivatives have demonstrated good antibacterial activity against MRSA with MIC values as low as 3.12 µg/mL[1].

Quantitative Data Summary
Compound ClassSynthesis MethodKey ReactantsReported MIC ValuesReference
Catechol-derived thiazolesHantzsch Thiazole Synthesis3,4-Dihydroxythiobenzamide, α-bromoketone≤ 2 µg/mL; 3.12 µg/mL against MRSA[1]

Synthesis Workflow

A 3,4-Dihydroxythiobenzamide D Reaction Mixture A->D B α-bromoketone derivative B->D C Sodium Acetate in Ethanol C->D E Filtration and Washing D->E F Catechol-derived Thiazole Product E->F

Hantzsch Thiazole Synthesis Workflow

Synthesis of Bromo-Benzohydrazide Derivatives

Bromo-substituted benzohydrazides represent another important class of antimicrobial compounds. Their synthesis involves the condensation of a bromo-benzohydrazide with various aldehydes or ketones to form the corresponding hydrazone derivatives.

Experimental Protocol: Synthesis of Bromo-N'-benzylidenebenzohydrazides

This protocol outlines the general procedure for the synthesis of a series of 3/4-bromo-N'-(substituted benzylidene/furan-2-ylmethylene/5-oxopentylidene/3-phenylallylidene)benzohydrazides.

Materials:

  • 3- or 4-bromobenzohydrazide

  • Substituted aldehyde or ketone (e.g., substituted benzaldehyde, furan-2-carbaldehyde)

  • Appropriate solvent (e.g., ethanol)

  • Catalytic amount of acid (optional, e.g., glacial acetic acid)

Procedure:

  • Dissolve the 3- or 4-bromobenzohydrazide in a suitable solvent like ethanol.

  • Add an equimolar amount of the desired aldehyde or ketone to the solution.

  • A few drops of a catalyst, such as glacial acetic acid, can be added to facilitate the reaction.

  • Reflux the reaction mixture for an appropriate time, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature or in an ice bath to induce crystallization.

  • Collect the precipitated product by filtration.

  • Recrystallize the crude product from a suitable solvent to obtain the pure hydrazone derivative.

  • The synthesized compounds should be characterized by physicochemical and spectral means[2].

Antimicrobial Activity

The synthesized benzohydrazides have been screened for their antimicrobial and anticancer potentials. Some compounds in this series have been identified as potent antimicrobial agents[2]. For instance, one of the most active compounds demonstrated a pMICam of 1.67 μM/ml[2].

Quantitative Data Summary
Compound SeriesSynthesis MethodKey ReactantsMost Potent Antimicrobial Activity (pMICam)Reference
3/4-bromo-N'-(substituted)benzohydrazidesCondensation3/4-bromobenzohydrazide, Aldehydes/Ketones1.67 µM/ml[2]

Synthesis Workflow

A 3/4-bromobenzohydrazide D Reflux A->D B Substituted Aldehyde/Ketone B->D C Solvent (e.g., Ethanol) + Acid Catalyst C->D E Crystallization and Filtration D->E F Pure Bromo-Benzohydrazide Derivative E->F

Synthesis of Bromo-Benzohydrazide Derivatives

Synthesis of Antimicrobial 4-Hydroxycoumarin Derivatives

4-Hydroxycoumarin and its derivatives are well-known for their diverse biological activities, including antimicrobial properties. Dimer and tetramer derivatives can be synthesized through the reaction of 4-hydroxycoumarin with various aromatic aldehydes.

Experimental Protocol: Synthesis of 3,3'-(arylmethylene)bis(4-hydroxycoumarin)

This protocol describes the synthesis of dimeric coumarin derivatives.

Materials:

  • 4-hydroxycoumarin

  • Aromatic aldehyde (e.g., 5-bromo-2-hydroxybenzaldehyde)

  • Solvent (e.g., ethanol)

Procedure:

  • Dissolve 4-hydroxycoumarin (2 molar equivalents) and the aromatic aldehyde (1 molar equivalent) in a suitable solvent such as ethanol.

  • Heat the reaction mixture to reflux and maintain for several hours.

  • Monitor the reaction for the formation of the product by TLC.

  • Upon completion, cool the mixture to allow the product to crystallize.

  • Filter the solid product and wash with a small amount of cold solvent.

  • The product can be further purified by recrystallization if necessary.

Antimicrobial Activity

The synthesized derivatives have shown antibacterial activity, particularly against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus[3]. The activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa was found to be insignificant[3]. One of the most active compounds, 3,3'-(5-bromo-2-hydroxybenzylidene)bis(4-hydroxycoumarin), exhibited a significant zone of inhibition against S. aureus (34.5 mm) and B. subtilis (24 mm)[3].

Quantitative Data Summary
CompoundTarget OrganismZone of Inhibition (mm)Reference
3,3'-(5-bromo-2-hydroxybenzylidene)bis(4-hydroxycoumarin)S. aureus34.5[3]
B. subtilis24[3]
3,3'-(4-bromobenzylidene)bis(4-hydroxycoumarin)S. aureus24.0[3]
B. subtilis10.0[3]

Synthesis Workflow

A 4-hydroxycoumarin (2 equiv.) D Reflux A->D B Aromatic Aldehyde (1 equiv.) B->D C Solvent (e.g., Ethanol) C->D E Cooling and Crystallization D->E F Dimeric Coumarin Derivative E->F

Synthesis of Dimeric 4-Hydroxycoumarin Derivatives

References

Application Notes and Protocols: Exploring 3-Bromo-4-hydroxysulfolane in the Development of Novel Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-hydroxysulfolane is a versatile chemical intermediate characterized by a sulfolane ring, a reactive bromine atom, and a hydroxyl group. While direct applications in herbicide development are not yet extensively documented in publicly available literature, its chemical functionalities present a promising scaffold for the synthesis of novel herbicidal compounds. The polar sulfone group can enhance water solubility and translocation within the plant, while the bromine and hydroxyl groups offer reactive sites for derivatization to explore structure-activity relationships. This document outlines a prospective approach for utilizing this compound in a research and development program aimed at discovering new herbicides.

Hypothetical Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

A plausible mechanism of action for novel herbicides derived from this compound is the inhibition of a key enzyme in the branched-chain amino acid biosynthesis pathway, such as acetolactate synthase (ALS). This pathway is essential for plant growth and is a common target for existing herbicides.

ALS_Inhibition_Pathway Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) (Target Enzyme) Pyruvate->ALS Substrate Acetolactate α-Acetolactate ALS->Acetolactate Catalysis Pathway Further Biosynthetic Steps Acetolactate->Pathway AminoAcids Valine, Leucine, Isoleucine Pathway->AminoAcids Herbicide Hypothetical Herbicide (this compound Derivative) Herbicide->Inhibition Inhibition->ALS

Figure 1: Hypothetical inhibition of Acetolactate Synthase (ALS) by a derivative of this compound.

Experimental Workflow for Novel Herbicide Discovery

The following workflow outlines a systematic approach to synthesizing and screening a library of this compound derivatives for herbicidal activity.

Herbicide_Discovery_Workflow Start This compound (Starting Material) Synthesis Synthesis of Derivative Library (e.g., Ether, Ester, Amine derivatives) Start->Synthesis Purification Purification and Characterization (Chromatography, NMR, MS) Synthesis->Purification PrimaryScreen Primary Herbicidal Screening (e.g., Agar plate assay on Arabidopsis thaliana) Purification->PrimaryScreen HitIdent Hit Identification (Compounds showing >50% growth inhibition) PrimaryScreen->HitIdent DoseResponse Dose-Response and IC50 Determination HitIdent->DoseResponse SecondaryScreen Secondary Screening (Broadleaf and grass species) DoseResponse->SecondaryScreen LeadIdent Lead Compound Selection SecondaryScreen->LeadIdent Optimization Lead Optimization (Structure-Activity Relationship Studies) LeadIdent->Optimization End Candidate Herbicide Optimization->End

Figure 2: A generalized workflow for the discovery of novel herbicides starting from this compound.

Experimental Protocols

1. Synthesis of Ether Derivatives of this compound (Hypothetical Protocol)

This protocol describes a general method for the synthesis of a library of ether derivatives at the hydroxyl position.

  • Materials:

    • This compound

    • A library of alkyl or aryl halides (e.g., benzyl bromide, ethyl iodide)

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under a nitrogen atmosphere.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add the desired alkyl or aryl halide (1.1 eq) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the desired ether derivative.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

2. Primary Herbicidal Activity Screening (Agar Plate Assay)

This protocol outlines a primary screen to identify compounds with potential herbicidal activity.

  • Materials:

    • Arabidopsis thaliana seeds

    • Murashige and Skoog (MS) medium including vitamins

    • Sucrose

    • Phytagel or Agar

    • Sterile petri dishes

    • Synthesized this compound derivatives dissolved in DMSO

    • Growth chamber with controlled light and temperature

  • Procedure:

    • Prepare MS agar plates containing a final concentration of the test compound (e.g., 100 µM). Ensure the final DMSO concentration does not exceed 0.1%.

    • Sterilize Arabidopsis thaliana seeds by treating with 70% ethanol for 1 minute, followed by 50% bleach for 5 minutes, and then rinse with sterile water five times.

    • Resuspend the sterilized seeds in sterile 0.1% agar solution.

    • Plate the seeds on the MS agar plates containing the test compounds and on control plates (containing 0.1% DMSO).

    • Seal the plates and stratify at 4 °C for 48 hours in the dark.

    • Transfer the plates to a growth chamber with a 16-hour light/8-hour dark cycle at 22 °C.

    • After 7-10 days, visually assess the herbicidal effects, including germination rate, root length, and overall plant growth.

    • Quantify the root length and calculate the percentage of growth inhibition compared to the control.

Data Presentation

Quantitative data from the primary screening should be organized in a clear and concise manner to facilitate the identification of hit compounds.

Table 1: Primary Herbicidal Screening of this compound Derivatives against Arabidopsis thaliana

Compound IDDerivative Structure (R-group)Concentration (µM)Average Root Length (mm) ± SDGrowth Inhibition (%)
ControlDMSO-25.4 ± 2.10
BHS-001-CH₂-Ph10012.1 ± 1.552.4
BHS-002-CH₂CH₃10023.8 ± 2.56.3
BHS-003-CH₂(4-Cl-Ph)1008.7 ± 1.165.7

Disclaimer: The protocols and data presented are hypothetical and intended for illustrative purposes. Researchers should conduct a thorough literature search and risk assessment before commencing any new experimental work. The synthesis and handling of all chemical compounds should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Application of 3-Bromo-4-hydroxysulfolane in Materials Science for Organic Semiconductors

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Abstract

3-Bromo-4-hydroxysulfolane is a versatile bifunctional molecule that holds promise as a building block or functionalizing agent in the synthesis of novel organic semiconductors. The presence of a reactive bromine atom allows for its incorporation into polymeric or small molecule backbones through various cross-coupling reactions, while the hydroxyl group offers a site for secondary functionalization to tune solubility, morphology, and electronic properties. The sulfolane ring itself can impart desirable characteristics such as improved thermal stability and polarity to the resulting material. This document outlines the potential applications of this compound in the field of organic semiconductors and provides hypothetical, yet plausible, experimental protocols for its use in the synthesis and characterization of new materials.

Introduction

The field of organic electronics continues to demand new materials with tailored properties to enhance the performance of devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The performance of these devices is intrinsically linked to the charge carrier mobility of the organic semiconductor used. Functionalization of the core semiconductor structure is a key strategy to modulate these properties.

This compound offers a unique combination of functional groups:

  • Bromine Atom: Enables participation in cross-coupling reactions (e.g., Suzuki, Stille, Kumada) for polymerization or core functionalization.

  • Hydroxyl Group: Provides a handle for post-synthesis modification, such as esterification or etherification, to influence solubility and intermolecular interactions. It can also potentially engage in hydrogen bonding, which can affect molecular packing.

  • Sulfolane Moiety: The polar and thermally stable sulfolane ring can enhance the solubility of the resulting semiconductor in certain solvents and improve the thermal stability of the final device.

This document explores the hypothetical application of this compound in the synthesis of a functionalized polythiophene derivative, a well-studied class of organic semiconductors.

Potential Applications in Organic Semiconductors

The incorporation of this compound into a polythiophene backbone is hypothesized to influence the material's properties in the following ways:

  • Improved Solubility: The polar sulfolane and hydroxyl groups are expected to enhance solubility in more polar organic solvents, facilitating solution-based processing techniques.

  • Tuning of Electronic Properties: The electron-withdrawing nature of the sulfone group can modulate the HOMO and LUMO energy levels of the polythiophene, impacting its charge injection and transport characteristics.

  • Morphological Control: The hydroxyl group can be used to introduce bulky side chains that can influence the intermolecular packing and thin-film morphology, which are critical for efficient charge transport.

  • Enhanced Stability: The inherent stability of the sulfolane ring may contribute to the overall thermal and oxidative stability of the resulting polymer.

Hypothetical Experimental Protocols

The following protocols are conceptual and based on established synthetic methodologies for polythiophene derivatives. They are intended to serve as a starting point for researchers interested in exploring the use of this compound.

Synthesis of a Functionalized Thiophene Monomer (M1)

This protocol describes the hypothetical synthesis of a thiophene monomer functionalized with a protected this compound moiety.

Reaction Scheme:

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Dichloromethane (DCM), anhydrous

  • 2-(5-bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Sodium carbonate (Na₂CO₃)

  • Toluene, anhydrous

  • Deionized water

Procedure:

  • Protection Step: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and imidazole (1.2 eq) in anhydrous DCM. Cool the solution to 0 °C. Add a solution of TBDMSCl (1.1 eq) in anhydrous DCM dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the TBDMS-protected this compound.

  • Coupling Step: In a Schlenk flask, combine the protected this compound (1.0 eq), 2-(5-bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.1 eq), and Pd(PPh₃)₄ (0.05 eq). Add anhydrous toluene, followed by a 2 M aqueous solution of Na₂CO₃. Degas the mixture by three freeze-pump-thaw cycles. Heat the reaction mixture to 90 °C and stir for 24 hours under an inert atmosphere. Monitor the reaction by GC-MS. After cooling to room temperature, extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by column chromatography on silica gel to yield the functionalized thiophene monomer (M1).

Polymerization of the Functionalized Monomer (P1)

This protocol outlines the hypothetical GRIM (Grignard Metathesis) polymerization of the synthesized monomer M1.

Materials:

  • Monomer M1

  • 2,5-Dibromo-3-functionalized-thiophene (initiator)

  • t-Butylmagnesium chloride (t-BuMgCl) in THF

  • [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the monomer M1 (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C and add t-BuMgCl (1.05 eq) dropwise. Stir the mixture at room temperature for 1 hour to facilitate the Grignard exchange.

  • In a separate Schlenk flask, add Ni(dppp)Cl₂ (0.01 eq) and a small amount of anhydrous THF.

  • Transfer the Grignard reagent solution to the Ni(dppp)Cl₂ suspension via cannula.

  • Stir the reaction mixture at room temperature for 48 hours.

  • Quench the polymerization by adding 5 M HCl.

  • Precipitate the polymer by pouring the reaction mixture into methanol.

  • Collect the polymer by filtration and wash sequentially with methanol, acetone, and hexanes.

  • Purify the polymer by Soxhlet extraction with methanol, acetone, hexanes, and finally chloroform to isolate the polymer fraction (P1).

Hypothetical Characterization Data

The following table summarizes the expected, yet hypothetical, properties of the synthesized polymer P1 compared to a standard poly(3-hexylthiophene) (P3HT).

PropertyP3HT (Reference)Polymer P1 (Hypothetical)
Molecular Weight (Mₙ, GPC) 15-30 kDa10-25 kDa
Polydispersity Index (PDI) 1.5 - 2.51.6 - 2.8
Solubility Toluene, Chloroform, THFChloroform, THF, DMF
UV-Vis λₘₐₓ (in solution) ~450 nm~460 nm
UV-Vis λₘₐₓ (thin film) ~520 nm, ~550 nm, ~600 nm~530 nm, ~560 nm, ~610 nm
HOMO Level -4.9 to -5.2 eV-5.1 to -5.4 eV
LUMO Level -2.9 to -3.2 eV-3.1 to -3.4 eV
Hole Mobility (OFET) 10⁻³ to 10⁻² cm²/Vs10⁻⁴ to 10⁻³ cm²/Vs

Visualizations

Synthetic Workflow

G cluster_0 Monomer Synthesis cluster_1 Polymerization 3_Bromo_4_hydroxysulfolane 3_Bromo_4_hydroxysulfolane Protection Protection 3_Bromo_4_hydroxysulfolane->Protection TBDMSCl, Imidazole Protected_Sulfolane Protected_Sulfolane Protection->Protected_Sulfolane Suzuki_Coupling Suzuki_Coupling Protected_Sulfolane->Suzuki_Coupling Thiophene_Boronic_Ester Thiophene_Boronic_Ester Thiophene_Boronic_Ester->Suzuki_Coupling Pd(PPh3)4, Na2CO3 Monomer_M1 Monomer_M1 Suzuki_Coupling->Monomer_M1 GRIM_Polymerization GRIM_Polymerization Monomer_M1->GRIM_Polymerization t-BuMgCl, Ni(dppp)Cl2 Polymer_P1 Polymer_P1 GRIM_Polymerization->Polymer_P1

Caption: Synthetic workflow for the proposed functionalized polythiophene P1.

Logical Relationship of Functionalization to Properties

G cluster_0 Molecular Properties cluster_1 Material & Device Properties Functional_Groups This compound Functional Groups Solubility Solubility Functional_Groups->Solubility Sulfolane, -OH Energy_Levels Energy_Levels Functional_Groups->Energy_Levels Sulfone Intermolecular_Interactions Intermolecular_Interactions Functional_Groups->Intermolecular_Interactions -OH Solution_Processing Solution_Processing Solubility->Solution_Processing Charge_Carrier_Mobility Charge_Carrier_Mobility Energy_Levels->Charge_Carrier_Mobility Thin_Film_Morphology Thin_Film_Morphology Intermolecular_Interactions->Thin_Film_Morphology Device_Performance Device_Performance Solution_Processing->Device_Performance Thin_Film_Morphology->Charge_Carrier_Mobility Charge_Carrier_Mobility->Device_Performance

Caption: Influence of functional groups on material and device properties.

Conclusion

While the direct application of this compound in organic semiconductors is not yet widely reported in the literature, its unique bifunctional nature presents a compelling case for its exploration. The hypothetical protocols and expected data presented herein provide a conceptual framework for researchers to begin investigating this promising building block. Further experimental work is necessary to validate these concepts and to fully elucidate the structure-property relationships of organic semiconductors derived from this compound.

Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide, a valuable building block in medicinal chemistry and materials science.[1] The described protocol details a straightforward and effective method utilizing N-bromosuccinimide (NBS) as a bromine source for the bromohydrin formation from 2,5-dihydrothiophene-1,1-dioxide. This application note is intended for researchers and professionals in organic synthesis, drug discovery, and materials development.

Introduction

trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide is a heterocyclic compound with applications in the synthesis of agrochemicals and pharmaceuticals.[1] Its structure, featuring a brominated thiophene ring, provides a key functionality for creating molecules with specific binding affinities to biological targets.[1] This protocol outlines a laboratory-scale synthesis that is both efficient and utilizes readily available reagents. The reaction proceeds via an electrophilic addition of bromine and a hydroxyl group across the double bond of the starting material, 2,5-dihydrothiophene-1,1-dioxide, in an aqueous medium.[2]

Reaction Scheme

The synthesis involves the reaction of 2,5-dihydrothiophene-1,1-dioxide with N-bromosuccinimide (NBS) in water to yield the desired trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide and succinimide as a byproduct.[2]

G A 2,5-Dihydrothiophene-1,1-dioxide R + A->R B N-Bromosuccinimide (NBS) B->R C Water C->R Solvent/Reagent D trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide E Succinimide P + R->P Reflux, 1 hr P->D P->E

Caption: Reaction scheme for the synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide.

Data Presentation

ParameterValueReference
Starting Material 2,5-Dihydrothiophene-1,1-dioxide[2]
Reagent N-Bromosuccinimide (NBS)[2]
Solvent Water (H₂O)[2]
Reaction Time 1 hour[2]
Reaction Temperature Boiling water bath (100 °C)[2]
Product Molar Mass 227.07 g/mol [3]
Reported Melting Point 189-191 °C[2]
Appearance White crystalline solid[1]

Experimental Protocol

Materials:

  • 2,5-Dihydrothiophene-1,1-dioxide (1.2 g)[2]

  • N-Bromosuccinimide (NBS) (1.8 g)[2]

  • Deionized water

  • Ice

Equipment:

  • 25-mL round-bottom flask[2]

  • Magnetic stir bar and magnetic stirrer/hotplate[2]

  • Condenser and Keck clamp[2]

  • 250-mL beaker for water bath[2]

  • Support stand and clamp[2]

  • Suction filtration apparatus (Büchner funnel, filter flask, vacuum tubing)

  • Filter paper

  • Beakers

  • Melting point apparatus

  • FT-IR spectrometer

Procedure:

  • Reaction Setup:

    • In a 25-mL round-bottom flask, combine 1.2 g of 2,5-dihydrothiophene-1,1-dioxide and 1.8 g of N-bromosuccinimide.[2]

    • Add 2 mL of deionized water and a magnetic stir bar to the flask.[2]

    • Assemble the reflux apparatus by attaching the condenser to the flask using a Keck clamp.[2]

    • Suspend the apparatus in a 250-mL beaker on a hotplate, ensuring the water level of the bath is sufficient to heat the reaction mixture.[2]

  • Reaction:

    • Begin stirring the mixture and heat the water bath to a boil.[2]

    • Continue to reflux the reaction mixture for 1 hour.[2] Monitor the water level in the bath and replenish as needed.[2]

  • Work-up and Isolation:

    • After 1 hour, remove the heat source and allow the flask to cool to room temperature.[2]

    • Collect the resulting crystals by suction filtration.[2]

    • Wash the crude product with a small amount of ice-cold water.[2]

  • Purification:

    • Recrystallize the crude product from a minimum amount of hot water.[2]

    • Allow the solution to cool slowly to room temperature to form crystals. For optimal crystal formation, this process can be extended.[2]

    • Once crystals have formed, cool the flask in an ice bath to maximize precipitation.[2]

    • Collect the purified crystals by suction filtration and wash with a small amount of ice-cold water.[2]

    • Dry the crystals thoroughly on filter paper.[2]

  • Characterization:

    • Determine the yield of the purified product.

    • Measure the melting point of the product. The literature value is 189-191 °C.[2]

    • Obtain an infrared (IR) spectrum of the product and compare it with known spectra if available.

Experimental Workflow

G Experimental Workflow for Synthesis A Combine Reactants (2,5-dihydrothiophene-1,1-dioxide, NBS, Water) B Assemble Reflux Apparatus A->B C Reflux for 1 hour (Boiling Water Bath) B->C D Cool to Room Temperature C->D E Suction Filtration (Isolate Crude Product) D->E F Wash with Ice-Cold Water E->F G Recrystallize from Hot Water F->G H Cool to Form Crystals (Room Temp then Ice Bath) G->H I Suction Filtration (Isolate Pure Product) H->I J Wash with Ice-Cold Water I->J K Dry the Product J->K L Characterize (Yield, MP, IR) K->L

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • N-Bromosuccinimide is an oxidant and an irritant; handle with care.[2]

  • 2,5-Dihydrothiophene-1,1-dioxide is an irritant.[2]

  • Perform the reaction in a well-ventilated fume hood.

  • Handle hot glassware with appropriate clamps and heat-resistant gloves.

This detailed protocol and application note should provide researchers with the necessary information to successfully synthesize trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide for their research and development needs.

References

Downstream Products of 3-Bromo-4-hydroxysulfolane: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 3-Bromo-4-hydroxysulfolane serves as a versatile building block for the synthesis of a variety of downstream products with potential applications in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for key reactions, focusing on substitution, oxidation, and elimination pathways. All quantitative data is summarized for easy comparison, and logical workflows are visualized to aid in experimental design.

This compound is a bifunctional molecule featuring a reactive bromine atom and a hydroxyl group on a sulfolane scaffold. This unique arrangement allows for a range of chemical transformations, leading to diverse downstream products. The primary reaction pathways include nucleophilic substitution at the carbon bearing the bromine, oxidation of the secondary alcohol, and elimination to form an unsaturated sulfolene derivative. These reactions open avenues for the creation of novel compounds with potential biological activities, including antimicrobial and antiviral properties.

Key Downstream Products and Their Synthesis

The principal downstream products derived from this compound are achieved through three main reaction types:

  • Nucleophilic Substitution: The bromine atom is susceptible to displacement by various nucleophiles, such as amines and azides, leading to the formation of new carbon-nitrogen bonds. This pathway is crucial for introducing functionalities that can modulate the biological activity of the resulting molecules.

  • Oxidation: The secondary hydroxyl group can be oxidized to a ketone, yielding 4-bromo-3-sulfolanone. This transformation is typically achieved using common oxidizing agents like Jones reagent or pyridinium chlorochromate (PCC).

  • Elimination (Dehydrobromination): Treatment with a base can induce the elimination of hydrogen bromide, resulting in the formation of 4-hydroxy-2-sulfolene, an unsaturated sulfolene derivative.

A summary of these key transformations and their resulting products is presented in Table 1.

Starting MaterialReaction TypeReagent(s)ProductPotential Applications
This compoundNucleophilic SubstitutionSodium Azide (NaN₃)3-Azido-4-hydroxysulfolanePrecursor for amino derivatives, click chemistry
This compoundNucleophilic SubstitutionPrimary/Secondary Amine (R₂NH)3-Amino-4-hydroxysulfolanePharmaceutical intermediates
This compoundOxidationJones Reagent (CrO₃, H₂SO₄, acetone)4-Bromo-3-sulfolanoneSynthetic intermediate
This compoundEliminationBase (e.g., Triethylamine)4-Hydroxy-2-sulfoleneDienophile in Diels-Alder reactions, precursor for further functionalization

Table 1: Summary of Key Downstream Reactions of this compound

Experimental Protocols

Detailed methodologies for the synthesis of key downstream products are provided below.

Protocol 1: Synthesis of 3-Azido-4-hydroxysulfolane via Nucleophilic Substitution

This protocol describes the substitution of the bromine atom with an azide group, a versatile functional group for further chemical modifications.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford pure 3-Azido-4-hydroxysulfolane.

Protocol 2: Synthesis of 4-Bromo-3-sulfolanone via Jones Oxidation

This protocol details the oxidation of the hydroxyl group to a ketone using Jones reagent.[1][2]

Materials:

  • This compound

  • Jones reagent (a solution of chromium trioxide in sulfuric acid)

  • Acetone

  • Isopropyl alcohol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in acetone in an Erlenmeyer flask and cool the solution in an ice bath.

  • Slowly add Jones reagent dropwise to the stirred solution. A color change from orange/red to green/blue indicates the progress of the oxidation.

  • Continue stirring at 0 °C for 2-4 hours after the addition is complete. Monitor the reaction by TLC.

  • Quench the reaction by the dropwise addition of isopropyl alcohol until the orange/red color disappears completely.

  • Remove the acetone under reduced pressure.

  • Partition the residue between water and dichloromethane.

  • Separate the organic layer and wash it sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 4-Bromo-3-sulfolanone.

Protocol 3: Synthesis of 4-Hydroxy-2-sulfolene via Elimination

This protocol describes the base-mediated elimination of HBr to introduce a double bond into the sulfolane ring.

Materials:

  • This compound

  • Triethylamine (TEA) or another suitable non-nucleophilic base

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in DCM or THF in a round-bottom flask.

  • Add triethylamine (1.2-1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours, or gently heat to reflux if necessary. Monitor the reaction by TLC.

  • After the reaction is complete, wash the mixture with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain 4-Hydroxy-2-sulfolene.

Visualization of Reaction Pathways and Workflows

To facilitate a clear understanding of the synthetic processes, the following diagrams illustrate the key reaction pathways and a general experimental workflow.

Reaction_Pathways cluster_substitution Nucleophilic Substitution cluster_oxidation Oxidation cluster_elimination Elimination This compound This compound 3-Azido-4-hydroxysulfolane 3-Azido-4-hydroxysulfolane This compound->3-Azido-4-hydroxysulfolane NaN₃, DMF 3-Amino-4-hydroxysulfolane 3-Amino-4-hydroxysulfolane This compound->3-Amino-4-hydroxysulfolane R₂NH 4-Bromo-3-sulfolanone 4-Bromo-3-sulfolanone This compound->4-Bromo-3-sulfolanone Jones Reagent 4-Hydroxy-2-sulfolene 4-Hydroxy-2-sulfolene This compound->4-Hydroxy-2-sulfolene Base (e.g., TEA) Experimental_Workflow start Start: Reactant Mixture reaction Reaction under Controlled Conditions (Temperature, Time) start->reaction monitoring Monitor Progress (TLC) reaction->monitoring workup Quenching and Extraction monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS, etc.) purification->analysis end Final Product analysis->end

References

Proper storage and handling procedures for 3-Bromo-4-hydroxysulfolane in a lab setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the proper storage and handling of 3-Bromo-4-hydroxysulfolane in a laboratory setting. Adherence to these guidelines is crucial for ensuring personnel safety, maintaining compound integrity, and promoting a safe research environment.

Chemical and Physical Properties

This compound is a synthetic organic compound with a sulfolane ring structure, making it a subject of interest in various chemical applications, including as a building block in organic synthesis.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C4H7BrO3S[1][2][3]
Molecular Weight 215.07 g/mol [1][2][3]
Appearance White to off-white solid[2]
Melting Point 190 °C[2][4]
Boiling Point 440.7 °C at 760 mmHg[2][4]
Density 2.016 g/cm³[2][4]
Flash Point 220.3 °C[2][4]
Solubility Sparingly soluble in water; limited solubility in ethyl acetate and methanol.[5]

Safety and Hazard Information

Table 2: GHS Hazard Information

Hazard ClassGHS ClassificationPrecautionary Statements
Eye Irritation WarningH319: Causes serious eye irritation
P264: Wash hands thoroughly after handling
P280: Wear protective gloves/protective clothing/eye protection/face protection
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P337+P313: If eye irritation persists: Get medical advice/attention

Storage Procedures

Proper storage is essential to maintain the stability and integrity of this compound and to prevent hazardous situations.

Table 3: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature 2-8°CTo ensure chemical stability.
Atmosphere Store in a cool, dry, well-ventilated area.Prevents degradation and accumulation of potentially hazardous vapors.
Light Protect from light.Prevents light-induced decomposition.
Container Keep in a tightly sealed, chemically resistant container.Avoids leakage and release of fumes.
Incompatibilities Store separately from strong oxidizing agents, alkalis, and reducing agents.To prevent potentially exothermic or hazardous reactions.

Handling Protocols

Adherence to strict handling protocols is mandatory to minimize exposure and ensure safety.

Personal Protective Equipment (PPE)

A comprehensive suite of PPE must be worn at all times when handling this compound.

Table 4: Required Personal Protective Equipment (PPE)

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety goggles and face shieldGoggles should provide a complete seal. A face shield must be worn over goggles to protect against splashes.
Hands Double nitrile gloves or neoprene/butyl glovesFor incidental contact, double-layered nitrile gloves are recommended. For direct handling, heavy-duty gloves should be worn.
Body Chemical-resistant laboratory coatMust be fully buttoned and long-sleeved.
Respiratory NIOSH-approved respiratorRecommended if handling large quantities or if there is a risk of aerosolization.
General Handling Workflow

The following workflow should be followed for all procedures involving this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_fume_hood Prepare Fume Hood don_ppe Don Appropriate PPE prep_fume_hood->don_ppe gather_materials Gather Materials don_ppe->gather_materials weigh_transfer Weigh and Transfer gather_materials->weigh_transfer Proceed to Handling reaction_setup Perform Reaction weigh_transfer->reaction_setup monitoring Monitor Reaction reaction_setup->monitoring quench_workup Quench and Workup monitoring->quench_workup Reaction Complete waste_segregation Segregate Halogenated Waste quench_workup->waste_segregation decontaminate Decontaminate Glassware waste_segregation->decontaminate doff_ppe Doff PPE and Wash Hands decontaminate->doff_ppe Final Steps

Diagram 1: General Experimental Workflow for Handling this compound.

Experimental Protocol: Synthesis of this compound

The following is a representative protocol for the synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide, which is a synonym for this compound.[6]

Materials:

  • 2,5-dihydrothiophene-1,1-dioxide

  • N-bromosuccinimide (NBS)

  • Deionized water

  • 25-mL round-bottom flask

  • Stir bar

  • Condenser

  • Heating mantle or water bath

  • Suction filtration apparatus

Procedure:

  • In a 25-mL round-bottom flask, combine 1.2 g of 2,5-dihydrothiophene-1,1-dioxide and 1.8 g of N-bromosuccinimide.

  • Add 2 mL of deionized water and a stir bar to the flask.

  • Attach a condenser to the flask and place the apparatus in a heating mantle or water bath.

  • Heat the mixture to boiling and maintain a gentle boil with stirring for 1 hour.

  • After 1 hour, remove the heat source and allow the flask to cool to room temperature.

  • Collect the resulting crystals by suction filtration.

  • Wash the crystals with a small amount of ice-cold deionized water.

  • Recrystallize the crude product from a minimum amount of hot water.

  • Allow the recrystallized product to dry completely.

Spill and Emergency Procedures

Table 5: Emergency Procedures

SituationProcedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops or persists.
Inhalation Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
Ingestion Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.
Small Spill Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Collect the absorbed material into a labeled hazardous waste container.
Large Spill Evacuate the area. Contact your institution's environmental health and safety department.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

G cluster_waste_streams Waste Generation cluster_collection Collection solid_waste Solid Waste (Contaminated PPE, weigh boats) solid_container Labeled Halogenated Solid Waste Container solid_waste->solid_container liquid_waste Liquid Waste (Reaction mixtures, solvents) liquid_container Labeled Halogenated Liquid Waste Container liquid_waste->liquid_container disposal Institutional Hazardous Waste Disposal solid_container->disposal liquid_container->disposal

Diagram 2: Waste Disposal Workflow for this compound.

Disposal Protocol:

  • Segregation: Do not mix halogenated waste with non-halogenated waste.

  • Containers: Use separate, clearly labeled, and sealed containers for solid and liquid halogenated waste.

  • Storage: Store waste containers in a designated, well-ventilated area, away from incompatible materials.

  • Disposal: Follow your institution's guidelines for the disposal of hazardous chemical waste.

By adhering to these application notes and protocols, researchers can work safely with this compound, ensuring both personal safety and the integrity of their experimental work.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3-Bromo-4-hydroxysulfolane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude 3-Bromo-4-hydroxysulfolane. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound?

A1: The most commonly cited and effective method for purifying crude this compound is recrystallization, particularly from hot water.[1] This technique is well-suited for this solid compound to remove impurities that have different solubility profiles.

Q2: What are the expected physical properties of purified this compound?

A2: Purified this compound is a solid.[2] Key physical and chemical properties are summarized in the table below.

Q3: What are the likely impurities in crude this compound?

A3: Impurities in crude this compound typically originate from the synthesis process. The synthesis often involves the bromination of a precursor like 4-hydroxysulfolane or the addition of HOBr across the double bond of 2,5-dihydrothiophene-1,1-dioxide using an agent like N-bromosuccinimide (NBS) in water.[1][3] Potential impurities could include unreacted starting materials, byproducts from side reactions, and residual reagents.

Q4: Can column chromatography be used to purify this compound?

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₄H₇BrO₃S[2][3]
Molecular Weight215.07 g/mol [3][4]
AppearanceSolid[2]
Melting Point190 °C[4]
Boiling Point440.7 °C at 760 mmHg[4]
Density2.016 g/cm³[4]
Purity (Commercial)≥98%[2]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is adapted from the synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide.[1]

Materials:

  • Crude this compound

  • Deionized water

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot deionized water to the flask. Heat the mixture on a hot plate and stir until the solid is completely dissolved.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize crystal yield, place the flask in an ice bath for a further period of cooling.

  • Collect the crystals by suction filtration using a Buchner funnel.

  • Wash the collected crystals with a small amount of ice-cold deionized water to remove any soluble impurities adhering to the crystal surface.

  • Allow the crystals to dry completely on the filter paper or in a desiccator.

  • Determine the yield and melting point of the purified product. The reported melting point is in the range of 189-191°C.[1]

Troubleshooting Guides

Table 2: Troubleshooting Recrystallization Issues

IssuePossible Cause(s)Suggested Solution(s)
No crystals form upon cooling - Too much solvent was used. - The solution is not sufficiently saturated.- Boil off some of the solvent to concentrate the solution and attempt to cool again. - Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. - Add a seed crystal of the pure compound if available.
Oiling out (product separates as a liquid) - The boiling point of the solvent is higher than the melting point of the compound. - The cooling process is too rapid. - High concentration of impurities.- Re-heat the solution to dissolve the oil and add a small amount of additional solvent before allowing it to cool more slowly. - Consider using a different solvent system with a lower boiling point. - Pre-purify the crude material using a silica plug or a short column to remove some impurities.
Low yield of purified product - Too much solvent was used, leaving a significant amount of product in the mother liquor. - Premature crystallization during hot filtration (if performed). - Incomplete crystallization.- Concentrate the mother liquor and cool to obtain a second crop of crystals. - Ensure the filtration apparatus is pre-heated to prevent premature crystallization. - Allow for a longer cooling time, potentially in a refrigerator or freezer.
Product is still impure after recrystallization - Inappropriate solvent choice. - Impurities have similar solubility to the product. - The rate of crystallization was too fast, trapping impurities.- Select a different recrystallization solvent or a mixed solvent system. - Perform a second recrystallization. - Ensure the solution cools slowly to allow for selective crystallization. - Consider an alternative purification method like column chromatography.

Mandatory Visualization

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization (Hot Water) Crude->Recrystallization Filtration Suction Filtration Recrystallization->Filtration Troubleshoot Troubleshooting Recrystallization->Troubleshoot Washing Wash with Cold Water Filtration->Washing Drying Drying Washing->Drying PureProduct Pure this compound Drying->PureProduct Analysis Purity & Yield Analysis (e.g., MP, NMR) PureProduct->Analysis ColumnChromatography Column Chromatography (Alternative) Troubleshoot->ColumnChromatography ColumnChromatography->PureProduct

Caption: General workflow for the purification of this compound.

TroubleshootingDecisionTree Start Recrystallization Issue NoCrystals No Crystals Form Start->NoCrystals OilingOut Product Oils Out Start->OilingOut LowYield Low Yield Start->LowYield ImpureProduct Product Still Impure Start->ImpureProduct TooMuchSolvent Too much solvent? NoCrystals->TooMuchSolvent CoolingRate Cooling too fast? OilingOut->CoolingRate CheckMotherLiquor Check Mother Liquor LowYield->CheckMotherLiquor SecondRecrystallization Perform 2nd Recrystallization ImpureProduct->SecondRecrystallization Concentrate Concentrate Solution TooMuchSolvent->Concentrate Yes Induce Induce Crystallization (Scratch / Seed) TooMuchSolvent->Induce No SlowCooling Reheat, add solvent, cool slowly CoolingRate->SlowCooling Yes ChangeSolvent Change Solvent CoolingRate->ChangeSolvent No AltMethod Consider Column Chromatography SecondRecrystallization->AltMethod Still Impure

Caption: Decision tree for troubleshooting common recrystallization problems.

References

Technical Support Center: Recrystallization of 3-Bromo-4-hydroxysulfolane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed protocols and troubleshooting advice for the recrystallization of 3-Bromo-4-hydroxysulfolane using water as the solvent. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: Why is water a suitable solvent for the recrystallization of this compound?

A1: Water is an effective solvent for the recrystallization of this compound because this compound exhibits significantly higher solubility in hot water than in cold water. This temperature-dependent solubility is the key principle for successful recrystallization, allowing for the dissolution of the compound and impurities at high temperatures and the selective crystallization of the pure compound upon cooling.[1] The polar nature of both water and the hydroxyl and sulfonyl groups in the molecule facilitates this process.

Q2: What is the expected melting point of pure this compound?

A2: The reported melting point for pure this compound is in the range of 189-191°C.[1] A sharp melting point within this range is a good indicator of the purity of the recrystallized product.

Q3: How much water should I use to dissolve the crude product?

A3: The protocol specifies using the "minimum amount of hot water" to dissolve the crude this compound.[1] This is a critical step to ensure a high recovery yield. Using an excessive amount of water will result in a significant portion of the product remaining dissolved in the mother liquor even after cooling, leading to a poor yield.

Q4: Can I use a solvent other than water?

A4: While water is the recommended and documented solvent for this procedure, other polar solvents could potentially be used.[1] However, this would require experimental validation to determine the solubility characteristics at different temperatures. For polar compounds like this, alcohol-water mixtures are sometimes employed, but these can increase the risk of the product "oiling out".

Experimental Protocol: Recrystallization from Water

This protocol is adapted from established laboratory procedures for the purification of this compound.[1]

Materials:

  • Crude this compound

  • Deionized or distilled water

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Condenser (optional, to prevent solvent loss)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar. Add a small amount of water and begin heating the mixture to boiling while stirring.

  • Achieve Saturation: Continue to add small portions of hot water until the solid has just completely dissolved. It is crucial to use the minimum amount of boiling water necessary to form a saturated solution.[1]

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Do not disturb the flask during this period.

  • Ice Bath Cooling: Once the flask has reached room temperature and crystal formation appears to have stopped, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold water to remove any residual soluble impurities.[1] Using ice-cold water minimizes the loss of the desired product.

  • Drying: Allow the crystals to dry completely. This can be done by leaving them on the filter paper under vacuum for a period or by transferring them to a watch glass to air dry.

  • Purity Assessment: Determine the melting point of the dried crystals. A sharp melting point between 189-191°C indicates a high degree of purity.[1]

Data Presentation

Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₄H₇BrO₃S[2][3]
Molecular Weight215.07 g/mol [2][3]
Melting Point190 °C (or 189-191 °C)[1][2][3]
AppearanceWhite to off-white solid[3]
Boiling Point440.7 °C at 760 mmHg[2]
Density2.016 g/cm³[2]

Visual Workflow

RecrystallizationWorkflow cluster_setup Setup cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying cluster_analysis Analysis A Place crude solid in Erlenmeyer flask B Add minimum amount of boiling water to dissolve A->B C Ensure solution is saturated and clear B->C D Cool slowly to room temperature C->D E Cool further in ice bath D->E F Collect crystals via vacuum filtration E->F G Wash crystals with ice-cold water F->G H Dry the pure crystals G->H I Determine melting point and yield H->I

Caption: Workflow for the recrystallization of this compound.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No crystals form upon cooling. Too much solvent was used: The solution is not supersaturated upon cooling.Reheat the solution and boil off some of the water to reduce the volume. Then, allow it to cool again.
Supersaturation: The solution is supersaturated, but crystallization has not been initiated.1. Try scratching the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites. 2. Add a "seed crystal" of pure this compound if available.
Product "oils out" instead of crystallizing. High concentration of impurities: Impurities can lower the melting point of the mixture, causing it to separate as a liquid.1. Reheat the solution to redissolve the oil. 2. Add a small amount of additional hot water and attempt to cool again, perhaps more slowly. 3. If the problem persists, the crude material may need prior purification by another method (e.g., column chromatography).
Cooling is too rapid. Allow the solution to cool more slowly. Insulating the flask may help.
Very low yield of recovered crystals. Too much solvent was used: A significant amount of product remains dissolved in the mother liquor.Before filtering, try boiling off some solvent and re-cooling to see if more crystals form. Concentrate the mother liquor after filtration to recover a second crop of crystals (which may be less pure).
Premature crystallization: The product crystallized in the funnel during hot filtration (if performed).Ensure the filtration apparatus is pre-heated. Use a stemless funnel to prevent clogging.
Washing with warm solvent: Using water that is not ice-cold for washing will redissolve some of the product.Ensure the wash solvent (water) is thoroughly chilled in an ice bath before use and apply it quickly in small portions.[1]
Crystals appear colored or impure. Colored impurities present: These impurities may co-crystallize with the product.If the impurities are known to be adsorbed by activated carbon, consider adding a small amount of charcoal to the hot solution before filtration. Note: This may also adsorb some of your product.
Incomplete dissolution: Insoluble impurities were not removed before cooling.If insoluble material is visible in the hot solution, a hot gravity filtration step should be performed before allowing the solution to cool and crystallize.

References

Methods to improve the yield of 3-Bromo-4-hydroxysulfolane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Bromo-4-hydroxysulfolane synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly through the bromination of 2,5-dihydrothiophene-1,1-dioxide using N-bromosuccinimide (NBS) in an aqueous medium.

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive N-bromosuccinimide (NBS): NBS can decompose over time, especially if exposed to moisture or light.- Use freshly opened or properly stored NBS. - Test the activity of NBS by reacting a small amount with a known alkene and observing the disappearance of the bromine color.
2. Incorrect Reaction Temperature: The reaction is typically performed at elevated temperatures (e.g., boiling water bath) to ensure a reasonable reaction rate.[1]- Ensure the reaction mixture reaches and is maintained at the specified temperature.[1] - Use a controlled temperature bath for consistency.
3. Incomplete Dissolution of Reactants: Poor solubility of 2,5-dihydrothiophene-1,1-dioxide in water can lead to a heterogeneous reaction mixture and slow reaction rates.- Ensure vigorous stirring throughout the reaction to maximize the interfacial area between the reactants. - Consider the use of a co-solvent, though this may affect the reaction pathway and should be optimized.
Formation of Multiple Products (Low Selectivity) 1. Radical Side Reactions: While the primary reaction is an electrophilic addition, radical reactions can occur, especially in the presence of light or radical initiators, leading to allylic bromination or other byproducts.- Conduct the reaction in the absence of strong light. - Avoid the addition of radical initiators.
2. Over-bromination: Excess NBS or prolonged reaction times can potentially lead to the formation of dibrominated or other over-halogenated byproducts.- Use a stoichiometric amount or a slight excess of NBS. - Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.
3. Isomer Formation: The reaction should ideally produce the trans product due to the formation of a cyclic bromonium ion intermediate.[1] The formation of cis isomers might indicate an alternative reaction mechanism.- Confirm the stereochemistry of the product using analytical methods like NMR spectroscopy. - Ensure the reaction conditions favor the formation of the bromonium ion intermediate (e.g., polar solvent like water).
Product is Contaminated with Starting Material 1. Incomplete Reaction: The reaction may not have gone to completion.- Increase the reaction time and monitor by TLC until the starting material is consumed. - Ensure the reaction temperature is maintained.
2. Insufficient Brominating Agent: An insufficient amount of NBS will result in unreacted starting material.- Use a slight excess (e.g., 1.05-1.1 equivalents) of NBS to ensure complete conversion of the starting material.
Product is Difficult to Purify 1. Presence of Succinimide Byproduct: The reaction produces succinimide as a byproduct, which is water-soluble and should be removed during workup.[1]- Wash the crude product thoroughly with cold water during suction filtration to remove succinimide.[1]
2. Oily or Impure Crystals: The crude product may contain impurities that hinder crystallization.- Recrystallize the crude product from a minimal amount of hot water.[1] - If the product remains oily, try adding a seed crystal or scratching the inside of the flask to induce crystallization. - Consider alternative recrystallization solvents if water is ineffective.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: A widely used and reliable method is the reaction of 2,5-dihydrothiophene-1,1-dioxide with N-bromosuccinimide (NBS) in water. This method avoids the use of hazardous liquid bromine and often proceeds with good stereoselectivity to form the trans product.[1]

Q2: How can I improve the yield of the synthesis?

A2: To improve the yield, consider the following:

  • Purity of Reagents: Use pure starting materials and a fresh, active batch of NBS.

  • Reaction Temperature: Maintain a consistent and optimal reaction temperature, typically a boiling water bath, for the duration of the reaction.[1]

  • Stoichiometry: Use a slight molar excess of NBS to drive the reaction to completion.

  • Reaction Time: Monitor the reaction by TLC to avoid premature workup or the formation of byproducts from prolonged reaction times.

  • Efficient Workup: Ensure thorough washing of the crude product to remove water-soluble byproducts like succinimide, which can affect the final yield and purity.[1]

Q3: What are the potential side products in this reaction and how can I minimize them?

A3: Potential side products include:

  • Dibrominated compounds: These can form if a significant excess of NBS is used. To minimize, use a controlled stoichiometry.

  • Allylic bromination products: These can arise from radical reactions. To avoid this, protect the reaction from light.

  • Isomeric products: While the trans product is expected, changes in reaction conditions could potentially lead to the formation of the cis isomer. Maintaining a polar reaction medium like water favors the desired stereochemical outcome.[1]

Q4: What is the role of water in this reaction?

A4: Water serves as a polar solvent and also as the nucleophile that attacks the intermediate cyclic bromonium ion, leading to the incorporation of the hydroxyl group.[1]

Q5: How can I confirm the structure and purity of my final product?

A5: The structure and purity of this compound can be confirmed using a combination of analytical techniques, including:

  • Melting Point: Compare the observed melting point with the literature value (reported as 189-191 °C).[1]

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups like the hydroxyl (-OH) and sulfone (S=O) groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the connectivity of atoms and the stereochemistry of the molecule.

Experimental Protocols

Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide [1]

This protocol is adapted from a literature procedure.

Materials:

  • 2,5-dihydrothiophene-1,1-dioxide

  • N-bromosuccinimide (NBS)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Suction filtration apparatus (Büchner funnel, filter flask)

  • Beakers

Procedure:

  • In a 25-mL round-bottom flask, combine 1.2 g of 2,5-dihydrothiophene-1,1-dioxide and 1.8 g of N-bromosuccinimide.

  • Add 2 mL of water to the flask along with a magnetic stir bar.

  • Assemble a reflux apparatus by attaching the condenser to the flask.

  • Heat the mixture in a boiling water bath with vigorous stirring for 1 hour.

  • After 1 hour, remove the heat source and allow the flask to cool to room temperature.

  • Collect the resulting crystals by suction filtration.

  • Wash the crystals with ice-cold water to remove the succinimide byproduct.

  • Recrystallize the crude product from a minimum amount of hot water.

  • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Collect the purified crystals by suction filtration, wash with a small amount of ice-cold water, and allow them to dry.

Visualizations

Reaction_Pathway Reaction Pathway for this compound Synthesis 2,5-Dihydrothiophene-1,1-dioxide 2,5-Dihydrothiophene-1,1-dioxide Bromonium_Ion Cyclic Bromonium Ion Intermediate 2,5-Dihydrothiophene-1,1-dioxide->Bromonium_Ion + NBS NBS N-Bromosuccinimide (NBS) in Water Succinimide Succinimide (Byproduct) NBS->Succinimide Product This compound Bromonium_Ion->Product + H2O (Nucleophilic Attack)

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow General Experimental Workflow Start Combine Reactants: 2,5-dihydrothiophene-1,1-dioxide, NBS, and Water Reaction Heat with Stirring (e.g., 1 hr at 100°C) Start->Reaction Cooling Cool to Room Temperature Reaction->Cooling Filtration Suction Filtration and Wash with Cold Water Cooling->Filtration Recrystallization Recrystallize from Hot Water Filtration->Recrystallization Crude Product Isolation Isolate Pure Product (Filtration and Drying) Recrystallization->Isolation

Caption: General experimental workflow for the synthesis and purification.

Troubleshooting_Tree Troubleshooting Decision Tree for Low Yield Start Low Yield Observed Check_Reaction Analyze Crude Reaction Mixture (TLC/NMR) Start->Check_Reaction SM_Present Significant Starting Material Remaining Check_Reaction->SM_Present Yes Multiple_Spots Multiple Products/ Streaking on TLC Check_Reaction->Multiple_Spots Yes Good_Conversion Good Conversion to a Single Major Product Check_Reaction->Good_Conversion No to both Optimize_Reaction Optimize Reaction Conditions: - Increase reaction time/temp - Check NBS activity - Adjust stoichiometry SM_Present->Optimize_Reaction Analyze_Byproducts Identify Byproducts (MS/NMR) and Adjust Conditions: - Protect from light - Control temperature Multiple_Spots->Analyze_Byproducts Optimize_Purification Optimize Purification: - Check recrystallization solvent - Ensure complete removal of byproducts Good_Conversion->Optimize_Purification

Caption: Troubleshooting decision tree for addressing low product yield.

References

Identifying common side reactions in the synthesis of 3-Bromo-4-hydroxysulfolane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-4-hydroxysulfolane. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory-scale synthesis involves the electrophilic addition of hypobromous acid (HOBr) across the double bond of 3-sulfolene (2,5-dihydrothiophene-1,1-dioxide). Typically, N-bromosuccinimide (NBS) is used as a source of electrophilic bromine in an aqueous medium.[1] Another reported method is the direct bromination of 4-hydroxysulfolane.[2]

Q2: What is the expected stereochemistry of the product?

A2: The reaction of 3-sulfolene with NBS in water proceeds through a cyclic bromonium ion intermediate. The subsequent attack of a water molecule occurs from the face opposite to the bromine atom, resulting in the trans addition product, trans-3-Bromo-4-hydroxysulfolane.[1]

Q3: What is the primary byproduct of the reaction with NBS?

A3: When using N-bromosuccinimide as the brominating agent, succinimide is formed as a significant byproduct. Fortunately, succinimide is typically soluble in the aqueous reaction medium, which facilitates its separation from the desired product during workup.[1]

Troubleshooting Guides

Below are common issues encountered during the synthesis of this compound, along with their potential causes and recommended solutions.

Problem 1: Low Yield of the Desired Product

Q: I am getting a very low yield of this compound. What are the possible reasons?

A: Several factors can contribute to a low yield. Consider the following possibilities:

  • Isomerization of Starting Material: 3-Sulfolene can isomerize to the more thermodynamically stable 2-sulfolene, especially in the presence of basic conditions.[3][4] 2-Sulfolene will react with NBS to form different products, thus lowering the yield of the desired this compound.

    • Solution: Ensure the pH of your reaction mixture is not basic. Use purified 3-sulfolene and avoid introducing any basic impurities.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Ensure the reaction is stirred efficiently and run for the recommended time. Gently heating the reaction mixture, for example in a boiling water bath, can help drive the reaction to completion.[1]

  • Product Loss During Workup: The product may be lost during the extraction or purification steps.

    • Solution: this compound has some water solubility. When extracting with an organic solvent, ensure the aqueous layer is thoroughly extracted multiple times. Be cautious during recrystallization to avoid using an excessive amount of solvent.

Problem 2: Presence of a Significant Amount of an Impurity with Two Bromine Atoms

Q: My product is contaminated with a significant amount of a dibrominated species. What is this impurity and how can I avoid it?

A: The likely impurity is 3,4-dibromosulfolane. This side product can form under certain conditions.

  • Cause 1: Use of Bromine (Br₂): Using molecular bromine (Br₂) as the brominating agent instead of NBS is known to produce 3,4-dibromosulfolane.[3]

    • Solution: Use N-bromosuccinimide (NBS) as the bromine source for the synthesis of the bromohydrin.

  • Cause 2: Excess NBS or Presence of Bromide Ions: An excess of NBS or the presence of bromide ions in the reaction mixture can lead to the formation of Br₂, which can then add across the double bond to form the dibromo compound.

    • Solution: Use a stoichiometric amount of NBS relative to 3-sulfolene. Ensure the reaction is performed in the absence of extraneous bromide ion sources.

Problem 3: Formation of Isomeric Byproducts

Q: I have isolated my product, but I see evidence of isomeric impurities. What could they be?

A: The presence of isomeric byproducts often points to the isomerization of the starting material, 3-sulfolene, to 2-sulfolene.

  • Cause: As mentioned in Problem 1, basic conditions can catalyze the isomerization of 3-sulfolene to 2-sulfolene.[3][4] The subsequent reaction of 2-sulfolene with NBS and water will lead to the formation of isomeric bromohydrin products.

    • Solution: Maintain neutral or slightly acidic reaction conditions to minimize the isomerization of the starting material.

Experimental Protocols

Synthesis of trans-3-Bromo-4-hydroxysulfolane from 3-Sulfolene

This protocol is adapted from a literature procedure.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-sulfolene (1.0 equivalent) and N-bromosuccinimide (1.0 equivalent).

  • Solvent Addition: Add deionized water to the flask. The amount of water should be sufficient to dissolve the reactants upon heating.

  • Reaction Conditions: Heat the mixture in a boiling water bath with vigorous stirring for 1 hour.

  • Workup:

    • Cool the reaction mixture to room temperature, and then further cool in an ice bath to induce crystallization of the product.

    • Collect the crude product by vacuum filtration and wash it with a small amount of ice-cold water.

  • Purification:

    • Recrystallize the crude product from a minimal amount of hot water to obtain pure trans-3-Bromo-4-hydroxysulfolane.

Data Presentation

ParameterThis compound3,4-Dibromosulfolane2-Sulfolene derived Bromohydrin
Molar Mass ( g/mol ) 215.07277.96215.07
Typical Cause of Formation Desired product from 3-sulfoleneExcess brominating agent or Br₂Isomerization of 3-sulfolene to 2-sulfolene
Distinguishing Feature Contains one bromine and one hydroxyl groupContains two bromine atomsIsomeric to the desired product

Logical Relationships in Side Product Formation

The following diagram illustrates the key decision points and reaction pathways that can lead to the formation of common side products during the synthesis of this compound.

Side_Reactions 3-Sulfolene 3-Sulfolene Start->3-Sulfolene Reaction_Conditions Reaction_Conditions 3-Sulfolene->Reaction_Conditions Desired_Product This compound Reaction_Conditions->Desired_Product NBS, H2O (Stoichiometric, Neutral pH) Dibromo_Product 3,4-Dibromosulfolane Reaction_Conditions->Dibromo_Product Excess NBS or Br2 2-Sulfolene 2-Sulfolene Reaction_Conditions->2-Sulfolene Basic Conditions Isomeric_Product Isomeric Bromohydrin 2-Sulfolene->Isomeric_Product NBS, H2O

Caption: Reaction pathways leading to desired and side products.

References

Strategies to avoid byproduct formation in 3-Bromo-4-hydroxysulfolane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Bromo-4-hydroxysulfolane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for the synthesis of this compound?

A1: The most widely adopted method is the bromohydrin formation from 2,5-dihydrothiophene-1,1-dioxide (also known as 3-sulfolene). This reaction is typically carried out using N-bromosuccinimide (NBS) as the bromine source in a nucleophilic solvent, most commonly water. This approach is favored due to its relative safety, avoiding the use of hazardous molecular bromine, and its high stereoselectivity, yielding the trans isomer.[1]

Q2: What is the role of N-bromosuccinimide (NBS) in the reaction?

A2: N-bromosuccinimide (NBS) serves as a safer and more manageable source of electrophilic bromine compared to liquid bromine (Br₂). In the presence of an alkene, NBS provides a low and constant concentration of bromine, which is crucial for initiating the reaction.[2] The use of NBS also helps to minimize the formation of certain byproducts.[3][4]

Q3: Why is water typically used as the solvent?

A3: Water serves a dual purpose in this synthesis. Firstly, it acts as a polar solvent to dissolve the reactants. Secondly, and more importantly, it functions as the nucleophile that attacks the intermediate bromonium ion. The high concentration of water favors the formation of the desired hydroxysulfolane over the dibrominated byproduct.[1]

Q4: What is the expected stereochemistry of the product?

A4: The reaction proceeds via an anti-addition mechanism. The initial formation of a cyclic bromonium ion intermediate is followed by a backside attack by a water molecule. This results in the trans configuration of the bromo and hydroxyl groups in the final this compound product.[1][5]

Troubleshooting Guide

Issue 1: Low Yield of this compound

Potential Cause Recommended Solution
Incomplete Reaction - Increase Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended. - Optimize Temperature: While the reaction is often performed at elevated temperatures (e.g., boiling water bath), ensure the temperature is maintained consistently.[1]
Suboptimal Reagent Stoichiometry - Verify NBS Molarity: Use a fresh, high-purity batch of NBS. The stoichiometry of NBS to the starting sulfolene is critical. An excess may lead to byproduct formation, while an insufficient amount will result in an incomplete reaction.
Decomposition of Product - Control Acidity: The reaction can generate acidic byproducts. While NBS helps to buffer the reaction by producing the weakly basic succinimide, in some cases, the use of a mild buffer might be beneficial if the product is found to be acid-sensitive.[6]

Issue 2: Presence of a Significant Amount of Dibrominated Byproduct (3,4-Dibromosulfolane)

Potential Cause Recommended Solution
Insufficient Water Concentration - Ensure Adequate Water: The concentration of water as the nucleophile is critical to outcompete the bromide ion in attacking the bromonium ion intermediate. Ensure that sufficient water is present throughout the reaction.
Use of Bromine (Br₂) instead of NBS - Utilize NBS: If using molecular bromine (Br₂), the concentration of bromide ions will be higher, increasing the likelihood of dibrominated byproduct formation. Switching to NBS as the bromine source is highly recommended to minimize this side reaction.[3][4]

Issue 3: Formation of Isomeric Byproducts

Potential Cause Recommended Solution
Non-Regioselective Attack on Bromonium Ion - Control Reaction Temperature: Lowering the reaction temperature may enhance the regioselectivity of the nucleophilic attack by water on the bromonium ion intermediate.
Presence of Isomeric Starting Material - Ensure Purity of 2,5-dihydrothiophene-1,1-dioxide: The starting sulfolene can potentially isomerize to 2-sulfolene under certain conditions. Ensure the purity of the starting material, as the bromination of 2-sulfolene would lead to different isomeric products.

Experimental Protocols

Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide [1]

  • Reactants:

    • 2,5-dihydrothiophene-1,1-dioxide: 1.2 g

    • N-bromosuccinimide (NBS): 1.8 g

    • Water (H₂O): 2 mL

  • Procedure:

    • Combine 1.2 g of 2,5-dihydrothiophene-1,1-dioxide and 1.8 g of N-bromosuccinimide in a 25-mL round-bottom flask.

    • Add 2 mL of water to the flask.

    • Add a magnetic stir bar and equip the flask with a condenser.

    • Place the flask in a water bath on a hot plate and bring the water bath to a boil.

    • Continue boiling for 1 hour, ensuring the reaction mixture is stirring. Add more water to the bath as needed to compensate for evaporation.

    • After 1 hour, remove the flask from the heat and allow it to cool to room temperature.

    • Collect the resulting crystals by suction filtration and wash them with ice-cold water.

    • Recrystallize the crude product from a minimum amount of hot water.

    • Allow the recrystallization to proceed, then cool the flask in an ice bath to maximize crystal formation.

    • Collect the purified crystals by suction filtration, washing with a small amount of ice-cold water.

    • Dry the purified product.

Visualizing Reaction Pathways and Workflows

Reaction_Pathway Synthesis Pathway of this compound and Byproduct Formation Start 2,5-Dihydrothiophene-1,1-dioxide (3-Sulfolene) Bromonium Cyclic Bromonium Ion Intermediate Start->Bromonium + NBS NBS N-Bromosuccinimide (NBS) NBS->Bromonium H2O Water (H₂O) Product trans-3-Bromo-4-hydroxysulfolane (Desired Product) H2O->Product Br_ion Bromide Ion (Br⁻) Byproduct 3,4-Dibromosulfolane (Byproduct) Br_ion->Byproduct Bromonium->Product + H₂O (Nucleophilic Attack) Bromonium->Byproduct + Br⁻ (Competitive Nucleophilic Attack) Experimental_Workflow Experimental Workflow for this compound Synthesis A 1. Combine Reactants (Sulfolene, NBS, H₂O) B 2. Reflux Reaction Mixture (1 hour at 100°C) A->B C 3. Cool to Room Temperature B->C D 4. Isolate Crude Product (Suction Filtration) C->D E 5. Purify by Recrystallization (Hot Water) D->E F 6. Isolate Pure Product (Suction Filtration) E->F G 7. Dry the Final Product F->G

References

Stability and potential degradation pathways of 3-Bromo-4-hydroxysulfolane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and potential degradation pathways of 3-Bromo-4-hydroxysulfolane. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary uses?

A1: this compound, with the molecular formula C4H7BrO3S, is a synthetic organosulfur compound.[1] It features a sulfolane ring substituted with both a bromine atom and a hydroxyl group. This bifunctional nature makes it a versatile building block in organic synthesis, particularly for creating complex molecules.[1] It is often used in the development of novel pharmaceutical agents.

Q2: What are the general stability characteristics of this compound?

A2: While specific stability data for this compound is limited, the sulfolane ring itself is known for its high chemical and thermal stability.[2][3] However, the presence of the bromo and hydroxyl functional groups makes the molecule susceptible to degradation under certain conditions. The compound's stability can be influenced by factors such as pH, temperature, and exposure to light.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure the integrity of the compound, it is recommended to store this compound in a cool, dry, and dark place. Based on information for the parent compound, sulfolane, storage under an inert atmosphere (e.g., nitrogen) is advisable to prevent oxidative degradation.[4] For long-term storage, refrigeration (2-8 °C) is recommended.

Q4: What are the expected degradation pathways for this compound?

A4: Based on the functional groups present, the following degradation pathways are plausible:

  • Hydrolysis (especially under basic conditions): The presence of a vicinal bromo and hydroxyl group (a bromohydrin moiety) makes the molecule susceptible to intramolecular cyclization under basic conditions to form an epoxide.

  • Nucleophilic Substitution: The bromine atom is a good leaving group and can be displaced by various nucleophiles that may be present in a reaction mixture or formulation.[1]

  • Oxidation: The secondary hydroxyl group can be oxidized to a ketone.[1]

  • Thermal Degradation: At elevated temperatures, cleavage of the carbon-bromine bond and decomposition of the sulfolane ring can occur. Thermal degradation of brominated organic compounds can lead to the formation of brominated aromatic byproducts.[5]

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of this compound in experimental settings.

Issue 1: Unexpected disappearance of the starting material in a reaction mixture, especially under basic conditions.

Possible Cause Troubleshooting Step
Intramolecular cyclization to form an epoxide. This is a common reaction for halohydrins in the presence of a base.Neutralize the reaction mixture and analyze for the presence of the corresponding epoxide using techniques like GC-MS or LC-MS. Consider using a non-basic medium or protecting the hydroxyl group if the epoxide formation is undesirable.
Nucleophilic substitution of the bromine atom. Identify potential nucleophiles in your reaction mixture. If the substitution is unintended, consider using a less nucleophilic solvent or base. Analyze the mixture for the substituted product.

Issue 2: Appearance of unknown peaks in HPLC analysis during a stability study.

Possible Cause Troubleshooting Step
Degradation of this compound. Characterize the unknown peaks using LC-MS or other spectroscopic techniques to identify potential degradation products such as the corresponding ketone (from oxidation) or hydrolysis products.
Interaction with excipients or other components in the formulation. Conduct compatibility studies with individual excipients to identify any potential interactions.
Photodegradation. If the experiment is not conducted under light-protected conditions, the appearance of new peaks could be due to photolytic degradation. Repeat the experiment in the dark or using amber-colored vials.

Issue 3: Inconsistent results or loss of potency over time.

Possible Cause Troubleshooting Step
Slow degradation of the compound under storage conditions. Re-evaluate the storage conditions. Ensure the compound is stored at the recommended temperature, protected from light and moisture, and preferably under an inert atmosphere.
Hydrolysis in aqueous solutions. Prepare aqueous solutions fresh before use. If solutions need to be stored, determine their stability at different pH values and temperatures to establish an appropriate shelf-life.

Data Presentation

Due to the lack of specific experimental data for this compound in the public domain, a quantitative data table cannot be provided at this time. Researchers are encouraged to perform their own stability studies to determine the compound's degradation kinetics under their specific experimental conditions.

Experimental Protocols

Protocol: General Approach for a Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[6]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for a defined period (e.g., 1 hour). Neutralize the solution immediately after the stress period before analysis.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a defined period (e.g., 24 hours).

    • Thermal Degradation: Expose a solid sample and a solution of the compound to dry heat (e.g., 80 °C) for a defined period (e.g., 48 hours).

    • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for a defined period. A control sample should be kept in the dark.

  • Sample Analysis: Analyze the stressed samples at appropriate time points using a suitable stability-indicating HPLC method.

  • Peak Purity and Mass Balance: Ensure that the analytical method can separate the parent compound from all degradation products. Perform peak purity analysis and calculate the mass balance to account for all the material.

Mandatory Visualization

Potential Degradation Pathways of this compound cluster_main This compound cluster_degradation Degradation Pathways 3B4HS This compound Epoxide Epoxide Derivative 3B4HS->Epoxide Base (e.g., NaOH) Intramolecular SN2 Ketone Ketone Derivative 3B4HS->Ketone Oxidizing Agent (e.g., H2O2) Substituted Nucleophilic Substitution Product 3B4HS->Substituted Nucleophile (Nu-) Thermal_Products Thermal Degradation Products 3B4HS->Thermal_Products High Temperature

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Stability Testing start Start: Pure this compound prep Prepare Stock Solution start->prep stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep->stress sampling Collect Samples at Time Points stress->sampling analysis Analyze using Stability-Indicating HPLC Method sampling->analysis data Data Analysis: - Identify Degradants - Quantify Parent Drug - Determine Degradation Rate analysis->data end End: Stability Profile data->end

Caption: General experimental workflow for stability testing.

References

Troubleshooting failed reactions involving 3-Bromo-4-hydroxysulfolane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Bromo-4-hydroxysulfolane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for reactions involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of reactions that this compound undergoes?

A1: this compound is primarily used in nucleophilic substitution reactions where the bromide ion is displaced by a nucleophile.[1] It can also undergo oxidation of its hydroxyl group.[1]

Q2: My nucleophilic substitution reaction with this compound is resulting in a low yield. What are the potential causes?

A2: Low yields can stem from several factors:

  • Poor Nucleophilicity: The chosen nucleophile may not be strong enough to displace the bromide efficiently.

  • Steric Hindrance: A bulky nucleophile or solvent can sterically hinder the approach to the electrophilic carbon.

  • Inappropriate Solvent: The solvent may not be suitable for the reaction, affecting the solubility of reactants or the stability of the transition state. Polar aprotic solvents are often a good choice for S_N2 reactions.

  • Incorrect Temperature: The reaction may require heating to proceed at a reasonable rate, but excessive heat can lead to decomposition.

  • Decomposition of Starting Material: this compound can degrade, especially if impure or not stored correctly. The sulfolane ring itself is thermally stable to approximately 220°C, but this can be lowered in the presence of impurities.[2]

Q3: I am observing unexpected side products in my reaction. What are the likely culprits?

A3: Side product formation is a common issue. Potential side reactions include:

  • Elimination Reaction: Under strongly basic conditions, an elimination reaction can compete with substitution, leading to the formation of an alkene.

  • Reaction at the Hydroxyl Group: The hydroxyl group can be deprotonated by a strong base, and the resulting alkoxide may act as a nucleophile, leading to intermolecular side products or, in some cases, intramolecular cyclization.

  • Sulfolane Ring Opening: While the sulfolane ring is generally stable, harsh reaction conditions (e.g., very high temperatures, strong acids or bases) can lead to its degradation, producing acidic byproducts like sulfur dioxide.[3] The presence of oxygen and water can accelerate the decomposition of sulfolane.[3]

Q4: My reaction is not proceeding at all. What should I check?

A4: If there is no discernible reaction, consider the following:

  • Purity of Starting Materials: Ensure the this compound and the nucleophile are of high purity. Impurities can inhibit the reaction.

  • Reaction Conditions: Re-evaluate the solvent, temperature, and reaction time. Some reactions may require prolonged heating or the use of a catalyst.

  • Activation of the Nucleophile: If using a weak nucleophile, it may need to be deprotonated with a suitable base to enhance its reactivity.

  • Solubility: Visually inspect the reaction mixture to ensure all reactants are sufficiently dissolved.

Q5: How should this compound be stored?

A5: It is recommended to store this compound in a cool, dry, and dark place. Exposure to moisture and light should be minimized to prevent degradation.

Troubleshooting Guides

Low Yield in Nucleophilic Substitution
Symptom Possible Cause Suggested Solution
Low conversion of starting material Insufficient reactivity of the nucleophile.Use a stronger nucleophile or add a suitable base to deprotonate the nucleophile.
Reaction temperature is too low.Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.
Poor solubility of reactants.Choose a solvent that dissolves all reactants. A co-solvent system may be necessary.
Formation of multiple products Competing elimination reaction.Use a less sterically hindered, non-nucleophilic base if a base is required. Lower the reaction temperature.
Side reactions involving the hydroxyl group.Protect the hydroxyl group with a suitable protecting group (e.g., silyl ether) before the substitution reaction.
Decomposition of this compound.Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. Use anhydrous solvents.
Unexpected Side Products
Side Product Observed Potential Cause Proposed Solution
Alkene (from elimination) Use of a strong, bulky base.Switch to a weaker or less hindered base. Consider using a milder base like potassium carbonate.
High reaction temperature.Perform the reaction at a lower temperature for a longer duration.
Dimer or polymer of the nucleophile The nucleophile is reacting with itself.Add the nucleophile slowly to the reaction mixture to maintain a low concentration.
Products from sulfolane ring degradation Reaction conditions are too harsh.Avoid excessively high temperatures and highly acidic or basic conditions. Buffer the reaction mixture if necessary.

Experimental Protocols

General Procedure for Nucleophilic Substitution with an Amine
  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., acetonitrile, DMF).

  • Addition of Amine: Add the amine (1.1-1.5 eq) to the solution. If the amine salt is used, add a non-nucleophilic base such as triethylamine or diisopropylethylamine (2.0 eq).

  • Reaction: Stir the mixture at the desired temperature (e.g., room temperature to 80°C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If DMF is used as a solvent, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

General Procedure for Nucleophilic Substitution with a Thiol
  • Reactant Preparation: To a solution of the thiol (1.1 eq) in a suitable anhydrous solvent (e.g., THF, DMF), add a base such as sodium hydride or potassium carbonate (1.2 eq) at 0°C to form the thiolate.

  • Addition of Substrate: Add a solution of this compound (1.0 eq) in the same solvent to the thiolate solution at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with an appropriate organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography or recrystallization.

Visualizations

G Troubleshooting Workflow for Low Yield start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions (Solvent, Temp, Time) start->check_conditions side_products Analyze for Side Products (TLC, LC-MS, NMR) start->side_products optimize Optimize Reaction Conditions check_purity->optimize check_conditions->optimize no_reaction No Reaction? side_products->no_reaction No side products protect_hydroxyl Protect Hydroxyl Group side_products->protect_hydroxyl OH-related side products elimination Elimination Side Product? side_products->elimination Alkene detected increase_reactivity Increase Nucleophile Reactivity (e.g., add base) no_reaction->increase_reactivity increase_reactivity->optimize protect_hydroxyl->optimize change_base Use Milder/Less Hindered Base elimination->change_base change_base->optimize

Caption: A flowchart for troubleshooting low-yield reactions.

G General Nucleophilic Substitution Pathway reactant This compound transition_state [Nu---C---Br] Transition State reactant->transition_state side_reaction_elimination Elimination Pathway reactant->side_reaction_elimination side_reaction_oh Hydroxyl Group Reactivity reactant->side_reaction_oh nucleophile Nucleophile (Nu-) nucleophile->transition_state product 3-Nu-4-hydroxysulfolane transition_state->product leaving_group Bromide (Br-) transition_state->leaving_group base Base base->side_reaction_elimination base->side_reaction_oh G Key Experimental Parameters center Reaction Outcome (Yield & Purity) temperature Temperature temperature->center solvent Solvent solvent->center nucleophile Nucleophile Strength nucleophile->center base Base (if any) base->center

References

Optimizing reaction conditions for substitutions on the 3-Bromo-4-hydroxysulfolane ring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for substitutions on the 3-Bromo-4-hydroxysulfolane ring. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to facilitate your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the typical reactivity of this compound in nucleophilic substitution reactions?

A1: this compound is an effective substrate for nucleophilic substitution reactions. The bromine atom at the 3-position serves as a good leaving group, readily displaced by a variety of nucleophiles, including amines and thiols, to form substituted products.[1] The sulfone group is strongly electron-withdrawing, which can influence the reactivity of the ring.

Q2: What is the stereochemistry of the starting material and the expected product?

A2: The commercially available this compound is typically the trans isomer.[2][3] Nucleophilic substitution at the C-3 position is expected to proceed via an S(_N)2 mechanism, which results in an inversion of stereochemistry. Therefore, the resulting 3-substituted-4-hydroxysulfolane product will have a cis configuration.

Q3: What are common side reactions to be aware of?

A3: A common side reaction is elimination to form sulfolene derivatives, especially when using strong, sterically hindered bases.[4] Another potential side reaction is the decomposition of the starting material or product under harsh basic conditions. Careful control of the base, temperature, and reaction time is crucial to minimize these unwanted pathways.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. A suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) should be chosen to achieve good separation between the starting material, the product, and any byproducts. Staining with potassium permanganate or iodine can help visualize the spots if they are not UV-active.

Q5: What are the general recommendations for purifying the final product?

A5: The purification method will depend on the physical properties of the product. Common techniques include:

  • Recrystallization: If the product is a solid with suitable solubility properties.

  • Column Chromatography: Effective for separating the desired product from impurities and byproducts. Silica gel is a common stationary phase, with the mobile phase being a gradient of solvents like ethyl acetate and hexanes.

  • Extraction: A standard aqueous work-up is typically performed to remove inorganic salts and water-soluble impurities before further purification.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Low Reactivity of Nucleophile: The chosen nucleophile may not be strong enough under the reaction conditions. 2. Steric Hindrance: A bulky nucleophile or substrate can slow down the reaction rate. 3. Inappropriate Solvent: The solvent may not be suitable for the reaction, leading to poor solubility of reactants or stabilization of the wrong intermediates. 4. Decomposition of Starting Material: The reaction conditions (e.g., high temperature, strong base) may be too harsh.1. Increase Nucleophilicity: If using a neutral nucleophile (e.g., an amine), consider adding a non-nucleophilic base to deprotonate it in situ. For weak nucleophiles, consider converting them to a more reactive form (e.g., using a sodium salt of a thiol). 2. Increase Reaction Time and/or Temperature: Monitor the reaction by TLC to determine the optimal duration. A moderate increase in temperature can enhance the reaction rate, but be cautious of side reactions. 3. Solvent Selection: For S(_N)2 reactions, polar aprotic solvents like DMF or acetonitrile are generally preferred. Ensure all reactants are soluble in the chosen solvent. 4. Milder Conditions: Use a weaker base or lower the reaction temperature.
Formation of Multiple Products (Poor Selectivity) 1. Elimination Side Reaction: The presence of a strong base can promote the elimination of HBr, leading to the formation of a sulfolene byproduct.[4] 2. Reaction at the Hydroxyl Group: The hydroxyl group at the 4-position could potentially react under certain conditions. 3. Epoxide Formation: In the presence of a base, intramolecular cyclization could lead to an epoxide.1. Use a Weaker Base: Employ a non-hindered, weaker base such as potassium carbonate or triethylamine. Using the nucleophile itself as the base (if it is an amine) can also minimize elimination. 2. Protecting Groups: If side reactions at the hydroxyl group are suspected, consider protecting it with a suitable protecting group (e.g., silyl ether) before the substitution reaction, followed by deprotection. 3. Control Stoichiometry of Base: Use only a slight excess of the base to minimize side reactions.
Difficulty in Product Isolation/Purification 1. Product is Highly Polar: The product may be highly soluble in water, leading to losses during aqueous work-up. 2. Co-elution of Impurities: Impurities may have similar polarities to the product, making chromatographic separation challenging. 3. Product is an Oil: The product may not crystallize, making isolation by filtration impossible.1. Extraction with Different Solvents: After the reaction, extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Brine washes can help to break emulsions and reduce the amount of water in the organic layer. 2. Optimize Chromatography: Try different solvent systems for column chromatography. Sometimes a change in the stationary phase (e.g., alumina) can improve separation. 3. Alternative Purification: If the product is an oil, consider purification by distillation under reduced pressure if it is thermally stable. Alternatively, try to form a crystalline salt of the product (e.g., a hydrochloride salt for amine products).

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-4-hydroxysulfolane

This protocol describes a general procedure for the substitution reaction with a primary or secondary amine.

Reaction Scheme:

Materials:

  • This compound

  • Amine (e.g., piperidine, morpholine, or benzylamine) (2.5 equivalents)

  • Potassium carbonate (K₂CO₃) (1.5 equivalents)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq) and the desired amine (2.5 eq).

  • Stir the reaction mixture at 50-60 °C and monitor the progress by TLC (e.g., 1:1 Hexanes:EtOAc).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Synthesis of 3-Arylthio-4-hydroxysulfolane

This protocol provides a general method for the substitution with a thiol.

Reaction Scheme:

Materials:

  • This compound

  • Thiophenol or substituted thiophenol (1.2 equivalents)

  • Potassium carbonate (K₂CO₃) (1.5 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the thiophenol (1.2 eq) in DMF, add potassium carbonate (1.5 eq) and stir for 15 minutes at room temperature.

  • Add a solution of this compound (1.0 eq) in DMF to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC (e.g., 2:1 Hexanes:EtOAc).

  • After the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Data Presentation

The following tables provide a hypothetical summary of how reaction conditions can be optimized. The data presented here is for illustrative purposes to guide your experimental design.

Table 1: Optimization of Base for the Synthesis of 3-Piperidino-4-hydroxysulfolane

EntryBase (equivalents)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃ (1.5)CH₃CN601285
2Et₃N (2.0)CH₃CN602470
3Piperidine (2.5)CH₃CN801875
4NaH (1.2)THF25640 (with significant decomposition)

Table 2: Optimization of Solvent for the Synthesis of 3-(Phenylthio)-4-hydroxysulfolane

EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1DMFK₂CO₃25892
2CH₃CNK₂CO₃501688
3THFK₂CO₃252465
4DichloromethaneK₂CO₃254840

Visualizations

Below are diagrams illustrating key workflows and relationships relevant to the substitution reactions on the this compound ring.

experimental_workflow start Start: this compound reactants Add Nucleophile (Amine/Thiol) & Base in Solvent start->reactants reaction Reaction at Optimized Temperature & Time reactants->reaction monitoring Monitor by TLC reaction->monitoring In-process control monitoring->reaction Incomplete workup Aqueous Work-up & Extraction monitoring->workup Complete purification Purification: Column Chromatography or Recrystallization workup->purification product Final Product: 3-Substituted-4-hydroxysulfolane purification->product

Caption: General experimental workflow for nucleophilic substitution.

troubleshooting_logic start Low Product Yield? check_reactants Check Reactant Purity & Stoichiometry start->check_reactants check_conditions Review Reaction Conditions start->check_conditions side_reactions Side Reactions Prevalent? check_conditions->side_reactions If TLC shows multiple spots no_reaction No Reaction Occurring? check_conditions->no_reaction If TLC shows only starting material optimize_base Use Weaker/Non-nucleophilic Base side_reactions->optimize_base Yes optimize_temp Lower Reaction Temperature side_reactions->optimize_temp Yes optimize_solvent Change Solvent increase_time Increase Reaction Time no_reaction->optimize_temp Increase Temperature no_reaction->optimize_solvent no_reaction->increase_time

References

Technical Support Center: Purification Strategies for Reactions Involving N-Bromosuccinimide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing unreacted N-bromosuccinimide (NBS) and its primary byproduct, succinimide, from their reaction mixtures. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to streamline your purification process.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities to be removed after a reaction with N-Bromosuccinimide (NBS)?

The main impurities originating from the reagent are unreacted N-bromosuccinimide and the byproduct, succinimide. Depending on the specific reaction conditions, byproducts from over-bromination or other side reactions may also be present.

Q2: Why is the removal of NBS and succinimide critical for my product?

The presence of these impurities can significantly impact the quality and usability of your final product for several reasons:

  • Product Purity: Residual NBS and succinimide directly contaminate the final product, lowering its purity.

  • Interference in Subsequent Reactions: Unreacted NBS is a reactive brominating agent and can interfere with subsequent synthetic steps.

  • Analytical Complications: These impurities can interfere with analytical techniques like NMR, mass spectrometry, and elemental analysis, leading to inaccurate characterization of your product.

  • Crystallization Issues: Succinimide can co-crystallize with the desired product, making purification by recrystallization difficult.

Q3: What are the most common methods for removing NBS and succinimide?

The primary methods for the removal of NBS and succinimide include:

  • Aqueous Workup (Washing)

  • Filtration/Precipitation

  • Silica Gel Column Chromatography

  • Recrystallization

Q4: How do I select the most appropriate removal technique for my experiment?

The optimal method depends on several factors related to your product and reaction conditions:

  • Product Solubility: An aqueous workup is often the simplest first step if your product is soluble in a water-immiscible organic solvent.

  • Product's Physical State: For solid products, recrystallization can be a highly effective purification method.

  • Product Stability: If your product is sensitive to acidic or basic conditions, you should opt for neutral water washes instead of acidic or basic aqueous solutions.

  • Polarity Difference: The success of silica gel chromatography hinges on a significant polarity difference between your product and succinimide.

  • Reaction Solvent: If the reaction is conducted in a solvent where succinimide has low solubility (e.g., carbon tetrachloride), filtration can be an effective initial purification step.

Troubleshooting Guides

This section addresses common challenges encountered during the removal of NBS and succinimide.

Aqueous Workup Issues

Issue 1: Succinimide persists in the organic layer after washing.

  • Possible Cause: Insufficient volume or number of aqueous washes. While succinimide is water-soluble, multiple extractions are often required for complete removal.[1]

  • Troubleshooting Steps:

    • Increase the volume of the aqueous wash; a 1:1 ratio with the organic layer is a good starting point.[1]

    • Perform at least two to three washes.[1]

    • Use a saturated sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH) solution to deprotonate succinimide, thereby increasing its aqueous solubility. Ensure your product is stable under basic conditions.[1]

    • A final wash with brine (saturated NaCl solution) can help remove residual water and break emulsions.[1]

Issue 2: Emulsion formation during extraction.

  • Possible Cause: Vigorous shaking of the separatory funnel, particularly with chlorinated solvents.

  • Troubleshooting Steps:

    • Gently invert the separatory funnel instead of shaking it vigorously.

    • Add a small amount of brine to the separatory funnel to help break up the emulsion.

    • Filter the entire mixture through a pad of Celite®.[1]

Issue 3: Loss of a water-soluble product during the aqueous wash.

  • Possible Cause: The product has significant polarity and partitions into the aqueous layer.

  • Troubleshooting Steps:

    • Saturate the aqueous layer with sodium chloride (brine) before extraction to decrease its polarity.

    • Back-extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.

Filtration/Precipitation Issues

Issue 4: Succinimide does not precipitate or filters inefficiently.

  • Possible Cause: The reaction solvent has some solubility for succinimide, or the succinimide particles are too fine.

  • Troubleshooting Steps:

    • Cool the reaction mixture in an ice bath to further decrease the solubility of succinimide.

    • If your product is soluble in a non-polar solvent like hexane, you can often precipitate the succinimide and remove it by filtration.[2]

    • Use a filter aid like Celite® to improve the filtration of fine particles.

Chromatography Issues

Issue 5: Product co-elutes with succinimide during column chromatography.

  • Possible Cause: The polarity of the product and succinimide are too similar in the chosen eluent system.

  • Troubleshooting Steps:

    • Perform an aqueous wash (especially a basic wash if the product is stable) before chromatography to remove the majority of the succinimide.[2]

    • Adjust the polarity of your eluent system. A less polar solvent system may improve separation.[2]

Data Presentation: Comparison of Purification Methods

The following table provides a general comparison of the common methods for removing NBS and succinimide. The actual yield loss and final purity are highly dependent on the specific substrate, reaction scale, and experimental execution.

MethodPrincipleAdvantagesDisadvantagesEstimated Yield Loss (%)Estimated Final Purity (%)
Aqueous Workup Partitioning of impurities between organic and aqueous phases.Simple, fast, and effective for removing the bulk of polar impurities.Can lead to emulsions; may not be suitable for water-soluble products; may not remove all of the succinimide.5-1590-98
Filtration/Precipitation Low solubility of succinimide in certain non-polar solvents.Very simple and rapid workup.Only effective when a solvent is used in which succinimide is poorly soluble; may not be a complete removal.5-2085-95
Silica Gel Chromatography Differential adsorption of the product and impurities on a stationary phase.Can provide very high purity.Can be time-consuming and require large volumes of solvent; co-elution can be an issue.10-30>99
Recrystallization Difference in solubility between the product and impurities in a given solvent.Can yield highly pure crystalline material.Requires a suitable solvent to be found; can have significant yield loss in the mother liquor.15-50>99

Experimental Protocols

Protocol 1: Standard Aqueous Workup

This protocol is suitable for products that are soluble in a water-immiscible organic solvent and are stable under mildly basic conditions.

  • Quenching: Cool the reaction mixture to room temperature. If excess NBS is suspected, add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) dropwise with stirring until the yellow color of bromine dissipates.

  • Dilution: Dilute the reaction mixture with an equal volume of the organic solvent used in the reaction (e.g., dichloromethane, ethyl acetate).

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Wash 1 (Water): Add an equal volume of deionized water, shake gently, and separate the layers.[1]

    • Wash 2 (Saturated NaHCO₃): Add an equal volume of saturated sodium bicarbonate solution, shake, and separate the layers. This will remove the majority of the succinimide.[1]

    • Wash 3 (Brine): Add an equal volume of saturated sodium chloride solution, shake, and separate the layers. This helps to remove residual water.[1]

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

Protocol 2: Filtration of Succinimide in a Non-Polar Solvent

This protocol is effective when the reaction is performed in a solvent in which succinimide is poorly soluble.

  • Cooling: After the reaction is complete, cool the reaction mixture in an ice bath for 30 minutes to further decrease the solubility of succinimide.

  • Filtration: Set up a Büchner funnel with a filter paper.

  • Washing: Wet the filter paper with a small amount of cold reaction solvent.

  • Filtering: Pour the cold reaction mixture through the funnel under vacuum to collect the precipitated succinimide.

  • Rinsing: Wash the collected solid with a small amount of cold solvent to recover any entrained product.

  • Concentration: Combine the filtrate and the washings and concentrate under reduced pressure to obtain the crude product. Further purification may be necessary.

Protocol 3: Silica Gel Column Chromatography

This method is used when a high degree of purity is required.

  • Sample Preparation: Concentrate the crude product. It can be loaded onto the column as a concentrated solution or "dry-loaded" by adsorbing it onto a small amount of silica gel.

  • Column Packing: Prepare a silica gel column using a suitable solvent system (eluent) determined by thin-layer chromatography (TLC) analysis.

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and apply gentle pressure (flash chromatography) to move the solvent through the column.

  • Fraction Collection: Collect fractions of the eluting solvent.

  • Analysis: Analyze the collected fractions by TLC to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Mandatory Visualizations

experimental_workflow_aqueous_workup reaction_mixture Reaction Mixture cool Cool to Room Temp reaction_mixture->cool quench Quench with Na₂S₂O₃ (aq) (if necessary) cool->quench dilute Dilute with Organic Solvent quench->dilute separatory_funnel Transfer to Separatory Funnel dilute->separatory_funnel wash_water Wash with Water separatory_funnel->wash_water wash_bicarb Wash with Sat. NaHCO₃ wash_water->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry Organic Layer (e.g., Na₂SO₄) wash_brine->dry filter_concentrate Filter and Concentrate dry->filter_concentrate crude_product Crude Product filter_concentrate->crude_product

Caption: Workflow for the removal of NBS and succinimide using aqueous workup.

experimental_workflow_filtration reaction_mixture Reaction Mixture (in non-polar solvent) cool Cool in Ice Bath reaction_mixture->cool filter Filter through Büchner Funnel cool->filter wash_solid Wash Precipitate with Cold Solvent filter->wash_solid combine_filtrate Combine Filtrate and Washings filter->combine_filtrate succinimide_solid Succinimide (Solid) wash_solid->succinimide_solid concentrate Concentrate combine_filtrate->concentrate crude_product Crude Product concentrate->crude_product

Caption: Workflow for succinimide removal by filtration in a non-polar solvent.

decision_tree_purification decision decision method method start Crude Product q1 Product Soluble in Water-Immiscible Organic Solvent? start->q1 q2 Product is a Solid? q1->q2 No aqueous_workup Aqueous Workup q1->aqueous_workup Yes q3 Significant Polarity Difference from Succinimide? q2->q3 No recrystallization Recrystallization q2->recrystallization Yes column_chromatography Column Chromatography q3->column_chromatography Yes consider_other Consider Other Methods q3->consider_other No aqueous_workup->q2 recrystallization->q3

References

Technical Support Center: Scale-Up Synthesis of 3-Bromo-4-hydroxysulfolane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the challenges encountered during the scale-up synthesis of 3-Bromo-4-hydroxysulfolane. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common issues in the laboratory and during the transition to pilot plant or industrial scale production.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for the synthesis of this compound?

A1: The most prevalent laboratory synthesis involves the bromohydrination of 2,5-dihydrothiophene-1,1-dioxide (sulfolene) using N-bromosuccinimide (NBS) in an aqueous medium.[1] This method is favored for its operational simplicity and the use of water as a green solvent.

Q2: What are the primary challenges when scaling up this synthesis?

A2: The primary challenges in scaling up the synthesis of this compound include:

  • Exothermic Reaction Control: The bromination reaction is exothermic and can lead to thermal runaway if not properly managed on a large scale.

  • Solid Handling: Both the starting material (NBS) and the product are solids, which can present challenges in charging reactors and in product isolation.

  • Product Purification: The high polarity and water solubility of this compound can complicate its extraction and purification from the aqueous reaction mixture.

  • Byproduct Formation: At elevated temperatures or with improper stoichiometry, side reactions can lead to the formation of impurities that are difficult to separate.

  • Material Compatibility: The generation of acidic byproducts can lead to corrosion of standard reactor materials.

Q3: Are there alternative synthesis routes for industrial-scale production?

A3: For industrial settings, continuous flow reactors may be employed to ensure consistent quality and yield.[2] Automated systems in continuous flow setups allow for precise control over reaction parameters, such as temperature and mixing, which enhances efficiency and scalability.[2] Another approach involves the direct bromination of 4-hydroxysulfolane.[2]

Q4: What are the main safety concerns associated with the synthesis of this compound?

A4: The main safety concerns are:

  • N-Bromosuccinimide (NBS): NBS is an oxidizing agent and an irritant.[1] It can decompose, sometimes violently, upon heating.

  • Thermal Runaway: As the reaction is exothermic, there is a risk of a runaway reaction, especially on a large scale, which could lead to a dangerous increase in temperature and pressure.

  • Hydrogen Bromide (HBr) Formation: Although minimized by the use of NBS, some HBr can be formed, which is corrosive.

Q5: How can the purity of this compound be assessed?

A5: The purity of this compound can be determined using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and melting point analysis. The reported melting point is around 190 °C.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low or No Product Formation Inactive NBS.Use freshly opened or recrystallized NBS. The purity of NBS can decrease over time, especially if it has a yellow or brown coloration.
Low reaction temperature.While the reaction is exothermic, it still requires sufficient initial energy. Ensure the reaction mixture reaches the optimal temperature to initiate the reaction.
Formation of Multiple Byproducts Overheating or poor temperature control.Implement a robust cooling system and monitor the internal reaction temperature closely. For large-scale reactions, consider a semi-batch process with controlled addition of NBS.
Incorrect stoichiometry.Ensure the molar ratio of reactants is accurate. An excess of NBS can lead to over-bromination or oxidative side reactions.
Presence of radical initiators (e.g., light).While the primary reaction is ionic, radical side reactions can occur. Conduct the reaction in a closed reactor, protected from light, unless a radical pathway is desired.
Difficult Product Isolation High solubility of the product in water.Saturate the aqueous phase with a salt like sodium chloride to decrease the product's solubility. Use a continuous liquid-liquid extraction apparatus for efficient extraction with a suitable organic solvent (e.g., ethyl acetate).
Emulsion formation during extraction.Add a small amount of brine to the separatory funnel to help break the emulsion. Gentle mixing, rather than vigorous shaking, can also prevent emulsion formation.
Product is a Dark Oil Instead of a Solid Presence of impurities.The crude product may initially be an oil due to dissolved impurities. Attempt to crystallize the product from a minimal amount of hot water or a suitable solvent system. If crystallization fails, column chromatography on silica gel may be necessary.
Residual solvent.Ensure all solvent is removed under reduced pressure.
Runaway Reaction Inadequate cooling capacity for the scale of the reaction.For pilot-scale or industrial production, perform a thorough thermal hazard assessment to ensure the cooling system can handle the heat generated by the reaction.
Rapid addition of NBS.Add NBS portion-wise or as a solution via a dosing pump to control the rate of reaction and heat generation.

Data Presentation

Table 1: Physical and Chemical Properties of Key Compounds

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Boiling Point (°C) Density (g/cm³)
This compoundC₄H₇BrO₃S215.07190[3]440.7[3]2.016[3]
2,5-Dihydrothiophene-1,1-dioxideC₄H₆O₂S118.1563-65Decomposes~1.4
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98175-180 (decomposes)Not applicable2.098
SuccinimideC₄H₅NO₂99.09125-127287-2891.41

Table 2: Solubility Data

Compound Water Dichloromethane Ethyl Acetate Hexane
This compoundSoluble[2]Soluble[2]Moderately SolubleInsoluble
2,5-Dihydrothiophene-1,1-dioxideSolubleSolubleSolubleSparingly Soluble
N-Bromosuccinimide (NBS)Slightly SolubleSparingly SolubleSparingly SolubleInsoluble
SuccinimideSolubleSlightly SolubleSlightly SolubleInsoluble

Experimental Protocols

Laboratory-Scale Synthesis of this compound

This protocol is adapted from established laboratory procedures.[1]

Materials:

  • 2,5-Dihydrothiophene-1,1-dioxide (1.2 g)

  • N-Bromosuccinimide (NBS) (1.8 g)

  • Deionized water (2 mL)

  • 25 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Heating mantle or water bath

  • Buchner funnel and filter paper

Procedure:

  • Combine 2,5-dihydrothiophene-1,1-dioxide (1.2 g) and N-bromosuccinimide (1.8 g) in a 25 mL round-bottom flask.

  • Add deionized water (2 mL) and a magnetic stir bar to the flask.

  • Attach a condenser to the flask and place it in a water bath on a hot plate with stirring capabilities.

  • Heat the mixture to boiling and maintain a gentle reflux for 1 hour.

  • After 1 hour, remove the heat source and allow the flask to cool to room temperature.

  • Cool the flask further in an ice bath to promote crystallization.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold water.

  • Recrystallize the crude product from a minimal amount of hot water to obtain pure this compound.

Proposed Scale-Up Synthesis Protocol for Pilot Plant

This protocol is a proposed adaptation for a larger scale and incorporates critical safety and engineering controls. A thorough process safety review is mandatory before attempting any scale-up.

Equipment:

  • Jacketed glass-lined reactor with temperature control (heating/cooling) and a bottom outlet valve.

  • Overhead mechanical stirrer.

  • Condenser with a scrubber for any potential off-gassing.

  • Dosing pump for controlled addition of solids or solutions.

  • Nutsche filter-dryer for product isolation.

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charging Reactants:

    • Charge the reactor with deionized water.

    • With agitation, add 2,5-dihydrothiophene-1,1-dioxide.

    • Heat the mixture to approximately 80-90 °C to ensure dissolution.

  • Controlled NBS Addition:

    • Prepare a slurry of NBS in water or add the solid NBS in portions using a powder dosing system.

    • Slowly add the NBS to the reactor over a period of 2-4 hours, maintaining the internal temperature below 100 °C. The exothermic nature of the reaction should be carefully monitored, and the addition rate adjusted accordingly.

  • Reaction Monitoring:

    • Hold the reaction mixture at 95-100 °C for 2-3 hours after the NBS addition is complete.

    • Monitor the reaction progress by taking samples and analyzing them by HPLC for the disappearance of the starting material.

  • Crystallization and Isolation:

    • Once the reaction is complete, cool the reactor contents slowly to 5-10 °C to induce crystallization.

    • Hold at this temperature for at least 2 hours to maximize product precipitation.

    • Transfer the slurry to a Nutsche filter-dryer.

    • Wash the filter cake with cold deionized water.

  • Drying:

    • Dry the product under vacuum at 50-60 °C until a constant weight is achieved.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_process Synthesis Process cluster_products Products 2,5-Dihydrothiophene-1,1-dioxide 2,5-Dihydrothiophene-1,1-dioxide Reaction_Setup Reaction Setup (Heating and Stirring) 2,5-Dihydrothiophene-1,1-dioxide->Reaction_Setup N-Bromosuccinimide (NBS) N-Bromosuccinimide (NBS) N-Bromosuccinimide (NBS)->Reaction_Setup Water (Solvent) Water (Solvent) Water (Solvent)->Reaction_Setup Reaction Bromohydrination Reaction_Setup->Reaction Workup Cooling and Crystallization Reaction->Workup Purification Recrystallization Workup->Purification Succinimide (Byproduct) Succinimide (Byproduct) Workup->Succinimide (Byproduct) This compound This compound Purification->this compound

Caption: Experimental workflow for the synthesis of this compound.

Reaction_Pathway Reactants 2,5-Dihydrothiophene-1,1-dioxide N-Bromosuccinimide (NBS) H₂O Intermediate Bromonium Ion Intermediate Reactants->Intermediate Electrophilic Attack Byproduct Succinimide Reactants->Byproduct Product This compound Intermediate->Product Nucleophilic Attack by H₂O

Caption: Reaction pathway for the formation of this compound.

Troubleshooting_Logic Start Problem Encountered LowYield Low Yield Start->LowYield ImpureProduct Impure Product Start->ImpureProduct RunawayReaction Runaway Reaction Start->RunawayReaction CheckNBS Check NBS Purity LowYield->CheckNBS CheckTemp Verify Reaction Temperature LowYield->CheckTemp CheckStoichiometry Check Stoichiometry ImpureProduct->CheckStoichiometry PurificationMethod Optimize Purification ImpureProduct->PurificationMethod ImproveCooling Improve Cooling RunawayReaction->ImproveCooling ControlAddition Control Reagent Addition RunawayReaction->ControlAddition

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 3-Bromo-4-hydroxysulfolane: N-Bromosuccinimide vs. Molecular Bromine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of key intermediates is a critical step that demands careful consideration of efficiency, safety, and scalability. 3-Bromo-4-hydroxysulfolane, a valuable building block in medicinal chemistry, can be synthesized via the bromohydrin formation from 2,5-dihydrothiophene-1,1-dioxide (also known as 3-sulfolene). This guide provides an objective comparison of two common brominating agents for this transformation: N-Bromosuccinimide (NBS) and molecular bromine (Br₂), supported by experimental data and detailed protocols.

The choice between NBS and molecular bromine for the synthesis of this compound hinges on a trade-off between safety and handling convenience versus reagent cost and atom economy. While both reagents can effectively produce the desired bromohydrin, their distinct properties necessitate different experimental setups and precautions.

Performance Comparison at a Glance

ParameterN-Bromosuccinimide (NBS)Molecular Bromine (Br₂)
Reagent Form Crystalline SolidFuming, corrosive liquid
Handling Safety Relatively safe and easy to handleHighly toxic, corrosive, and requires a well-ventilated fume hood
Reaction Selectivity Generally high, minimizes side reactionsCan lead to side products if not controlled carefully
Byproducts Succinimide (water-soluble)Hydrobromic acid (HBr)
Workup Simple filtration and recrystallizationOften requires quenching with a reducing agent (e.g., sodium bisulfite) to neutralize excess bromine
Atom Economy LowerHigher
Cost Generally more expensive than Br₂More economical for large-scale synthesis

Reaction Pathways and Logical Workflow

The synthesis of this compound from 3-sulfolene using either NBS or molecular bromine proceeds via an electrophilic addition mechanism. In an aqueous environment, the bromine source provides an electrophilic bromine species (Br⁺) that reacts with the double bond of the sulfolene ring to form a cyclic bromonium ion intermediate. Subsequent nucleophilic attack by a water molecule, followed by deprotonation, yields the trans-bromohydrin product.

G cluster_0 Synthesis of this compound cluster_1 NBS Pathway cluster_2 Br₂ Pathway start Start: 2,5-Dihydrothiophene-1,1-dioxide (3-Sulfolene) reagent_choice Choice of Brominating Agent start->reagent_choice nbs_reagent N-Bromosuccinimide (NBS) in Water reagent_choice->nbs_reagent Safer Handling br2_reagent Molecular Bromine (Br₂) in Water reagent_choice->br2_reagent Higher Atom Economy nbs_reaction Reaction at elevated temperature (e.g., 100°C) nbs_reagent->nbs_reaction nbs_workup Cooling, Filtration & Recrystallization nbs_reaction->nbs_workup end_product Product: trans-3-Bromo-4-hydroxysulfolane nbs_workup->end_product br2_reaction Reaction at controlled temperature (e.g., room temperature) br2_reagent->br2_reaction br2_workup Quenching (e.g., NaHSO₃), Extraction & Purification br2_reaction->br2_workup br2_workup->end_product

Figure 1. Comparative workflow for the synthesis of this compound.

Experimental Protocols

Synthesis using N-Bromosuccinimide (NBS)

This protocol is adapted from a procedure developed by St. Olaf College.

Materials:

  • 2,5-dihydrothiophene-1,1-dioxide (3-sulfolene): 1.2 g

  • N-bromosuccinimide (NBS): 1.8 g

  • Deionized water: 2 mL for reaction, plus additional for washing and recrystallization

Procedure:

  • Combine 1.2 g of 2,5-dihydrothiophene-1,1-dioxide and 1.8 g of N-bromosuccinimide in a 25-mL round-bottom flask.

  • Add 2 mL of deionized water and a magnetic stir bar to the flask.

  • Assemble a reflux condenser on the flask and heat the mixture in a water bath at boiling point for 1 hour with continuous stirring.

  • After 1 hour, remove the heat source and allow the flask to cool to room temperature.

  • Collect the resulting crystals by suction filtration and wash them with a small amount of ice-cold water.

  • Recrystallize the crude product from a minimum amount of hot water to obtain purified trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide.

Synthesis using Molecular Bromine (Br₂)

The following is a representative protocol for the synthesis of this compound using molecular bromine, based on general principles of bromohydrin formation.

Materials:

  • 2,5-dihydrothiophene-1,1-dioxide (3-sulfolene): 1.18 g (10 mmol)

  • Molecular Bromine (Br₂): 1.60 g (0.51 mL, 10 mmol)

  • Deionized water: 20 mL

  • Dichloromethane (or other suitable organic solvent) for extraction

  • Saturated sodium bisulfite solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 1.18 g of 2,5-dihydrothiophene-1,1-dioxide in 20 mL of deionized water in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath.

  • Slowly add 1.60 g (0.51 mL) of molecular bromine dropwise to the stirred solution. Maintain the temperature below 10°C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours, monitoring the disappearance of the bromine color.

  • Quench the reaction by adding saturated sodium bisulfite solution dropwise until the orange color of excess bromine is completely discharged.

  • Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic extracts and wash successively with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Mechanistic Considerations

The reaction mechanism for both pathways involves the formation of a key intermediate, the bromonium ion. The choice of brominating agent influences how this intermediate is generated.

Figure 2. Generalized mechanism for bromohydrin formation.

Conclusion

The synthesis of this compound can be effectively achieved using either N-Bromosuccinimide or molecular bromine. The choice of reagent should be guided by the specific requirements of the synthesis.

  • For laboratory-scale synthesis, teaching purposes, and situations where safety and ease of handling are paramount, NBS is the superior choice. The solid nature of NBS and the simple workup procedure make it a more convenient and less hazardous option.

  • For large-scale industrial production where cost-effectiveness and atom economy are critical, molecular bromine may be preferred. However, this route necessitates robust safety protocols and specialized equipment to handle the hazardous nature of liquid bromine.

Ultimately, a thorough risk assessment and consideration of the scale of the reaction will enable researchers and drug development professionals to select the most appropriate method for their needs.

A Comparative Guide to the Synthesis of Functionalized Sulfolanes: Exploring Alternatives to 3-Bromo-4-hydroxysulfolane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the sulfolane scaffold is a valuable pharmacophore. Its unique physicochemical properties, including high polarity and metabolic stability, make it an attractive component in the design of novel therapeutics. While 3-Bromo-4-hydroxysulfolane has served as a key building block for introducing functionality to this saturated heterocyclic system, a range of alternative synthetic strategies offer distinct advantages in terms of accessibility, stereochemical control, and the diversity of achievable derivatives. This guide provides an objective comparison of prominent alternatives, supported by experimental data and detailed protocols to facilitate their implementation in the laboratory.

This comparison focuses on two primary alternative starting materials for the synthesis of functionalized sulfolanes: 3-sulfolene and 3,4-epoxysulfolane . These compounds provide versatile platforms for introducing a variety of functional groups onto the sulfolane ring through different chemical transformations.

Alternative 1: Functionalization of 3-Sulfolene

3-Sulfolene, also known as butadiene sulfone, is a readily available crystalline solid that serves as a stable precursor to 1,3-butadiene.[1] Its double bond and acidic α-protons offer two primary avenues for functionalization before reduction to the corresponding sulfolane.

Alkylation via Deprotonation

The electron-withdrawing nature of the sulfone group significantly increases the acidity of the protons at the C2 and C5 positions, enabling deprotonation with a suitable base to form a nucleophilic anion. This anion can then be reacted with various electrophiles to introduce substituents.[2]

A common approach involves a one-pot, multi-alkylation of 3-sulfolene. The degree of alkylation can be controlled by varying the stoichiometry of the base and the alkylating agent. Typically, the deprotonation and subsequent alkylation occur sequentially at the C2, C5, C2, and C5 positions.[3]

Experimental Protocol: Synthesis of 2,5-Dimethyl-3-sulfolene

A representative procedure for the dialkylation of 3-sulfolene is the synthesis of 2,5-dimethyl-3-sulfolene.

  • Materials: 3-sulfolene, n-butyllithium (n-BuLi), methyl iodide (CH₃I), tetrahydrofuran (THF), diethyl ether, saturated aqueous ammonium chloride (NH₄Cl), saturated aqueous sodium chloride (NaCl), anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • A solution of 3-sulfolene (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

    • n-Butyllithium (2.2 eq) is added dropwise, and the resulting mixture is stirred at -78 °C for 30 minutes.

    • Methyl iodide (2.2 eq) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred for 12 hours.

    • The reaction is quenched by the addition of saturated aqueous NH₄Cl.

    • The aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with saturated aqueous NaCl, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford 2,5-dimethyl-3-sulfolene.

Electrophilic Halogenation and Subsequent Nucleophilic Substitution

Another strategy involves the electrophilic addition of halogens to the double bond of 3-sulfolene, followed by nucleophilic substitution to introduce functionality.

Alternative 2: Ring-Opening of 3,4-Epoxysulfolane

3,4-Epoxysulfolane is a key intermediate for the synthesis of cis- and trans-3,4-disubstituted sulfolanes, particularly vicinal amino alcohols, which are of significant interest in medicinal chemistry.[3][4] The epoxide ring is susceptible to nucleophilic attack, leading to a variety of functionalized products with defined stereochemistry.

The aminolysis of 3,4-epoxysulfolane, for instance, can be performed with various amines to yield the corresponding β-amino alcohols. However, in aqueous media, the reaction can lead to a complex mixture of products.[4][5]

Experimental Protocol: Synthesis of cis-3-Amino-4-hydroxysulfolane

The following is a method for the synthesis of the simplest cis-amino alcohol from 3,4-epoxysulfolane.[5]

  • Materials: 3,4-epoxysulfolane, aqueous ammonia, 1,4-dioxane.

  • Procedure:

    • A solution of 3,4-epoxysulfolane (1.0 eq) in 1,4-dioxane is treated with an excess of aqueous ammonia.

    • The reaction mixture is stirred at room temperature for a specified period (e.g., 24-48 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure.

    • The residue is purified by crystallization or column chromatography to yield stereochemically pure cis-3-amino-4-hydroxysulfolane.

Comparative Data

The following table summarizes key comparative aspects of the discussed alternatives. It is important to note that yields are highly dependent on the specific substrate and reaction conditions.

Starting Material Synthetic Strategy Key Reagents Typical Products Reported Yields Advantages Disadvantages
This compoundNucleophilic SubstitutionAmines, Thiols, etc.3-substituted-4-hydroxysulfolanesVariableDirect introduction of functionality at C3.Limited to substitution at one position; starting material may require multi-step synthesis.[6]
3-SulfoleneAlkylation via DeprotonationStrong base (e.g., n-BuLi), Alkyl halidesMono- or poly-alkylated sulfolenesUp to 90% for dialkylationReadily available starting material; allows for multiple alkylations.[3]Requires strong bases and anhydrous conditions; subsequent reduction to sulfolane is necessary.
3,4-EpoxysulfolaneEpoxide Ring-OpeningAmines, Water, etc.cis- or trans-3,4-disubstituted sulfolanes (e.g., amino alcohols)42% for cis-3-amino-4-hydroxysulfolane[5]Provides access to 3,4-disubstituted sulfolanes with stereochemical control.The starting epoxide may require synthesis; aqueous reactions can lead to product mixtures.[4]

Visualizing the Synthetic Pathways

The following diagrams illustrate the general synthetic workflows for the discussed alternatives.

G cluster_0 Alkylation of 3-Sulfolene 3-Sulfolene 3-Sulfolene Deprotonation Deprotonation 3-Sulfolene->Deprotonation Base (e.g., n-BuLi) Sulfolene Anion Sulfolene Anion Deprotonation->Sulfolene Anion Alkylation Alkylation Sulfolene Anion->Alkylation Electrophile (e.g., R-X) Functionalized 3-Sulfolene Functionalized 3-Sulfolene Alkylation->Functionalized 3-Sulfolene Reduction Reduction Functionalized 3-Sulfolene->Reduction e.g., H₂, Catalyst Functionalized Sulfolane_A Functionalized Sulfolane_A Reduction->Functionalized Sulfolane_A G cluster_1 Ring-Opening of 3,4-Epoxysulfolane 3,4-Epoxysulfolane 3,4-Epoxysulfolane Nucleophilic Attack Nucleophilic Attack 3,4-Epoxysulfolane->Nucleophilic Attack Nucleophile (e.g., R₂NH) Functionalized Sulfolane_B Functionalized Sulfolane_B Nucleophilic Attack->Functionalized Sulfolane_B

References

Comparative analysis of different synthetic routes to 3-Bromo-4-hydroxysulfolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of synthetic pathways to a key sulfolane derivative, offering insights into efficiency, reaction conditions, and product characteristics.

This guide provides a comprehensive comparative analysis of two primary synthetic routes to 3-Bromo-4-hydroxysulfolane, a valuable building block in medicinal chemistry and organic synthesis. The selection of an appropriate synthetic strategy is critical for efficiency, cost-effectiveness, and achieving desired product specifications. This document outlines the key methodologies, presents available experimental data in a comparative format, and provides detailed protocols to assist researchers in making informed decisions for their synthetic endeavors.

At a Glance: Comparison of Synthetic Routes

The synthesis of this compound is predominantly achieved through two distinct chemical transformations: the electrophilic bromination of 4-hydroxysulfolane and the bromohydrination of 2,5-dihydrothiophene-1,1-dioxide. Each route offers a unique set of advantages and disadvantages in terms of starting material availability, reaction conditions, and potential for scale-up.

ParameterRoute 1: Bromination of 4-Hydroxysulfolane Route 2: Addition to 2,5-dihydrothiophene-1,1-dioxide
Starting Material 4-Hydroxysulfolane2,5-dihydrothiophene-1,1-dioxide (Sulfolene)
Key Reagents N-Bromosuccinimide (NBS) or BromineN-Bromosuccinimide (NBS), Water
Solvent Dichloromethane or other suitable organic solventWater
Reaction Temperature Low temperaturesBoiling water bath (100 °C)
Reaction Time Not specified in available literature1 hour
Reported Yield Not specified in available literatureNot specified in available literature
Purity Typically requires purificationRequires recrystallization
Stereochemistry Produces a mixture of diastereomersResults in the trans isomer

Synthetic Pathways and Methodologies

The two primary routes for the synthesis of this compound are detailed below, including their underlying chemical principles and experimental considerations.

Route 1: Electrophilic Bromination of 4-Hydroxysulfolane

This synthetic approach involves the direct bromination of the saturated sulfolane ring of 4-hydroxysulfolane.[1] The reaction proceeds via an electrophilic substitution mechanism where a brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, is used to introduce a bromine atom onto the carbon backbone.

The reaction is typically conducted in a suitable organic solvent, like dichloromethane, at low temperatures to control the reactivity and minimize the formation of side products.[1] The hydroxyl group present on the starting material can influence the regioselectivity of the bromination.

4-Hydroxysulfolane 4-Hydroxysulfolane Product This compound 4-Hydroxysulfolane->Product Electrophilic Bromination Brominating_Agent NBS or Br2 Brominating_Agent->Product Solvent Dichloromethane (Low Temperature) Solvent->Product

Diagram 1. Synthetic workflow for the bromination of 4-Hydroxysulfolane.
Route 2: Addition Reaction to 2,5-dihydrothiophene-1,1-dioxide

This alternative and well-documented route utilizes the unsaturated precursor, 2,5-dihydrothiophene-1,1-dioxide, commonly known as sulfolene.[2] The synthesis proceeds through an electrophilic addition of hypobromous acid (HOBr) across the double bond of the sulfolene ring. The HOBr is conveniently generated in situ from the reaction of N-bromosuccinimide (NBS) with water, which also serves as the reaction solvent.[2]

This method is noted for its "green" aspects, as it avoids the use of hazardous elemental bromine and employs water as a benign solvent.[2] The reaction mechanism involves the formation of a cyclic bromonium ion intermediate, followed by nucleophilic attack by a water molecule.[2] This sequence results in the trans stereochemistry of the bromo and hydroxyl groups in the final product.[2]

Sulfolene 2,5-dihydrothiophene- 1,1-dioxide Intermediate Cyclic Bromonium Ion Sulfolene->Intermediate Electrophilic Attack Reagents NBS, H2O Reagents->Intermediate Product trans-3-Bromo-4-hydroxysulfolane Intermediate->Product Nucleophilic Attack by H2O

References

Structural validation of 3-Bromo-4-hydroxysulfolane using 1H NMR spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Principles of ¹H NMR in Sulfolane Structure Elucidation

¹H NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For sulfolane derivatives, ¹H NMR is instrumental in determining the substitution pattern and stereochemistry of the five-membered ring. The key parameters obtained from a ¹H NMR spectrum are:

  • Chemical Shift (δ): The position of a signal in the spectrum, measured in parts per million (ppm), indicates the electronic environment of the proton. Protons near electronegative atoms or functional groups are "deshielded" and appear at a higher chemical shift (downfield).

  • Integration: The area under a signal is proportional to the number of protons it represents.

  • Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) is due to the magnetic influence of neighboring protons. The n+1 rule is often used, where n is the number of equivalent neighboring protons.

  • Coupling Constant (J): The distance between the peaks in a multiplet, measured in Hertz (Hz), provides information about the dihedral angle between coupled protons and thus the stereochemistry of the molecule.

Comparative ¹H NMR Data

The following table summarizes the available ¹H NMR data for sulfolane and 3-methylsulfolane. This data serves as a baseline for predicting the spectrum of 3-Bromo-4-hydroxysulfolane.

CompoundProtonChemical Shift (δ, ppm)Multiplicity
Sulfolane H2 / H5~3.0Triplet
H3 / H4~2.2Quintet
3-Methylsulfolane H22.9 - 3.2Multiplet
H3~2.5Multiplet
H41.8 - 2.2Multiplet
H52.9 - 3.2Multiplet
CH₃~1.2Doublet

Predicted ¹H NMR for this compound:

Based on the structure of this compound, we can predict the following characteristics for its ¹H NMR spectrum:

  • The protons on the carbon atoms bearing the bromine (C3) and hydroxyl (C4) groups (H3 and H4) would be significantly shifted downfield compared to the unsubstituted sulfolane. The electronegativity of bromine and oxygen would cause this deshielding.

  • The protons on the carbons adjacent to the sulfonyl group (H2 and H5) would also be downfield, similar to sulfolane.

  • The presence of two chiral centers at C3 and C4 would lead to a more complex spectrum with distinct signals for each proton, assuming a specific stereoisomer (e.g., trans).

  • The coupling constants between H3 and H4, and between these protons and their neighbors on C2 and C5, would be crucial for determining the relative stereochemistry (cis or trans) of the bromo and hydroxyl groups.

Experimental Protocols

A standard protocol for obtaining a ¹H NMR spectrum of a sulfolane derivative is as follows:

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified sulfolane derivative.
  • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O, depending on the compound's solubility) in a clean, dry NMR tube.
  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

2. NMR Spectrometer Setup:

  • The data should be acquired on a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher for better signal dispersion.
  • The spectrometer should be locked onto the deuterium signal of the solvent.
  • The sample should be shimmed to optimize the magnetic field homogeneity and obtain sharp signals.

3. Data Acquisition:

  • A standard one-dimensional ¹H NMR experiment is typically performed.
  • Key acquisition parameters to be set include the spectral width, number of scans, relaxation delay, and pulse width.
  • For complex molecules, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to aid in the assignment of protons and their correlations.

Workflow and Logic Diagrams

The following diagrams illustrate the logical workflow for structural validation and the key signaling pathways in ¹H NMR spectroscopy.

structural_validation_workflow cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_interpretation Structural Interpretation Sample Purified Compound Dissolution Dissolve in Deuterated Solvent Sample->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer Acquisition 1D ¹H NMR Acquisition Transfer->Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis Processing->Analysis ChemShift Chemical Shift Analysis Analysis->ChemShift Integration Integration Analysis->Integration Multiplicity Multiplicity Analysis Analysis->Multiplicity Coupling Coupling Constant Analysis Analysis->Coupling Structure Structure Elucidation ChemShift->Structure Integration->Structure Multiplicity->Structure Coupling->Structure

Caption: Workflow for Structural Validation using ¹H NMR.

nmr_signaling_pathway cluster_nucleus Atomic Nucleus cluster_field External Magnetic Field (B₀) cluster_rf Radiofrequency Pulse cluster_relaxation Relaxation cluster_signal Signal Detection Proton Proton (Spin ½) Alignment Spin Alignment (α and β states) Proton->Alignment Placed in B₀ Excitation Excitation Alignment->Excitation RF Pulse Applied Relaxation Relaxation & FID Excitation->Relaxation Spins Return to Equilibrium Detection NMR Signal Relaxation->Detection Signal Induced

Caption: Simplified ¹H NMR Signaling Pathway.

Conclusion

The structural validation of this compound via ¹H NMR spectroscopy relies on a comparative approach. By understanding the fundamental ¹H NMR spectra of sulfolane and its simple derivatives, researchers can effectively predict and interpret the more complex spectrum of a substituted analog. The analysis of chemical shifts, integration, multiplicities, and coupling constants will provide the necessary information to confirm the successful synthesis and determine the stereochemistry of this compound and other novel sulfolane-based compounds, which are of significant interest in medicinal chemistry and materials science.

Interpreting the 13C NMR Spectrum of 3-Bromo-4-hydroxysulfolane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) spectrum of 3-Bromo-4-hydroxysulfolane. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document focuses on a detailed prediction of the spectral data based on established principles of NMR spectroscopy and comparison with analogous structures. This guide also outlines a general experimental protocol for acquiring such spectra and includes visualizations to aid in understanding the spectral interpretation.

Predicted 13C NMR Spectral Data of this compound

The chemical structure of this compound is presented below, with carbon atoms numbered for clear assignment in the subsequent NMR data table. The predictions for chemical shifts (δ) are given in parts per million (ppm).

Molecular Structure for NMR Assignment:

Molecular structure of this compound with atom numbering for NMR assignments.

Caption: Molecular structure of this compound with carbon numbering for 13C NMR assignments.

The interpretation of the 13C NMR spectrum involves predicting the chemical shift of each carbon atom based on its chemical environment. The sulfone group (SO₂) is strongly electron-withdrawing, which deshields the adjacent carbon atoms (C2 and C5), causing them to appear at a higher chemical shift (downfield). The bromine and hydroxyl substituents also have significant effects on the chemical shifts of the carbons to which they are attached (C3 and C4) and the adjacent carbons.

Comparison of Predicted 13C NMR Chemical Shifts

The following table summarizes the predicted 13C NMR chemical shifts for this compound and compares them with the experimental data for the parent compound, sulfolane. The predicted values for 3-hydroxysulfolane and 3-bromosulfolane are also included to illustrate the incremental effects of the substituents.

CompoundC2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)
Sulfolane (Experimental)51.522.522.551.5
3-Hydroxysulfolane (Predicted)~58~68~30~50
3-Bromosulfolane (Predicted)~55~45~35~50
This compound (Predicted) ~56 ~50 ~72 ~59

Note: The chemical shifts for the substituted sulfolanes are predicted based on additive substituent effects and may vary from experimental values.

Logical Workflow for Spectral Interpretation

The process of assigning the peaks in the 13C NMR spectrum of this compound to the specific carbon atoms in the molecule follows a logical progression. This workflow is visualized in the diagram below.

G cluster_input Input Data cluster_analysis Spectral Analysis cluster_assignment Peak Assignment cluster_output Final Interpretation mol_structure Molecular Structure of This compound num_signals Identify Number of Signals (Expect 4 unique carbons) mol_structure->num_signals c13_spectrum Predicted 13C NMR Spectrum c13_spectrum->num_signals chem_shifts Analyze Chemical Shifts (ppm) num_signals->chem_shifts substituent_effects Consider Substituent Effects (-SO₂, -Br, -OH) chem_shifts->substituent_effects assign_c2_c5 Assign C2 and C5 (Adjacent to -SO₂ group, highest chemical shifts) substituent_effects->assign_c2_c5 assign_c4 Assign C4 (Attached to -OH group, downfield shift) substituent_effects->assign_c4 assign_c3 Assign C3 (Attached to -Br group, downfield shift) substituent_effects->assign_c3 final_assignment Final Peak Assignments assign_c2_c5->final_assignment assign_c4->final_assignment assign_c3->final_assignment

Caption: Workflow for interpreting the 13C NMR spectrum.

Experimental Protocol for 13C NMR Spectroscopy

The following is a general protocol for the acquisition of a 13C NMR spectrum of a small organic molecule like this compound.

1. Sample Preparation:

  • Sample Purity: Ensure the sample is of high purity to avoid signals from impurities.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample and has a known chemical shift for reference. For this compound, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) are suitable choices.

  • Concentration: Prepare a solution with a concentration of 20-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • NMR Tube: Use a clean, dry, and high-quality 5 mm NMR tube. Transfer the solution to the NMR tube and cap it.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Tuning and Locking: The spectrometer is tuned to the 13C frequency, and the field is locked onto the deuterium signal of the solvent.

  • Shimming: The magnetic field homogeneity is optimized by shimming to obtain sharp and symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30) is typically used.

    • Spectral Width: Set a spectral width that covers the expected range of chemical shifts (e.g., 0-220 ppm).

    • Number of Scans: A sufficient number of scans (typically several hundred to thousands) should be acquired to achieve an adequate signal-to-noise ratio, as 13C has a low natural abundance.

    • Relaxation Delay: A relaxation delay (D1) of 1-2 seconds is generally used.

3. Data Processing:

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

  • Phasing and Baseline Correction: The spectrum is phased to have all peaks in the positive absorptive mode, and the baseline is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm or CDCl₃ at 77.16 ppm).

  • Peak Picking: The chemical shifts of all observed peaks are identified and recorded.

By following this comprehensive guide, researchers can effectively predict, acquire, and interpret the 13C NMR spectrum of this compound, facilitating its characterization and use in further research and development.

A Comparative Analysis of the FTIR Spectrum of 3-Bromo-4-hydroxysulfolane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the Fourier-Transform Infrared (FTIR) spectrum of 3-Bromo-4-hydroxysulfolane, offering a comparative perspective against structurally related alternatives. Tailored for researchers, scientists, and professionals in drug development, this document outlines the key spectral features, experimental protocols, and a systematic workflow for analysis.

Introduction to FTIR Spectroscopy in Drug Development

FTIR spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. By measuring the absorption of infrared radiation, an FTIR spectrum provides a unique molecular "fingerprint." In drug development, this technique is invaluable for structural elucidation, purity assessment, and monitoring of chemical reactions. This compound, a heterocyclic compound, possesses several functional groups whose characteristic vibrations can be precisely identified using FTIR spectroscopy.

Comparative Spectral Analysis

The FTIR spectrum of this compound is characterized by the presence of hydroxyl (-OH), sulfonyl (S=O), carbon-sulfur (C-S), and carbon-bromine (C-Br) functional groups. For a comprehensive understanding, its spectrum is best compared with simpler, related structures such as sulfolane and 3-hydroxysulfolane. While the precise peak positions and intensities can vary based on the specific molecular environment and sample preparation, a qualitative and quantitative comparison reveals key structural differences.

Table 1: Comparison of Characteristic FTIR Absorption Bands

Functional GroupThis compound (Expected, cm⁻¹)Sulfolane (Alternative 1, cm⁻¹)3-Hydroxysulfolane (Alternative 2, cm⁻¹)Vibrational Mode
O-H~3400 (broad)N/A~3450 (broad)Stretching
C-H~2950, ~2870~2980, ~2900~2960, ~2880Stretching
S=O~1320 (asymmetric), ~1130 (symmetric)~1300 (asymmetric), ~1120 (symmetric)~1310 (asymmetric), ~1125 (symmetric)Stretching
C-S~880~890~885Stretching
C-Br~650N/AN/AStretching
C-O~1050N/A~1060Stretching

Note: The data for this compound is based on expected values derived from typical functional group absorption regions and spectral data of similar compounds. The data for sulfolane and 3-hydroxysulfolane are representative values from spectral databases.

The distinguishing features in the spectrum of this compound are the broad O-H stretching band around 3400 cm⁻¹, indicative of the hydroxyl group, and the C-Br stretching vibration, which is expected to appear in the lower frequency region, typically around 650 cm⁻¹. The presence of the sulfonyl group is confirmed by strong, characteristic asymmetric and symmetric stretching bands around 1320 cm⁻¹ and 1130 cm⁻¹, respectively.

Experimental Protocol: FTIR Spectroscopy via KBr Pellet Method

The following protocol details the steps for acquiring an FTIR spectrum of a solid sample, such as this compound, using the potassium bromide (KBr) pellet technique.

Materials and Equipment:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Hydraulic Press

  • Pellet Die Set

  • Agate Mortar and Pestle

  • Spectroscopic Grade Potassium Bromide (KBr), dried

  • Analytical Balance

  • Spatula

  • Sample of this compound

Procedure:

  • Sample Preparation: Dry the spectroscopic grade KBr in an oven at 110°C for at least 2 hours to remove any adsorbed moisture. Allow it to cool to room temperature in a desiccator.

  • Grinding and Mixing: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr. Transfer both to the agate mortar. Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The grinding action should be thorough to ensure the sample is well dispersed within the KBr matrix.

  • Pellet Formation: Assemble the pellet die. Carefully transfer the powdered mixture into the die collar, ensuring an even distribution. Place the plunger into the collar and gently tap it to level the powder.

  • Pressing: Place the die set into the hydraulic press. Apply pressure gradually up to 8-10 tons and hold for 1-2 minutes. This will cause the KBr to flow and form a transparent or translucent pellet.

  • Pellet Removal: Carefully release the pressure and remove the die set from the press. Disassemble the die to retrieve the KBr pellet. A good quality pellet should be thin and transparent.

  • Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet or an empty beam should be recorded and subtracted from the sample spectrum to correct for atmospheric and instrumental interferences.

Workflow for FTIR Spectral Analysis

The logical flow of analyzing an FTIR spectrum to identify a compound like this compound is illustrated below. This process involves acquiring the spectrum, identifying characteristic peaks, and comparing them to known values and alternative compounds.

FTIR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis cluster_report Reporting Sample Obtain this compound Grind Grind Sample with KBr Sample->Grind KBr Dry Spectroscopic Grade KBr KBr->Grind Press Press into a Pellet Grind->Press FTIR Run FTIR Spectrometer Press->FTIR Background Acquire Background Spectrum FTIR->Background SampleSpec Acquire Sample Spectrum FTIR->SampleSpec Process Process Spectrum (Baseline Correction, etc.) Background->Process SampleSpec->Process Identify Identify Peak Frequencies Process->Identify Assign Assign Peaks to Functional Groups Identify->Assign Compare Compare with Reference Spectra Assign->Compare Table Create Comparison Table Compare->Table Conclusion Draw Conclusions on Structure Table->Conclusion FTIR_Signaling_Pathway IR_Source Infrared Radiation Source Molecule This compound (Sample) IR_Source->Molecule Irradiation Vibrations Molecular Vibrations (Stretching, Bending) Molecule->Vibrations Energy Absorption at Specific Frequencies Detector FTIR Detector Molecule->Detector Transmitted Radiation Spectrum FTIR Spectrum (Absorbance vs. Wavenumber) Detector->Spectrum Data Processing (Fourier Transform)

A Comparative Study of the Biological Activity of 3-Bromo-4-hydroxysulfolane Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a framework for the comparative analysis of the biological activity of 3-Bromo-4-hydroxysulfolane derivatives. Due to the limited availability of direct experimental data on this specific class of compounds in publicly accessible literature, this document outlines potential biological activities based on structurally related molecules and furnishes detailed, adaptable experimental protocols for their evaluation.

The sulfolane scaffold is a key structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The introduction of a bromine atom and a hydroxyl group to the sulfolane ring, as in this compound, is anticipated to modulate its physicochemical properties and biological activity. Brominated organic compounds, in particular, have demonstrated significant potential in drug discovery, with known anticancer and enzyme-inhibiting activities.[3][4]

This guide presents a structured approach to assessing the biological potential of novel this compound derivatives, focusing on anticancer and enzyme inhibition assays.

Hypothetical Comparative Data

To illustrate how data for a series of this compound derivatives could be presented, the following tables provide a template for summarizing key quantitative metrics. These tables should be populated with experimental data as it is generated.

Table 1: Cytotoxicity of this compound Derivatives against Various Cancer Cell Lines

Compound IDDerivative SubstitutionIC50 (µM) vs. HCT-116IC50 (µM) vs. MDA-MB-231IC50 (µM) vs. K562Selectivity Index (SI)*
BH-001 UnsubstitutedData PointData PointData PointData Point
BH-002 Substitution 1Data PointData PointData PointData Point
BH-003 Substitution 2Data PointData PointData PointData Point
BH-004 Substitution 3Data PointData PointData PointData Point
Doxorubicin Positive ControlData PointData PointData PointData Point

*Selectivity Index (SI) is calculated as the ratio of the IC50 value for a non-cancerous cell line (e.g., Balb/3T3) to the IC50 value for a cancer cell line.

Table 2: Enzyme Inhibitory Activity of this compound Derivatives

Compound IDDerivative SubstitutionTarget EnzymeIC50 (µM)
BH-001 UnsubstitutedEnzyme 1Data Point
BH-002 Substitution 1Enzyme 1Data Point
BH-003 Substitution 2Enzyme 1Data Point
BH-004 Substitution 3Enzyme 1Data Point
Staurosporine Positive ControlEnzyme 1Data Point

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted for the specific this compound derivatives being tested.

Protocol 1: MTT Assay for Cytotoxicity

Objective: To determine the concentration of a compound that inhibits the growth of a cell population by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., HCT-116, MDA-MB-231, K562) and a non-cancerous cell line (e.g., Balb/3T3)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of the test compounds and positive control (e.g., doxorubicin) in the growth medium. The final concentration of DMSO should not exceed 0.5%.

  • After 24 hours, replace the medium with 100 µL of fresh medium containing the various concentrations of the test compounds. Include wells with untreated cells as a negative control.

  • Incubate the plates for 48 hours at 37°C.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using a dose-response curve fitting software.

Protocol 2: In Vitro Kinase Inhibition Assay

Objective: To determine the concentration of a compound that inhibits the activity of a specific kinase by 50% (IC50).

Materials:

  • Recombinant kinase (e.g., a specific receptor tyrosine kinase)

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Kinase buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • Add the test compounds to the wells of a 384-well plate.

  • Add the kinase and substrate solution to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using the detection reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 values.

Visualizations

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a hypothetical signaling pathway that could be investigated.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanism of Action Studies synthesis Synthesis of This compound Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cytotoxicity Cytotoxicity Screening (MTT Assay) characterization->cytotoxicity enzyme Enzyme Inhibition Screening characterization->enzyme apoptosis Apoptosis Assays (e.g., Annexin V) cytotoxicity->apoptosis cell_cycle Cell Cycle Analysis cytotoxicity->cell_cycle pathway Signaling Pathway Analysis (Western Blot) enzyme->pathway

Caption: Experimental workflow for the biological evaluation of novel compounds.

apoptosis_pathway compound This compound Derivative rtk Receptor Tyrosine Kinase (RTK) compound->rtk Inhibition pi3k PI3K rtk->pi3k akt Akt pi3k->akt bad Bad akt->bad Inhibition bcl2 Bcl-2 bad->bcl2 Inhibition cytochrome_c Cytochrome c Release bcl2->cytochrome_c Inhibition caspase9 Caspase-9 cytochrome_c->caspase9 caspase3 Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A hypothetical signaling pathway illustrating potential anti-cancer mechanisms.

References

The Sulfolane Scaffold in Drug Discovery: A Comparative Look at 3-Bromo-4-hydroxysulfolane and its Bioisosteric Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate molecular building blocks is a critical step in the design of novel therapeutics. The five-membered sulfolane ring, a saturated heterocyclic scaffold, offers a unique combination of properties, including high polarity and metabolic stability, making it an attractive moiety in medicinal chemistry.[1] This guide provides a comparative overview of the efficacy of 3-Bromo-4-hydroxysulfolane and its bioisosteric analogs, supported by available experimental data and detailed methodologies.

The strategic incorporation of building blocks like this compound can significantly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to optimize these properties.[2][3] This guide will explore the sulfolane scaffold in the context of its common bioisosteres: thiophene, furan, and pyrrole.

Comparative Efficacy: A Look at Anticancer Activity

Direct comparative studies detailing the efficacy of this compound against its bioisosteres are limited in publicly available literature. However, by compiling data from various studies on derivatives of sulfolane and its common bioisosteres, we can gain insight into their potential as anticancer agents. The following table summarizes the cytotoxic activity (IC50 values) of various derivatives against different cancer cell lines.

Disclaimer: The data presented in this table is a compilation from multiple independent studies and is intended for illustrative purposes only. It does not represent a direct head-to-head comparison under identical experimental conditions.

Building BlockDerivativeCancer Cell LineIC50 (µM)Reference
Sulfolane Sulfolane derivative 7b--[4]
Sulfolane derivative 7c--[4]
Thiophene (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-oneB16F10 (Melanoma)2.5[5]
Thiophene-based combretastatin analogue 8Leukemia MV4-110.044[5]
Thiophene-based combretastatin analogue 12Leukemia MV4-110.047[5]
Furan Furan-based VEGFR-2 inhibitor 7bMCF-7 (Breast)6.72[6]
Furan-based VEGFR-2 inhibitor 7bHT-29 (Colon)8.51[6]
Furan-based tubulin polymerization inhibitor 4MCF-7 (Breast)-[7]
Furan-based tubulin polymerization inhibitor 7MCF-7 (Breast)-[7]
Pyrrole Pyrrole derivative 4aE. coliMIC = 11.31 µg/mL[8]
Pyrrole derivative 4dS. typhimuriumMIC = 19.24 µg/mL[8]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of biological data, detailed experimental protocols are essential. Below is a standard protocol for determining the cytotoxic activity of a compound using the MTT assay, a common method in anticancer drug screening.

MTT Assay for Cytotoxicity Screening

1. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

2. Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compound (e.g., this compound or its analogs) dissolved in DMSO

  • Microplate reader

3. Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing Molecular Design and Biological Pathways

Bioisosteric Replacement Strategy

The following diagram illustrates the concept of bioisosteric replacement, where the sulfolane ring can be substituted with other five-membered heterocyclic rings like thiophene, furan, or pyrrole to modulate the properties of a lead compound.

G Bioisosteric Replacement of the Sulfolane Scaffold cluster_0 Lead Compound cluster_1 Bioisosteric Analogs Sulfolane Sulfolane (Core Scaffold) Thiophene Thiophene Sulfolane->Thiophene Replacement Furan Furan Sulfolane->Furan Replacement Pyrrole Pyrrole Sulfolane->Pyrrole Replacement

Caption: Bioisosteric replacement of the sulfolane ring.

General Drug Discovery Workflow

This diagram outlines a typical workflow in drug discovery, starting from the selection of building blocks to the identification of a lead compound.

G Drug Discovery Workflow A Building Block Selection (e.g., this compound) B Library Synthesis (Combinatorial Chemistry) A->B C High-Throughput Screening (e.g., MTT Assay) B->C D Hit Identification C->D E Lead Optimization (Structure-Activity Relationship) D->E F Lead Compound E->F

Caption: A simplified drug discovery workflow.

Generic Kinase Signaling Pathway

Many anticancer drugs target kinase signaling pathways, which are often dysregulated in cancer cells. This diagram illustrates a simplified kinase signaling cascade.

G Generic Kinase Signaling Pathway cluster_0 Cell Membrane Receptor Receptor Tyrosine Kinase Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Proliferation Cell Proliferation TranscriptionFactor->Proliferation Promotes

Caption: A simplified kinase signaling pathway.

References

A Comparative Guide to the Synthesis of 3-Bromo-4-hydroxysulfolane: An In-depth Analysis of Cost-Effectiveness

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 3-Bromo-4-hydroxysulfolane is a valuable building block in medicinal chemistry, and selecting the most cost-effective synthesis route is a critical decision. This guide provides a detailed comparison of the primary methods for synthesizing this compound, with a focus on experimental data, cost-effectiveness, and scalability.

Three principal methodologies for the synthesis of this compound have been identified:

  • Chemical Synthesis via Bromination of 4-Hydroxysulfolane: This approach involves the direct bromination of 4-hydroxysulfolane using either elemental bromine (Br₂) or N-bromosuccinimide (NBS) as the brominating agent.[1]

  • Chemical Synthesis via Halohydrin Formation: This method utilizes the addition of hypobromous acid (HOBr), typically generated in situ from N-bromosuccinimide in an aqueous medium, to 2,5-dihydrothiophene-1,1-dioxide.

  • Biocatalytic Synthesis: This enzymatic approach employs haloperoxidase enzymes to catalyze the bromohydroxylation of a suitable precursor.

Comparative Analysis of Synthesis Methods

To facilitate a clear comparison, the following table summarizes the key quantitative data for each synthesis method.

ParameterChemical Synthesis (Bromination of 4-Hydroxysulfolane)Chemical Synthesis (Addition to 2,5-dihydrothiophene-1,1-dioxide)Biocatalytic Synthesis
Starting Material(s) 4-Hydroxysulfolane, Bromine or NBS2,5-dihydrothiophene-1,1-dioxide, NBS3,4-Dihydrothiophene dioxide or Levulinic acid derivatives
Key Reagents Bromine or N-BromosuccinimideN-Bromosuccinimide, WaterHaloperoxidase enzyme (e.g., from E. coli or P. putida), Bromide source, Oxidant (e.g., H₂O₂)
Typical Yield Data not available in reviewed literatureHigh (qualitative)65-75%
Reaction Time Data not available in reviewed literatureApproximately 1 hour24-48 hours
Reaction Temperature Low temperaturesBoiling water bath (100 °C)25-30 °C
Purification Method RecrystallizationRecrystallization from hot waterStandard enzymatic reaction work-up
Enantioselectivity Achiral productAchiral productHigh (88-92% ee)

Cost-Effectiveness Evaluation

The cost-effectiveness of each method is determined by a combination of factors including the price of raw materials, reaction yield, energy consumption, and the complexity of purification.

Starting Material/ReagentSupplierPrice (USD)Quantity
2,5-dihydrothiophene-1,1-dioxideCymitQuimica€93.00 (~$100)100 g
N-Bromosuccinimide (NBS)Sigma-Aldrich$172.001 kg
BromineBusinessAnalytiq~$2.67/kg (Global Average, Dec 2025)per kg

The chemical synthesis via addition to 2,5-dihydrothiophene-1,1-dioxide appears to be a cost-effective option for laboratory-scale synthesis due to the relatively low cost of the starting material and NBS, coupled with a simple procedure and high qualitative yield. The use of water as a solvent is also a significant advantage in terms of cost and environmental impact.

The direct bromination of 4-hydroxysulfolane could be cost-effective if the starting material is readily available at a low price. However, the use of elemental bromine presents significant safety and handling challenges, which can increase operational costs.

The biocatalytic route, while offering the significant advantage of high enantioselectivity, currently appears to be more suitable for the synthesis of chiral compounds where the added value of enantiopurity justifies the potentially higher costs associated with enzyme production and longer reaction times. The scalability of biocatalytic processes is a rapidly advancing field, and for large-scale industrial production, this method could become more competitive.

Experimental Protocols

Chemical Synthesis: Addition of HOBr to 2,5-dihydrothiophene-1,1-dioxide

This protocol is adapted from a procedure for the synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide.

Materials:

  • 2,5-dihydrothiophene-1,1-dioxide

  • N-bromosuccinimide (NBS)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, combine 2,5-dihydrothiophene-1,1-dioxide and N-bromosuccinimide in a 1:1.5 molar ratio.

  • Add a minimal amount of deionized water to form a slurry.

  • Attach a reflux condenser and place the flask in a water bath on a magnetic stirrer.

  • Heat the mixture to boiling and maintain reflux for 1 hour.

  • After 1 hour, remove the heat source and allow the flask to cool to room temperature.

  • Cool the flask further in an ice bath to promote crystallization.

  • Collect the crystalline product by suction filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold deionized water.

  • Purify the crude product by recrystallization from a minimum amount of hot deionized water.

  • Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Collect the purified crystals by suction filtration, wash with a small amount of ice-cold deionized water, and dry thoroughly.

Biocatalytic Synthesis: Enzymatic Bromohydroxylation

The following is a generalized protocol based on reported biocatalytic systems.[1]

Materials:

  • Substrate (e.g., 3,4-Dihydrothiophene dioxide)

  • Haloperoxidase enzyme (e.g., from a recombinant E. coli strain)

  • Potassium bromide (KBr)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate buffer (pH 6.8-7.0)

  • Bioreactor or stirred-tank reactor

  • Centrifuge

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Rotary evaporator

Procedure:

  • Prepare a buffered solution (pH 6.8-7.0) containing the substrate and potassium bromide.

  • Add the haloperoxidase enzyme to the solution.

  • Initiate the reaction by the slow, controlled addition of hydrogen peroxide.

  • Maintain the reaction temperature at 25-30 °C with constant stirring for 24-48 hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC).

  • Upon completion, terminate the reaction by removing the enzyme (e.g., by centrifugation if using whole cells or immobilized enzyme).

  • Extract the product from the aqueous phase using an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Further purification may be achieved by column chromatography if necessary.

Visualization of Synthesis Pathways

To illustrate the logical flow of the synthesis methods, the following diagrams are provided.

Synthesis_Pathways cluster_chemical Chemical Synthesis cluster_biocatalytic Biocatalytic Synthesis 4-Hydroxysulfolane 4-Hydroxysulfolane 3-Bromo-4-hydroxysulfolane_chem This compound 4-Hydroxysulfolane->3-Bromo-4-hydroxysulfolane_chem Bromination Br2_NBS Bromine or N-Bromosuccinimide 2,5-Dihydrothiophene-1,1-dioxide 2,5-Dihydrothiophene-1,1-dioxide 2,5-Dihydrothiophene-1,1-dioxide->3-Bromo-4-hydroxysulfolane_chem Halohydrin Formation NBS_H2O NBS / H2O Precursor 3,4-Dihydrothiophene dioxide or Levulinic acid derivatives 3-Bromo-4-hydroxysulfolane_bio This compound (chiral) Precursor->3-Bromo-4-hydroxysulfolane_bio Bromohydroxylation Enzyme Haloperoxidase

Figure 1: Overview of synthesis pathways for this compound.

Experimental_Workflow_Chemical start Start: Mix Reactants (e.g., 2,5-dihydrothiophene-1,1-dioxide + NBS + H2O) reaction Heat and Reflux (e.g., 1 hour at 100°C) start->reaction cooling Cool to Room Temperature and then in Ice Bath reaction->cooling filtration Suction Filtration to Collect Crude Product cooling->filtration wash1 Wash with Ice-Cold Water filtration->wash1 recrystallization Recrystallize from Minimum Hot Water wash1->recrystallization cooling2 Cool to Crystallize recrystallization->cooling2 filtration2 Suction Filtration to Collect Pure Product cooling2->filtration2 wash2 Wash with Ice-Cold Water filtration2->wash2 drying Dry the Final Product wash2->drying end End: Purified This compound drying->end

Figure 2: Experimental workflow for the chemical synthesis and purification.

Conclusion

The choice of synthesis method for this compound is highly dependent on the specific requirements of the researcher or organization. For laboratory-scale synthesis where enantioselectivity is not a primary concern, the chemical synthesis via the addition of in situ generated HOBr to 2,5-dihydrothiophene-1,1-dioxide offers a cost-effective, rapid, and straightforward approach with good yields and a favorable environmental profile due to the use of water as a solvent. The direct bromination of 4-hydroxysulfolane may also be a viable option, but a thorough cost analysis is hampered by the lack of readily available pricing for the starting material.

For applications requiring high enantiopurity, the biocatalytic route is the superior choice, providing excellent enantiomeric excess. While currently associated with longer reaction times and potentially higher initial costs, ongoing advancements in enzyme engineering and process optimization are likely to enhance its cost-effectiveness and scalability, making it an increasingly attractive option for industrial-scale production of chiral this compound.

Ultimately, a careful evaluation of the factors outlined in this guide—cost of materials, yield, reaction time, purification requirements, and desired product specifications—will enable researchers to select the most appropriate and cost-effective synthesis method for their specific needs.

References

Safety Operating Guide

Proper Disposal of 3-Bromo-4-hydroxysulfolane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of laboratory reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the proper disposal of 3-Bromo-4-hydroxysulfolane, a halogenated organic compound. Adherence to these protocols is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound and to utilize appropriate Personal Protective Equipment (PPE). This compound is classified as a serious eye irritant.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn.

  • Skin and Body Protection: A laboratory coat or other protective clothing should be worn to prevent skin contact.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any potential vapors or dust.

  • Avoid generating dust if handling the solid form.

  • Wash hands thoroughly after handling.

Step-by-Step Disposal Procedure

The primary and required method for the disposal of this compound is through a licensed hazardous waste disposal company. As a brominated organic compound, it must be treated as halogenated organic waste . Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

  • Waste Segregation and Collection:

    • Collect waste this compound and any materials contaminated with it (e.g., weighing boats, filter paper, contaminated gloves) in a designated and compatible hazardous waste container.

    • The container must be clearly labeled as "Hazardous Waste," "Halogenated Organic Waste," and "this compound." The appropriate hazard pictograms should also be visible.

    • Ensure the container is kept securely sealed when not in use.

  • Storage of Waste:

    • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, segregated from incompatible materials.

    • Do not mix halogenated organic waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

    • Follow all institutional and local regulations for hazardous waste disposal. The primary method of disposal for halogenated organic waste is high-temperature incineration at a permitted facility.

Spill Management

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate and Secure the Area:

    • Alert personnel in the immediate vicinity and restrict access to the spill area.

    • If the spill is significant or in a poorly ventilated area, evacuate the laboratory and contact your institution's emergency response team.

  • Control the Spill (for minor spills, if trained to do so):

    • Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit for chemical spills.

    • Do not use combustible materials like paper towels to absorb the spill.

  • Cleanup and Disposal:

    • Carefully collect the absorbent material and the spilled substance into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

    • Label the container as "Hazardous Waste," "Halogenated Organic Waste," and "Spill Debris containing this compound."

Chemical and Physical Properties

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValue
Molecular Formula C4H7BrO3S
Molecular Weight 215.07 g/mol [1][2]
Boiling Point 440.7 °C at 760 mmHg[3]
Melting Point 190 °C[3]
Flash Point 220.3 °C[3]
Density 2.016 g/cm³[3]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper management and disposal of this compound.

Disposal Workflow for this compound cluster_0 Initial Handling & Assessment cluster_1 Waste Characterization & Segregation cluster_2 Storage & Disposal cluster_3 Spill Response Start Handling of this compound AssessWaste Is the material waste? Start->AssessWaste Spill Spill Occurs Start->Spill WasteType Classify as Halogenated Organic Waste AssessWaste->WasteType Yes ContinueUse Continue with experiment (Follow safe handling) AssessWaste->ContinueUse No CollectWaste Collect in a designated, labeled, and sealed container WasteType->CollectWaste StoreWaste Store in a cool, dry, well-ventilated area CollectWaste->StoreWaste ContactEHS Contact EHS or licensed waste disposal company StoreWaste->ContactEHS Incineration High-Temperature Incineration (Primary Disposal Method) ContactEHS->Incineration AssessSpill Minor or Major Spill? Spill->AssessSpill MinorSpill Contain with inert absorbent (if trained) AssessSpill->MinorSpill Minor MajorSpill Evacuate and call emergency response AssessSpill->MajorSpill Major CollectSpillDebris Collect debris as halogenated waste MinorSpill->CollectSpillDebris MajorSpill->Incineration via emergency response team CollectSpillDebris->StoreWaste

Caption: Logical workflow for the safe handling and disposal of this compound.

References

Essential Safety and Operational Guide for 3-Bromo-4-hydroxysulfolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety and logistical information for the handling, storage, and disposal of 3-Bromo-4-hydroxysulfolane (CAS No. 35330-57-5). Adherence to these guidelines is critical to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The primary and most immediate risk associated with this compound is serious eye irritation.

GHS Classification:

Hazard ClassCategoryHazard Statement
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation[1]

Signal Word: Warning

Hazard Pictogram:

alt text

Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, the following personal protective equipment is mandatory when handling this substance.

PPE CategoryItemSpecification
Eye and Face Protection Safety GogglesChemical splash goggles are required.
Face ShieldRecommended to be worn in addition to goggles, especially when handling larger quantities or when there is a risk of splashing.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use.
Body Protection Laboratory CoatA standard laboratory coat should be worn and buttoned to its full length.
Chemical-resistant ApronRecommended when handling larger quantities.
Respiratory Protection Not generally required for small-scale laboratory use if handled in a well-ventilated area or a fume hood.Use a NIOSH-approved respirator if there is a potential for aerosol generation or if working outside of a fume hood.

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and maintain the integrity of the chemical.

Operational Plan:

  • Engineering Controls: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Skin Contact Remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Disposal Plan

Spill Cleanup Protocol:

  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.

  • Contain: For small spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.

  • Collect: Carefully scoop up the absorbed material into a suitable container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: All contaminated materials, including absorbent, gloves, and cleaning materials, must be disposed of as halogenated organic waste.

Disposal Plan:

As a brominated organic compound, this compound and any contaminated materials must be disposed of as halogenated organic waste .

  • Collect all waste in a designated, properly labeled, and sealed container.

  • Do not mix with non-halogenated waste.

  • Arrange for disposal through a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.

Diagrams

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment (PPE) B Ensure Fume Hood is Operational A->B C Weigh/Measure this compound B->C Proceed to handling D Perform Experimental Procedure C->D E Decontaminate Glassware & Surfaces D->E Procedure complete F Segregate Halogenated Waste E->F G Dispose of Waste via Licensed Vendor F->G

Caption: Workflow for the safe handling of this compound.

Disposal_Logic cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection cluster_final_disposal Final Disposal A This compound Residue C Designated Halogenated Organic Waste Container A->C B Contaminated Labware (gloves, wipes, etc.) B->C D Licensed Hazardous Waste Vendor C->D

Caption: Logical flow for the proper disposal of this compound waste.

References

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